Product packaging for C(Yigsr)3-NH2(Cat. No.:CAS No. 145194-33-8)

C(Yigsr)3-NH2

Cat. No.: B126921
CAS No.: 145194-33-8
M. Wt: 1850.1 g/mol
InChI Key: NYGUKCMZBVVHAD-XRUGSSGGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C(YIGSR)3-NH2 is a synthetic peptide amide that incorporates a repeating sequence of the laminin-derived pentapeptide, Tyr-Ile-Gly-Ser-Arg (YIGSR) . This sequence is located in the β1-chain of laminin and is a known cell-binding motif that interacts with a 67 kDa laminin-binding protein on cell surfaces . The interaction is of intermediate affinity, with a Kd of approximately 1.5 x 10⁻⁷ M . The peptide is a key tool for studying cell adhesion and signaling mechanisms, as it competitively inhibits the attachment of cells, such as neuroblastoma cells, to laminin-coated surfaces . Binding of this compound to its receptor triggers intracellular signaling events, including the induction of protein tyrosine phosphorylation of proteins with molecular masses of 115-130 kDa and 32 kDa . In cancer research, peptides containing the YIGSR sequence have been shown to block tumor cell invasion and metastasis by binding to high-affinity laminin receptors on tumor cells . Recent immunology research highlights its role in dictating macrophage function in a concentration-dependent manner . At lower concentrations, YIGSR promotes a pro-inflammatory (M1) macrophage state, increasing markers like iNOS and secreting cytokines such as TNF-α. At higher concentrations, it can promote an inflammation-resolving (M2) phenotype . This makes it a valuable compound for immunoengineering strategies in regenerative medicine and cancer therapy. The core YIGSR sequence is believed to adopt a specific conformational bend, stabilized by the glycine residue, which is critical for its biological activity and receptor binding . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C81H128N26O22S B126921 C(Yigsr)3-NH2 CAS No. 145194-33-8

Properties

CAS No.

145194-33-8

Molecular Formula

C81H128N26O22S

Molecular Weight

1850.1 g/mol

IUPAC Name

(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide

InChI

InChI=1S/C81H128N26O22S/c1-7-41(4)63(105-70(121)54(102-67(118)50(82)40-130)31-44-16-22-47(111)23-17-44)76(127)94-35-61(115)97-58(38-109)74(125)100-52(14-11-29-91-80(86)87)69(120)104-56(33-46-20-26-49(113)27-21-46)72(123)107-65(43(6)9-3)78(129)95-36-62(116)98-59(39-110)75(126)101-53(15-12-30-92-81(88)89)68(119)103-55(32-45-18-24-48(112)25-19-45)71(122)106-64(42(5)8-2)77(128)93-34-60(114)96-57(37-108)73(124)99-51(66(83)117)13-10-28-90-79(84)85/h16-27,41-43,50-59,63-65,108-113,130H,7-15,28-40,82H2,1-6H3,(H2,83,117)(H,93,128)(H,94,127)(H,95,129)(H,96,114)(H,97,115)(H,98,116)(H,99,124)(H,100,125)(H,101,126)(H,102,118)(H,103,119)(H,104,120)(H,105,121)(H,106,122)(H,107,123)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t41-,42-,43-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-/m0/s1

InChI Key

NYGUKCMZBVVHAD-XRUGSSGGSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N

Other CAS No.

145194-33-8

sequence

CYIGSRYIGSRYIGSR

Synonyms

C(YIGSR)3-NH2

Origin of Product

United States

Foundational & Exploratory

The Structural Elucidation and Functional Implications of the C(YIGSR)3-NH2 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure, synthesis, and biological activity of the multimeric peptide C(YIGSR)3-NH2. This peptide, a derivative of the laminin-B1 chain pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), has garnered significant interest in cancer research and drug development due to its potent anti-metastatic and anti-angiogenic properties. This document details the molecular architecture of this compound, summarizes key quantitative data from preclinical studies, outlines relevant experimental methodologies, and visualizes the associated signaling pathways.

Molecular Structure and Synthesis

The peptide this compound is a multimeric construct designed to enhance the biological activity of the monomeric YIGSR sequence. The core of this structure is typically a branched amino acid, such as lysine or cysteine, which serves as a scaffold for the covalent attachment of three YIGSR pentapeptide units. The C-terminus of the entire construct is amidated (-NH2). The use of a multimeric antigen peptide (MAP) system, often employing a branched lysine core, allows for the presentation of multiple active peptide sequences in a single molecule, leading to increased avidity for its cellular receptors.[1][2][3]

The synthesis of such multimeric peptides is typically achieved through solid-phase peptide synthesis (SPPS).[4][5] In this method, the branched core (e.g., a lysine tree) is first assembled on a solid support resin. Subsequently, the YIGSR peptide sequences are synthesized onto the available amino groups of the core. The final peptide is then cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Key Structural Features:

  • Core: A branched amino acid, commonly lysine, providing a scaffold for multimerization.

  • Peptide Units: Three Tyr-Ile-Gly-Ser-Arg (YIGSR) pentapeptides.

  • Linkage: The YIGSR units are covalently linked to the core amino acid.

  • C-Terminus: The entire peptide construct is C-terminally amidated.

Quantitative Biological Activity

The multimerization of the YIGSR peptide has been shown to significantly enhance its anti-cancer activities compared to the monomeric form. Below are tables summarizing key quantitative data from preclinical studies.

Table 1: Inhibition of Experimental Lung Metastasis by Multimeric YIGSR Peptides

PeptideDose (mg/mouse)Cell LineInhibition of Lung Colony Formation (%)Reference
Ac-YIGSR-NH2 (Ac-Y1)0.2B16-F10 Melanoma50[2][3]
(Ac-YIGSRG)4K2KG (Ac-Y4)0.2B16-F10 Melanoma>50[2][3]
(Ac-YIGSRG)8K4K2KG (Ac-Y8)0.2B16-F10 Melanoma>Ac-Y4[2][3]
(Ac-YIGSRG)16K8K4K2KG (Ac-Y16)0.2B16-F10 Melanoma97[2][3]

Ac- denotes acetylation at the N-terminus. The increasing number of YIGSR units correlates with a higher inhibitory effect.

Table 2: Dose-Dependent Suppression of Subcutaneous Tumor Weight by Multimeric YIGSR Peptide (Ac-Y16)

Peptide Dose (mg)Mean Tumor Weight (g) ± SDInhibition (%)Cell LineReference
0 (Control)1.8 ± 0.4-NALM6 (pre-B leukemia)[6]
0.51.2 ± 0.333NALM6 (pre-B leukemia)[6]
1.00.8 ± 0.256NALM6 (pre-B leukemia)[6]
1.50.5 ± 0.172NALM6 (pre-B leukemia)[6]
2.00.4 ± 0.178NALM6 (pre-B leukemia)[6]

Table 3: Effect of YIGSR on Focal Adhesion Kinase (FAK) Protein Levels

TreatmentCell TypeFAK Protein Reduction (%)Reference
YIGSR peptideNeonatal Cardiac Myocytes50[7]

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the biological activity of this compound and related peptides.

In Vivo Experimental Metastasis Assay

This assay is used to assess the ability of a compound to inhibit the formation of metastatic tumor colonies in a secondary organ, typically the lungs.

Protocol:

  • Cell Culture: B16-F10 melanoma cells are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Cells are harvested, washed, and resuspended in serum-free medium or phosphate-buffered saline (PBS).

  • Animal Model: C57BL/6 mice are typically used.

  • Injection: A suspension of B16-F10 cells (e.g., 2 x 10^5 cells) is co-injected with the test peptide (e.g., 0.2 mg of multimeric YIGSR) in a small volume (e.g., 0.2 mL) into the lateral tail vein of the mice.[2][3]

  • Incubation Period: The mice are monitored for a period of approximately 14-21 days.

  • Endpoint Analysis: Mice are euthanized, and their lungs are harvested. The number of visible tumor colonies on the lung surface is counted.

  • Data Analysis: The number of lung colonies in the peptide-treated group is compared to that in a vehicle-treated control group to determine the percentage of inhibition.

Cell Adhesion Assay

This in vitro assay measures the ability of a peptide to inhibit the attachment of tumor cells to an extracellular matrix (ECM) protein, such as laminin.

Protocol:

  • Plate Coating: 96-well microtiter plates are coated with laminin (e.g., 1 µ g/well ) and incubated overnight at 4°C.

  • Blocking: The wells are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.

  • Cell Preparation: Tumor cells (e.g., HT1080 fibrosarcoma) are harvested and resuspended in serum-free medium.

  • Treatment: The cells are pre-incubated with various concentrations of the YIGSR peptide for a short period (e.g., 30 minutes).

  • Seeding: The cell-peptide suspension is added to the laminin-coated wells and incubated for a specified time (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing with PBS.

  • Quantification: The number of adherent cells is quantified, typically by staining with a dye like crystal violet and measuring the absorbance at a specific wavelength.

  • Data Analysis: The adhesion of peptide-treated cells is compared to that of untreated control cells to determine the inhibitory effect of the peptide.

Western Blotting for FAK Expression

This technique is used to detect and quantify the levels of specific proteins, such as Focal Adhesion Kinase (FAK), in cell lysates.

Protocol:

  • Cell Culture and Treatment: Cells (e.g., neonatal cardiac myocytes) are cultured on surfaces coated with laminin or YIGSR peptide.[7]

  • Cell Lysis: After the desired treatment period, the cells are washed and lysed in a buffer containing detergents and protease inhibitors to extract the total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for FAK, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry.

  • Data Analysis: The expression level of FAK in the YIGSR-treated group is normalized to a loading control (e.g., β-actin or GAPDH) and compared to the control group.

Signaling Pathways and Molecular Mechanisms

The biological effects of YIGSR peptides are primarily mediated through their interaction with the 67-kDa laminin receptor.[8] This interaction can trigger intracellular signaling cascades that influence cell adhesion, migration, and survival. A key downstream effector of YIGSR-mediated signaling is Focal Adhesion Kinase (FAK).

FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signal transduction.[9][10] Upon integrin clustering at sites of cell adhesion, FAK is autophosphorylated, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates other downstream targets, leading to the regulation of cell motility and survival. Studies have shown that YIGSR can modulate FAK expression and activity, thereby impacting these cellular processes.[7]

Visualizations

Structure of a Branched Trimeric YIGSR Peptide

G Core Branched Core (e.g., Lysine) YIGSR1 Y-I-G-S-R Core->YIGSR1 YIGSR2 Y-I-G-S-R Core->YIGSR2 YIGSR3 Y-I-G-S-R Core->YIGSR3 NH2 -NH2 Core->NH2 C-terminal Amide

Caption: Branched structure of a trimeric YIGSR peptide with a central core.

Experimental Workflow for In Vivo Metastasis Assay

G cluster_0 Preparation cluster_1 Injection cluster_2 Incubation & Analysis A Culture B16-F10 Melanoma Cells B Prepare Cell Suspension A->B D Co-inject Cells and Peptide into Mouse Tail Vein B->D C Prepare Peptide Solution (e.g., this compound) C->D E Monitor Mice (14-21 days) D->E F Harvest Lungs E->F G Count Metastatic Nodules F->G G YIGSR This compound LamininReceptor 67-kDa Laminin Receptor YIGSR->LamininReceptor binds Integrin Integrin LamininReceptor->Integrin interacts with FAK FAK Integrin->FAK activates Src Src FAK->Src recruits & activates Downstream Downstream Effectors (e.g., Paxillin) FAK->Downstream phosphorylates Src->FAK phosphorylates Response Inhibition of Cell Adhesion & Migration Downstream->Response

References

An In-Depth Technical Guide to the Mechanism of Action of C(YIGSR)3-NH2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C(YIGSR)3-NH2 peptide, a synthetic multimeric derivative of the laminin-β1 chain pentapeptide YIGSR, has garnered significant interest for its diverse biological activities, including anti-metastatic, anti-angiogenic, and immunomodulatory effects. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and cellular consequences. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying the peptide's function, and provides visual representations of its signaling cascades and experimental workflows to support further research and drug development efforts.

Introduction

Laminins, a major component of the basement membrane, play a crucial role in cell adhesion, migration, differentiation, and tissue organization. The YIGSR (Tyr-Ile-Gly-Ser-Arg) sequence, located on the β1 chain of laminin, is a key functional motif that mediates cellular responses through interaction with specific cell surface receptors. The synthetic peptide this compound is a trivalent form of the YIGSR sequence, which exhibits enhanced biological activity compared to its monomeric counterpart. This guide elucidates the intricate mechanisms by which this peptide exerts its effects, providing a foundational resource for researchers in oncology, immunology, and regenerative medicine.

Molecular Interactions and Receptors

The primary mechanism of action of this compound is initiated by its binding to cell surface receptors. The most well-characterized receptor for the YIGSR motif is the 67 kDa laminin receptor (67LR)[1]. Additionally, evidence suggests that YIGSR can also interact with certain integrins, particularly α6β1 integrin[2].

Interaction with the 67 kDa Laminin Receptor

This compound exhibits an intermediate binding affinity for the 67 kDa laminin receptor, with a dissociation constant (Kd) in the range of 1.5 x 10⁻⁷ M[1]. This interaction is a critical initiating event for many of the peptide's downstream effects.

Interaction with Integrins

The YIGSR motif has been shown to be a ligand for α6β1 integrin, and blocking this integrin can inhibit macrophage adhesion to laminin[2]. This suggests that some of the cellular responses to this compound may be mediated through integrin signaling pathways.

Signaling Pathways

Binding of this compound to its receptors triggers a cascade of intracellular signaling events, primarily involving protein tyrosine phosphorylation.

Induction of Tyrosine Phosphorylation

Incubation of cells, such as neuroblastoma cells, with this compound induces the tyrosine phosphorylation of several proteins[1]. Key phosphorylated proteins fall within the molecular mass ranges of 115-130 kDa and 32 kDa[1]. While the specific identities of all these proteins are not fully elucidated, this phosphorylation is a hallmark of the peptide's signaling initiation.

Involvement of FAK and ERK

In human dermal fibroblasts, the YIGSR peptide has been shown to enhance collagen synthesis through the activation of Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK). Inhibition of FAK and MEK (the upstream kinase of ERK) abrogates this effect, placing FAK and ERK as key downstream mediators of YIGSR signaling in this context. The activation of FAK is a common downstream event of integrin-mediated signaling[3].

A proposed signaling pathway is visualized in the following diagram:

YIGSR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CYIGSR3 This compound 67LR 67 kDa Laminin Receptor CYIGSR3->67LR Binds Integrin Integrin (e.g., α6β1) CYIGSR3->Integrin Binds pY_Proteins Tyrosine Phosphorylation (115-130 kDa, 32 kDa proteins) 67LR->pY_Proteins Induces FAK FAK Integrin->FAK Activates Cellular_Response Cellular Response (e.g., Collagen Synthesis, Modulation of Inflammation) pY_Proteins->Cellular_Response pFAK p-FAK FAK->pFAK ERK ERK pFAK->ERK via MEK pERK p-ERK ERK->pERK pERK->Cellular_Response

Figure 1: Proposed signaling pathway of this compound.

Cellular and Physiological Effects

The signaling events initiated by this compound translate into a variety of cellular and physiological responses.

Modulation of Macrophage Phenotype

This compound exerts a concentration-dependent effect on macrophage polarization. At lower concentrations (e.g., 2 mM), it promotes a pro-inflammatory M1 phenotype, characterized by increased expression of inducible nitric oxide synthase (iNOS)[2]. Conversely, at higher concentrations, it appears to reduce the inflammatory response[2]. This modulation is accompanied by changes in the secretome of macrophages, with lower concentrations leading to increased secretion of pro-inflammatory cytokines and chemokines[2].

Inhibition of Cancer Cell Metastasis and Growth

The YIGSR peptide and its derivatives have been shown to inhibit tumor growth and metastasis[4][5]. This is attributed to its ability to block the adhesion of tumor cells to the basement membrane, a critical step in the metastatic cascade[5].

Effects on Cell Adhesion and Migration

Soluble YIGSR peptides can inhibit cell adhesion to laminin[1]. However, when immobilized, the YIGSR sequence can promote cell adhesion[1]. The peptide has also been shown to influence cell migration, with gradients of YIGSR directing the migration of Schwann cells[6].

Quantitative Data

A summary of key quantitative data related to the this compound peptide and its monomeric form is presented in the tables below.

Table 1: Binding Affinity
LigandReceptorCell Type/SystemBinding Affinity (Kd)Reference
This compound67 kDa Laminin ReceptorNeuroblastoma cells1.5 x 10⁻⁷ M[1]
Table 2: Effects on Macrophage Phenotype
PeptideConcentrationCell TypeEffectReference
YIGSR2 mMMurine MacrophagesIncreased iNOS expression (pro-inflammatory M1 marker)[2]
YIGSR8 mMMurine MacrophagesReduced cell counts, potentially due to competition with protein adhesion[2]
YIGSRLow concentrationsHuman MacrophagesIncreased secretion of pro-inflammatory chemokines (e.g., IL-1RA, MCP-1) and cytokines (e.g., TNFα, IL-2R)[2]
YIGSRHigh concentrationsHuman MacrophagesReduced secretion of pro-inflammatory chemokines and cytokines[2]
Table 3: Effects on Cell Adhesion and Viability
PeptideConcentrationCell TypeEffectReference
YIGSR1.5 mMHUVECOptimal for enlargement and viability[7]
YIGSR3 mMHUVECIncreased diameter at early time points, decreased at later time points[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Ligand Displacement Assay

This assay is used to determine the binding affinity of this compound to its receptor.

  • Materials:

    • Radio-labeled laminin (e.g., ¹²⁵I-laminin)

    • Unlabeled this compound peptide

    • Cells or cell membranes expressing the 67 kDa laminin receptor (e.g., neuroblastoma cells)

    • Binding buffer (e.g., PBS with 0.1% BSA)

    • Filtration apparatus

    • Gamma counter

  • Procedure:

    • Incubate a constant concentration of radio-labeled laminin with the receptor-expressing cells or membranes.

    • Add increasing concentrations of unlabeled this compound to compete for binding.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.

    • Calculate the IC50 value (concentration of unlabeled ligand that inhibits 50% of specific binding) and subsequently the Kd using the Cheng-Prusoff equation.

Ligand_Displacement_Workflow Start Start Prepare_Reagents Prepare Radioligand, Competitor, and Receptor Source Start->Prepare_Reagents Incubate Incubate Radioligand, Receptor, and varying concentrations of this compound Prepare_Reagents->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Wash Wash Filters Separate->Wash Measure Measure Radioactivity (Gamma Counter) Wash->Measure Analyze Analyze Data (IC50, Kd) Measure->Analyze End End Analyze->End

Figure 2: Workflow for a ligand displacement assay.

Cross-linking Experiment

This experiment is used to identify proteins in close proximity to the YIGSR binding site.

  • Materials:

    • This compound peptide

    • Cells expressing the receptor

    • Sulfo-MBS (m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester) cross-linker

    • Lysis buffer

    • SDS-PAGE and Western blotting reagents

  • Procedure:

    • Incubate the cells with this compound.

    • Add Sulfo-MBS to cross-link the peptide to its binding partners.

    • Quench the cross-linking reaction.

    • Lyse the cells and collect the protein lysate.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody that recognizes the peptide or a tag on the peptide to identify the cross-linked complexes.

Tyrosine Phosphorylation Assay

This assay determines the phosphorylation status of proteins upon peptide treatment.

  • Materials:

    • This compound peptide

    • Cell line of interest

    • Cell lysis buffer containing phosphatase inhibitors

    • Anti-phosphotyrosine antibody

    • Protein A/G agarose beads for immunoprecipitation

    • SDS-PAGE and Western blotting reagents

    • Antibodies against specific proteins of interest

  • Procedure:

    • Treat cells with this compound for various times.

    • Lyse the cells in lysis buffer containing phosphatase inhibitors.

    • Immunoprecipitate the protein of interest using a specific antibody or immunoprecipitate all tyrosine-phosphorylated proteins using an anti-phosphotyrosine antibody.

    • Separate the immunoprecipitated proteins by SDS-PAGE.

    • Perform a Western blot using an anti-phosphotyrosine antibody to detect phosphorylated proteins or an antibody against the specific protein of interest to confirm its presence.

Phosphorylation_Workflow Start Start Cell_Treatment Treat Cells with this compound Start->Cell_Treatment Cell_Lysis Lyse Cells with Phosphatase Inhibitors Cell_Treatment->Cell_Lysis Immunoprecipitation Immunoprecipitation with Anti-Phosphotyrosine Antibody Cell_Lysis->Immunoprecipitation SDS_PAGE SDS-PAGE Immunoprecipitation->SDS_PAGE Western_Blot Western Blot with Antibody of Interest SDS_PAGE->Western_Blot Detection Detect Phosphorylation Western_Blot->Detection End End Detection->End

Figure 3: Workflow for a tyrosine phosphorylation assay.

Macrophage Polarization and Cytokine Analysis

This protocol is for assessing the effect of this compound on macrophage phenotype and cytokine secretion.

  • Materials:

    • Monocytes (e.g., from human peripheral blood or a cell line like THP-1)

    • Macrophage differentiation medium (containing M-CSF or GM-CSF)

    • This compound peptide at various concentrations

    • LPS and IFN-γ for M1 polarization (positive control)

    • IL-4 for M2 polarization (positive control)

    • Antibodies for flow cytometry or immunofluorescence (e.g., anti-iNOS, anti-CD206)

    • Luminex bead-based immunoassay kit for cytokines and chemokines

  • Procedure:

    • Differentiate monocytes into macrophages.

    • Treat macrophages with different concentrations of this compound for a specified time (e.g., 24-48 hours).

    • Phenotypic Analysis:

      • Harvest cells and stain with fluorescently labeled antibodies against M1/M2 markers.

      • Analyze by flow cytometry or visualize by immunofluorescence microscopy.

    • Cytokine Analysis:

      • Collect the cell culture supernatant.

      • Perform a Luminex assay according to the manufacturer's instructions to quantify the concentration of various cytokines and chemokines.

Conclusion

The this compound peptide exerts its biological effects through a multi-faceted mechanism of action that begins with its interaction with cell surface receptors, most notably the 67 kDa laminin receptor. This binding initiates a signaling cascade characterized by the tyrosine phosphorylation of specific cellular proteins, leading to the activation of downstream pathways involving FAK and ERK. These molecular events culminate in diverse cellular responses, including the modulation of macrophage phenotype, inhibition of cancer cell metastasis, and regulation of cell adhesion and migration. The concentration-dependent nature of some of these effects highlights the complexity of the peptide's activity. This technical guide provides a comprehensive framework for understanding and further investigating the therapeutic potential of this compound, offering valuable data and methodologies to guide future research and development. Further elucidation of the specific tyrosine kinases and downstream signaling components will provide a more complete picture of this promising peptide's mechanism of action.

References

C(YIGSR)3-NH2: A Laminin B1 Chain-Derived Peptide as a Modulator of Cellular Behavior

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The C(YIGSR)3-NH2 peptide, a synthetic trimer of the Tyr-Ile-Gly-Ser-Arg (YIGSR) sequence derived from the laminin B1 chain, has emerged as a significant modulator of various cellular processes. This peptide interacts with the 67 kDa laminin receptor, influencing cell adhesion, migration, proliferation, and signaling. Its ability to inhibit tumor growth and metastasis, modulate immune responses, and affect tissue remodeling has positioned it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of this compound, detailing its biological activities, underlying signaling mechanisms, and key experimental protocols for its study.

Introduction

Laminins are major glycoprotein components of the basement membrane, playing a crucial role in cell adhesion, differentiation, migration, and tissue architecture.[1] The YIGSR pentapeptide sequence (Tyr-Ile-Gly-Ser-Arg), located on the laminin B1 chain, is a key bioactive motif that mediates cellular responses through its interaction with the high-affinity 67 kDa laminin receptor (67LR).[2] To enhance its biological activity and stability, a trimeric and amidated form, this compound, has been synthesized. This multimeric structure often exhibits increased potency in biological assays compared to its monomeric counterpart.

This guide will delve into the quantitative aspects of this compound's function, provide detailed experimental methodologies for its investigation, and visualize the key signaling pathways it modulates.

Quantitative Data

The biological effects of this compound and its monomeric unit, YIGSR, are often concentration-dependent. The following tables summarize key quantitative data from the literature.

ParameterValueCell Type/SystemReference
Binding Affinity (Kd) 1.5 x 10-7 MNeuroblastoma cells[3]

Table 1: Binding Affinity of this compound. This table presents the dissociation constant (Kd) of this compound for the 67 kDa laminin receptor.

LigandIC50AssayCell LineReference
Laminin1-5 nM125I-laminin displacementT-47D[4]
CDPGYIGSR-NH21-5 nM125I-laminin displacementT-47D[4]
mEGF-(33-42)1-5 nM125I-laminin displacementT-47D[4]
Laminin0.2-0.3 nMInhibition of cell attachmentT-47D[4]
CDPGYIGSR-NH2230-390 nMInhibition of cell attachmentT-47D[4]

Table 2: Inhibitory Concentrations (IC50) of YIGSR-related Peptides. This table summarizes the IC50 values for the displacement of radiolabeled laminin and the inhibition of cell attachment.

Cell TypeConcentrationEffectReference
Macrophages (M0)2 mMIncreased iNOS expression[5]
Macrophages (M1)2 mMIncreased iNOS expression and pro-inflammatory cytokine secretion[5]
Macrophages (M0)5 mMSlight reduction in iNOS expression compared to 2 mM and 8 mM[5]
Macrophages (M1)5 mMPeak iNOS expression[5]
Macrophages (M0)8 mMHighest iNOS expression[5]
Macrophages (M1)8 mMReduced iNOS expression compared to 5 mM[5]

Table 3: Concentration-Dependent Effects of YIGSR on Macrophage Phenotype. This table illustrates the varying effects of different YIGSR concentrations on the expression of inducible nitric oxide synthase (iNOS), a marker for pro-inflammatory M1 macrophages.

Signaling Pathways

This compound exerts its biological effects by activating intracellular signaling cascades upon binding to the 67 kDa laminin receptor. The primary pathways implicated are protein tyrosine phosphorylation, including the Focal Adhesion Kinase (FAK) pathway, and the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Protein Tyrosine Phosphorylation and FAK Signaling

Binding of this compound to the 67LR induces the phosphorylation of several proteins on tyrosine residues.[3] A key mediator in this process is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in integrin and growth factor receptor signaling.[6]

FAK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response This compound This compound 67LR 67 kDa Laminin Receptor This compound->67LR Binds FAK_inactive FAK (Inactive) 67LR->FAK_inactive Integrin Integrin Integrin->FAK_inactive FAK_active FAK (Active) (Autophosphorylation) FAK_inactive->FAK_active Activation Src Src Kinase FAK_active->Src Recruits & Activates p130Cas p130Cas FAK_active->p130Cas Phosphorylates Cell_Adhesion Cell Adhesion FAK_active->Cell_Adhesion Gene_Expression Gene Expression FAK_active->Gene_Expression Src->FAK_active Further Phosphorylates Crk Crk p130Cas->Crk Recruits Rac Rac Crk->Rac Activates Cell_Migration Cell Migration Rac->Cell_Migration

Caption: FAK Signaling Pathway Activated by this compound.

Modulation of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) pathway is a critical regulator of cell growth, differentiation, and extracellular matrix (ECM) production. Dysregulation of TGF-β signaling is implicated in fibrosis and cancer progression. The YIGSR peptide has been shown to reduce the local expression of TGF-β, suggesting an inhibitory role in this pathway.[2]

TGF_beta_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor Complex (TβRI/TβRII) TGF_beta->TGF_beta_Receptor Binds YIGSR This compound YIGSR->TGF_beta Inhibits Expression Smad2_3_inactive Smad2/3 (Inactive) TGF_beta_Receptor->Smad2_3_inactive Phosphorylates Smad2_3_active p-Smad2/3 (Active) Smad2_3_inactive->Smad2_3_active Smad_complex Smad2/3/4 Complex Smad2_3_active->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Target Gene Transcription Smad_complex->Gene_Transcription Regulates Fibrosis Fibrosis Gene_Transcription->Fibrosis Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation ECM_Production ECM Production Gene_Transcription->ECM_Production

Caption: Modulation of TGF-β Signaling by this compound.

Experimental Protocols

This section provides detailed protocols for key in vitro assays to characterize the biological activity of this compound.

Cell Adhesion Assay (Crystal Violet Staining)

This assay quantifies the ability of cells to adhere to a substrate coated with this compound.

Materials:

  • 96-well tissue culture plates

  • This compound peptide

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Cell suspension of interest

  • Crystal Violet solution (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS in water)

  • Plate reader

Protocol:

  • Coating:

    • Dilute this compound to the desired concentrations (e.g., 1, 10, 50 µg/mL) in sterile PBS.

    • Add 100 µL of the peptide solution to each well of a 96-well plate. Use PBS alone as a negative control.

    • Incubate the plate at 37°C for 2 hours or at 4°C overnight.

  • Blocking:

    • Aspirate the coating solution and wash the wells twice with 200 µL of PBS.

    • Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.

    • Incubate at 37°C for 1 hour.

  • Cell Seeding:

    • Wash the wells twice with 200 µL of PBS.

    • Harvest and resuspend cells in serum-free medium to a concentration of 1 x 105 cells/mL.

    • Add 100 µL of the cell suspension to each well.

  • Adhesion and Staining:

    • Incubate the plate at 37°C in a CO2 incubator for 1-2 hours.

    • Gently wash the wells three times with PBS to remove non-adherent cells.

    • Fix the adherent cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the wells extensively with water until the water runs clear.

  • Quantification:

    • Air dry the plate completely.

    • Add 100 µL of solubilization buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.

    • Read the absorbance at 570-590 nm using a plate reader.

Cell_Adhesion_Workflow Start Start Coat_Plate Coat 96-well plate with This compound Start->Coat_Plate Block Block with 1% BSA Coat_Plate->Block Seed_Cells Seed cells onto the plate Block->Seed_Cells Incubate Incubate for 1-2 hours at 37°C Seed_Cells->Incubate Wash_Nonadherent Wash to remove non-adherent cells Incubate->Wash_Nonadherent Fix_Cells Fix cells with paraformaldehyde Wash_Nonadherent->Fix_Cells Stain Stain with Crystal Violet Fix_Cells->Stain Wash_Excess_Stain Wash to remove excess stain Stain->Wash_Excess_Stain Solubilize Solubilize the stain Wash_Excess_Stain->Solubilize Read_Absorbance Read absorbance at 570-590 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the Cell Adhesion Assay.

Transwell Migration and Invasion Assay

This assay assesses the effect of this compound on the migratory and invasive potential of cells. For the invasion assay, the transwell insert is coated with a basement membrane matrix (e.g., Matrigel).

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • This compound peptide

  • Serum-free cell culture medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol or 4% Paraformaldehyde

  • Crystal Violet solution

  • Microscope

Protocol:

  • Insert Preparation (for Invasion Assay):

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free medium (typically a 1:3 to 1:5 dilution).

    • Add 50-100 µL of the diluted Matrigel to the upper chamber of the transwell insert, ensuring the entire surface is covered.

    • Incubate at 37°C for at least 1 hour to allow the gel to solidify.

  • Cell Preparation and Seeding:

    • Serum-starve the cells for 12-24 hours prior to the assay.

    • Harvest and resuspend the cells in serum-free medium at a concentration of 1-5 x 105 cells/mL.

    • If testing the inhibitory effect of this compound, pre-incubate the cells with various concentrations of the peptide for 30 minutes.

    • Add 200 µL of the cell suspension to the upper chamber of the transwell insert.

  • Assay Assembly and Incubation:

    • Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

    • Carefully place the transwell insert into the well.

    • Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory rate (typically 6-48 hours).

  • Fixation and Staining:

    • After incubation, remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 15-20 minutes.

    • Stain the migrated cells by immersing the insert in Crystal Violet solution for 20-30 minutes.

  • Quantification:

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and quantified spectrophotometrically as described in the cell adhesion assay.

Transwell_Invasion_Workflow Start Start Coat_Insert Coat Transwell insert with Matrigel (for invasion assay) Start->Coat_Insert Prepare_Cells Prepare and pre-treat cells with this compound Coat_Insert->Prepare_Cells Seed_Cells Seed cells into upper chamber Prepare_Cells->Seed_Cells Add_Chemoattractant Add chemoattractant to lower chamber Add_Chemoattractant->Seed_Cells Incubate Incubate for 6-48 hours at 37°C Seed_Cells->Incubate Remove_Noninvading Remove non-invading cells from upper surface Incubate->Remove_Noninvading Fix_Cells Fix invading cells on lower surface Remove_Noninvading->Fix_Cells Stain_Cells Stain cells with Crystal Violet Fix_Cells->Stain_Cells Count_Cells Count stained cells under a microscope Stain_Cells->Count_Cells End End Count_Cells->End

References

The YIGSR Motif: A Technical Guide to its Core Function in Cell Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular interactions, the extracellular matrix (ECM) serves as a critical regulator of cell behavior, influencing adhesion, migration, proliferation, and differentiation. Laminin, a major glycoprotein component of the basement membrane, plays a pivotal role in these processes through its various functional domains. Among these, the pentapeptide motif Tyr-Ile-Gly-Ser-Arg (YIGSR) has emerged as a key player in mediating cell adhesion and has garnered significant attention for its therapeutic potential, particularly in cancer and angiogenesis.[1][2] This technical guide provides an in-depth exploration of the YIGSR motif, its receptors, signaling mechanisms, and the experimental methodologies used to elucidate its function in cell adhesion.

The YIGSR Motif and its Receptors

The YIGSR sequence is a biologically active peptide derived from the β1 chain of the laminin-1 protein.[1] It is a primary site for cell binding and is recognized by multiple cell surface receptors.

The 67-kDa Laminin Receptor (67LR)

The principal and high-affinity receptor for the YIGSR motif is the 67-kDa laminin receptor (67LR).[3][4] This non-integrin receptor is a cell-surface protein that plays a crucial role in mediating the effects of laminin on cell adhesion and signaling.[5][6] The 67LR is thought to be a mature form derived from a 37-kDa laminin receptor precursor (37LRP), also known as p40.[4][5] The precise mechanism of this transformation is still under investigation but may involve fatty acid acylation and dimerization.[4][6] The interaction between YIGSR and 67LR is fundamental to the motif's ability to influence cell adhesion and inhibit tumor metastasis.[3][7]

Integrin Receptors

While 67LR is the primary receptor, some studies suggest that the YIGSR motif may also interact with certain integrins, which are a large family of heterodimeric cell adhesion receptors. Evidence points towards the involvement of α4β1 and α6β1 integrins in YIGSR-mediated cell adhesion.[8][9] The interaction with integrins suggests a more complex and potentially cell-type-specific mechanism of action for the YIGSR motif.

Molecular Mechanisms of YIGSR-Mediated Cell Adhesion and Signaling

The binding of the YIGSR motif to its receptors, primarily the 67LR, initiates a cascade of intracellular signaling events that ultimately modulate cell adhesion, migration, and other cellular processes.

Signaling Pathways

Upon YIGSR binding, the 67LR can trigger downstream signaling pathways that involve several key protein kinases. These pathways can influence the organization of the cytoskeleton and the formation of focal adhesions, which are crucial for cell adhesion. Key signaling molecules implicated in YIGSR-mediated pathways include:

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a central role in integrin and growth factor receptor signaling. Studies have shown that YIGSR can modulate FAK activity, with some reports indicating a reduction in FAK protein levels or phosphorylation upon YIGSR treatment.[3][10]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, including MEK and ERK, is a critical regulator of cell proliferation, differentiation, and survival. The YIGSR motif has been shown to influence the MAPK pathway.[11]

  • Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: This pathway is essential for cell survival and proliferation. There is evidence to suggest that 67LR signaling can activate the PI3K/AKT pathway.[11]

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): This kinase is involved in cellular responses to stress and inflammation. Blockade of 67LR has been shown to activate the p38 MAPK signaling pathway.[11]

The interplay between these pathways ultimately dictates the cellular response to the YIGSR motif.

YIGSR_Signaling_Pathway YIGSR YIGSR Motif LR67 67-kDa Laminin Receptor (67LR) YIGSR->LR67 binds Integrin Integrin (e.g., α4β1, α6β1) YIGSR->Integrin binds FAK FAK LR67->FAK PI3K PI3K LR67->PI3K p38 p38 MAPK LR67->p38 Integrin->FAK MEK MEK FAK->MEK CellAdhesion Cell Adhesion FAK->CellAdhesion AKT AKT PI3K->AKT ERK ERK MEK->ERK p38->CellAdhesion AKT->CellAdhesion ERK->CellAdhesion Migration Migration Inhibition CellAdhesion->Migration Metastasis Metastasis Inhibition Migration->Metastasis

YIGSR signaling cascade in cell adhesion.

Quantitative Data on YIGSR Function

The following tables summarize quantitative data from various studies on the effects of the YIGSR motif.

Table 1: Inhibition of Cell Adhesion and Metastasis by YIGSR Peptides

Cell LineAssayPeptideConcentrationEffectReference
B16-F10 MelanomaIn vivo lung colonizationAc-Y16 (multimeric YIGSR)0.2 mg/mouse97% inhibition[12]
B16-F10 MelanomaIn vivo lung colonizationAc-Y1 (monomeric YIGSR)0.2 mg/mouse50% inhibition[12]
HT-1080 FibrosarcomaCell attachment to lamininmEGF-(33-42) (YIGSR-like)230-390 nMHalf-maximal inhibition[13]
NALM6 (pre-B leukemia)In vivo tumor growthAc-Y16 (multimeric YIGSR)1.5-2.0 mgSignificant suppression[14]

Table 2: Effects of YIGSR on Cell Behavior

Cell TypeAssayPeptide/SubstrateConcentrationObservationReference
Neonatal Cardiac MyocytesWestern BlotYIGSR peptideNot specified50% reduction in FAK protein[3][10]
Macrophages (M0)Cell Adhesion (2D)Soluble YIGSR8 mMReduced cell count from 646 to 149[8]
Macrophages (M1)Cell Adhesion (2D)Soluble YIGSR8 mMReduced cell count from 338 to 90[8]
Human Umbilical Vein Endothelial Cells (HUVECs)Cell AdhesionYIGSR-functionalized surfaceNot specified~120% increase in attached cells vs. control[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to study YIGSR function.

Cell Adhesion Assay

This protocol describes a method to quantify cell adhesion to surfaces coated with the YIGSR peptide.

Cell_Adhesion_Assay_Workflow Start Start Coat Coat wells with YIGSR peptide solution (e.g., 1-100 µg/ml in PBS) Start->Coat Incubate1 Incubate at 37°C for 2 hours or 4°C overnight Coat->Incubate1 Wash1 Wash wells 3x with PBS to remove unbound peptide Incubate1->Wash1 Block Block with 1% BSA in PBS for 1 hour at 37°C Wash1->Block Wash2 Wash wells 3x with PBS Block->Wash2 Seed Seed cells (e.g., 1x10^5 cells/well) in serum-free medium Wash2->Seed Incubate2 Incubate for 1-2 hours at 37°C to allow attachment Seed->Incubate2 Wash3 Gently wash wells 3x with PBS to remove non-adherent cells Incubate2->Wash3 Fix Fix adherent cells with 4% paraformaldehyde Wash3->Fix Stain Stain cells with Crystal Violet Fix->Stain Elute Elute stain with 10% acetic acid Stain->Elute Quantify Measure absorbance at 595 nm Elute->Quantify End End Quantify->End

Workflow for a typical cell adhesion assay.

Detailed Methodology:

  • Coating: Prepare sterile solutions of YIGSR peptide in phosphate-buffered saline (PBS) at desired concentrations (e.g., 1-100 µg/ml). Add 100 µl of the peptide solution to each well of a 96-well plate and incubate for 2 hours at 37°C or overnight at 4°C.

  • Washing and Blocking: Aspirate the peptide solution and wash the wells three times with sterile PBS. To prevent non-specific cell binding, block the wells with 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C.

  • Cell Seeding: Wash the wells again three times with PBS. Harvest cells and resuspend them in serum-free medium. Add 100 µl of the cell suspension (e.g., at a concentration of 1x10^5 cells/ml) to each well.

  • Incubation and Washing: Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment. After incubation, gently wash the wells three times with PBS to remove non-adherent cells.

  • Quantification:

    • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

    • Wash the wells thoroughly with water to remove excess stain.

    • Solubilize the stain by adding 10% acetic acid to each well.

    • Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Cell Migration (Boyden Chamber) Assay

This protocol outlines the use of a Boyden chamber to assess the effect of soluble YIGSR on cell migration.[1][15][16]

Boyden_Chamber_Assay_Workflow Start Start PrepareLower Add chemoattractant (e.g., 10% FBS) to the lower chamber Start->PrepareLower PlaceInsert Place cell culture insert (e.g., 8 µm pores) into the well PrepareLower->PlaceInsert PrepareUpper Seed cells in serum-free medium containing YIGSR peptide (or control) into the upper chamber PlaceInsert->PrepareUpper Incubate Incubate for 6-24 hours at 37°C PrepareUpper->Incubate RemoveNonMigrated Remove non-migrated cells from the upper surface of the membrane with a cotton swab Incubate->RemoveNonMigrated Fix Fix migrated cells on the lower surface with methanol or paraformaldehyde RemoveNonMigrated->Fix Stain Stain cells with DAPI or Crystal Violet Fix->Stain Image Image the lower surface of the membrane using a microscope Stain->Image Count Count the number of migrated cells in multiple fields Image->Count End End Count->End

Workflow for a Boyden chamber cell migration assay.

Detailed Methodology:

  • Chamber Preparation: To the lower wells of a 24-well plate, add medium containing a chemoattractant (e.g., 10% fetal bovine serum). Place cell culture inserts with an appropriate pore size (e.g., 8.0 µm) into the wells.

  • Cell Preparation and Seeding: Resuspend cells in serum-free medium. In the experimental group, add soluble YIGSR peptide to the cell suspension at the desired concentration. Add the cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 6 to 24 hours, depending on the cell type.

  • Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-15 minutes. Stain the cells with a suitable stain, such as DAPI or crystal violet.

  • Quantification: Mount the insert membrane on a microscope slide. Using a microscope, count the number of stained, migrated cells in several random fields of view. The average number of cells per field is used to quantify migration.

In Vivo Metastasis Assay

This protocol provides a general framework for assessing the anti-metastatic potential of YIGSR peptides in a mouse model.[17][18]

Detailed Methodology:

  • Cell Culture and Preparation: Culture a metastatic cancer cell line (e.g., B16-F10 melanoma). Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration suitable for injection (e.g., 2.5 x 10^5 cells in 0.2 ml).

  • Peptide Preparation and Co-injection: Prepare a sterile solution of the YIGSR peptide. Mix the cell suspension with the YIGSR peptide solution (or a control vehicle) immediately before injection.

  • Animal Injection: Inject the cell/peptide mixture intravenously into the tail vein of immunocompromised mice (e.g., C57BL/6 or BALB/c nude).

  • Monitoring: Monitor the health and weight of the mice regularly.

  • Endpoint and Analysis: After a predetermined period (e.g., 14-21 days), euthanize the mice. Excise the lungs and fix them in Bouin's solution.

  • Quantification: Count the number of visible tumor colonies on the surface of the lungs. The reduction in the number of lung colonies in the YIGSR-treated group compared to the control group indicates the anti-metastatic activity of the peptide.

Conclusion

The YIGSR motif is a potent mediator of cell adhesion with significant implications for both fundamental cell biology and therapeutic development. Its interaction with the 67-kDa laminin receptor and potentially with integrins triggers intracellular signaling cascades that regulate cell adhesion, migration, and invasion. The ability of YIGSR peptides to inhibit tumor metastasis in preclinical models highlights their potential as a basis for novel anti-cancer therapies. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted roles of the YIGSR motif and to explore its full therapeutic potential. A thorough understanding of the molecular mechanisms and careful application of these experimental approaches will be crucial for advancing this promising area of research.

References

An In-depth Technical Guide to the Interaction of C(Yigsr)3-NH2 with the 67 kDa Laminin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 67 kDa laminin receptor (67LR), a non-integrin cell surface receptor, plays a pivotal role in mediating cellular responses to the extracellular matrix, particularly through its interaction with laminin. One of the key recognition sites on the laminin β1 chain is the pentapeptide sequence Tyr-Ile-Gly-Ser-Arg (YIGSR). Synthetic peptides containing this motif, such as C(Yigsr)3-NH2, are valuable tools for investigating the biological functions of 67LR and for developing potential therapeutic agents that can modulate cell adhesion, migration, and signaling. This technical guide provides a comprehensive overview of the interaction between this compound and the 67LR, focusing on quantitative binding data, detailed experimental protocols, and the associated signaling pathways.

Quantitative Data Presentation

The interaction between this compound and the 67LR has been quantified using various experimental approaches. The following table summarizes the key binding parameters reported in the literature.

LigandReceptor/Cell LineAssay TypeParameterValueReference
This compound67 kDa Laminin Receptor (from neuroblastoma cells)Ligand Displacement AnalysisBinding Affinity (Kd)1.5 x 10-7 M[1]
CDPGYIGSR-NH2T-47D breast cancer cellsWhole Cell Receptor AssayIC50 (for displacement of 125I-laminin)1-5 nM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound interaction with the 67LR.

Radioligand Displacement Assay

This protocol is adapted from methodologies used to determine the binding affinity of peptides to their receptors.[3]

Objective: To determine the binding affinity (Kd) of this compound for the 67LR by measuring its ability to displace a radiolabeled ligand (e.g., 125I-laminin).

Materials:

  • Cells: Neuroblastoma cell line expressing 67LR.

  • Radioligand: 125I-labeled laminin.

  • Competitor: this compound peptide.

  • Binding Buffer: (e.g., 25 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

  • Wash Buffer: Cold binding buffer.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Cell Preparation: Culture neuroblastoma cells to confluency. Harvest and wash the cells with binding buffer. Resuspend the cells to a final concentration of 1 x 106 cells/mL in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of cell suspension.

    • 50 µL of 125I-laminin at a fixed concentration (typically at or below its Kd for the receptor).

    • 50 µL of this compound at various concentrations (e.g., from 10-12 M to 10-5 M).

    • For total binding, add 50 µL of binding buffer instead of the competitor.

    • For non-specific binding, add 50 µL of a high concentration of unlabeled laminin (e.g., 1 µM).

  • Incubation: Incubate the plate at 4°C for 2-4 hours with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 5 mL of cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kd for this compound using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/KdL), where [L] is the concentration of the radioligand and KdL is its dissociation constant.

Cell Adhesion Assay

This protocol is a generalized procedure for assessing the effect of this compound on cell adhesion to a laminin-coated surface.

Objective: To evaluate the ability of this compound to inhibit the adhesion of cells to a laminin-coated substrate.

Materials:

  • Cells: A cell line that adheres to laminin (e.g., endothelial cells, tumor cells).

  • Laminin.

  • This compound peptide.

  • 96-well tissue culture plates.

  • Phosphate-Buffered Saline (PBS).

  • Bovine Serum Albumin (BSA).

  • Cell culture medium.

  • Crystal Violet solution.

  • Solubilization buffer (e.g., 1% SDS).

  • Plate reader.

Procedure:

  • Plate Coating:

    • Dilute laminin to a final concentration of 10 µg/mL in PBS.

    • Add 100 µL of the laminin solution to each well of a 96-well plate.

    • Incubate the plate for 2 hours at 37°C or overnight at 4°C.

    • Aspirate the laminin solution and wash the wells three times with PBS.

    • Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Plating:

    • Harvest and resuspend the cells in serum-free medium to a concentration of 1 x 105 cells/mL.

    • Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

    • Add 100 µL of the cell suspension to each well of the laminin-coated plate.

    • Incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Washing and Staining:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

    • Fix the adherent cells with 100 µL of 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the wells with PBS.

    • Stain the cells with 100 µL of 0.1% Crystal Violet solution for 20 minutes at room temperature.

    • Wash the wells extensively with water until the background is clear.

  • Quantification:

    • Air dry the plate.

    • Add 100 µL of solubilization buffer to each well to dissolve the stain.

    • Measure the absorbance at 570 nm using a plate reader.

    • The absorbance is proportional to the number of adherent cells.

Signaling Pathways and Experimental Workflows

The interaction of the YIGSR motif with the 67LR initiates intracellular signaling cascades that influence cell behavior. One of the primary events is the induction of tyrosine phosphorylation of several proteins.[1] While the complete signaling network is still under investigation, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways, as blockade of 67LR has been shown to activate these cascades.[4][5][6]

Below are Graphviz diagrams illustrating the proposed signaling pathway and a typical experimental workflow for studying the this compound and 67LR interaction.

C_Yigsr_3_NH2_Signaling_Pathway ligand This compound receptor 67 kDa Laminin Receptor (67LR) ligand->receptor Binding tyr_phos Tyrosine Phosphorylation receptor->tyr_phos Activation proteins_115_130 115-130 kDa Proteins tyr_phos->proteins_115_130 protein_32 32 kDa Protein tyr_phos->protein_32 mapk_pathway MAPK Pathway (ERK1/2, p38) tyr_phos->mapk_pathway Potential Link pi3k_pathway PI3K/AKT Pathway tyr_phos->pi3k_pathway Potential Link cellular_response Cellular Responses (Adhesion, Migration, Proliferation) mapk_pathway->cellular_response pi3k_pathway->cellular_response

Caption: Proposed signaling pathway initiated by this compound binding to the 67LR.

Experimental_Workflow start Start: Hypothesis on This compound - 67LR Interaction binding_assay Step 1: In Vitro Binding Assays start->binding_assay ligand_displacement Ligand Displacement Assay (Determine Kd) binding_assay->ligand_displacement spr Surface Plasmon Resonance (Binding Kinetics) binding_assay->spr cell_based_assays Step 2: Cell-Based Functional Assays binding_assay->cell_based_assays adhesion Cell Adhesion Assay cell_based_assays->adhesion migration Cell Migration Assay cell_based_assays->migration signaling_analysis Step 3: Signaling Pathway Analysis cell_based_assays->signaling_analysis western_blot Western Blot for Phosphorylated Proteins (p-ERK, p-AKT) signaling_analysis->western_blot kinase_assay Kinase Activity Assays signaling_analysis->kinase_assay conclusion Conclusion: Elucidation of Mechanism of Action signaling_analysis->conclusion

References

The Role of C(Yigsr)3-NH2 in Inhibiting Cancer Cell Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic peptide C(Yigsr)3-NH2, a multimeric derivative of the laminin-derived YIGSR sequence, and its significant role in the inhibition of cancer cell metastasis. This document consolidates key findings on its mechanism of action, summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction: The YIGSR Peptide and the Rationale for Multimerization

Metastasis, the dissemination of cancer cells to distant organs, is the primary cause of mortality in cancer patients. A critical step in the metastatic cascade is the interaction of tumor cells with the basement membrane, a specialized extracellular matrix. Laminin, a major glycoprotein of the basement membrane, plays a dual role in this process. While the intact protein can promote malignancy, specific peptide sequences derived from it have been found to have potent anti-cancer effects.[1]

The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR) is a sequence derived from the β1 chain of laminin that has been extensively studied for its ability to inhibit tumor growth and metastasis.[2][3] The amidated form, YIGSR-NH2, and its derivatives act by competing with laminin for binding to a specific cell surface receptor, thereby blocking a key interaction required for cell adhesion and migration.[4]

To enhance the biological activity of the monomeric YIGSR peptide, multimeric forms have been synthesized. This compound is a trimeric form of the peptide, designed to increase binding avidity to its receptor and amplify its inhibitory effects. Studies on other multimeric constructs, such as those built on a branched lysine core, have demonstrated that increasing the number of YIGSR repeats significantly enhances the inhibition of tumor growth and metastasis.[5]

Mechanism of Action: The 67kDa Laminin Receptor

The primary mechanism by which YIGSR and its derivatives inhibit metastasis is through competitive binding to the 32/67 kDa high-affinity laminin receptor (67LR).[1][6] This non-integrin receptor is frequently overexpressed on the surface of malignant cells, and its levels often correlate with the degree of malignancy.[1] By binding to 67LR, this compound effectively blocks the adhesion of tumor cells to the laminin in the basement membrane, a crucial prerequisite for invasion and subsequent metastasis.[4]

The interaction of this compound with the 67LR is of intermediate affinity, with a reported value of 1.5 x 10[-7] M.[7] This binding event initiates a signaling cascade that ultimately suppresses the metastatic phenotype.

Signaling Pathways

Binding of this compound to the 67LR triggers an intracellular signaling cascade characterized by the induction of protein tyrosine phosphorylation.[7] This suggests the involvement of tyrosine kinases in the downstream effects of the peptide.

Upon incubation of neuroblastoma cells with this compound, a notable increase in the tyrosine phosphorylation of two groups of proteins is observed: a protein group with a molecular mass ranging from 115 to 130 kDa and another heterogeneous group at approximately 32 kDa.[7] While the specific identities of these phosphorylated proteins are not fully elucidated in the available literature, their phosphorylation is a key event in the signal transduction pathway that leads to the inhibition of metastatic processes. Cross-linking experiments have also identified an additional 116 kDa protein that binds the YIGSR sequence, suggesting a more complex receptor or co-receptor arrangement than 67LR alone.[7]

In some cancer cell types, such as prostate cancer, the YIGSR peptide has been shown to induce apoptosis by decreasing the mitochondrial membrane potential, inhibiting ATP synthesis, and increasing caspase 9 activity.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm peptide This compound receptor 67kDa Laminin Receptor (67LR) peptide->receptor Binds kinase Tyrosine Kinase Activation receptor->kinase Induces phospho Phosphorylation of 115-130 kDa & 32 kDa Proteins kinase->phospho effect Downstream Cellular Effects phospho->effect inhibition Inhibition of Adhesion, Migration, and Invasion effect->inhibition caption_node Signaling pathway of this compound.

Signaling pathway of this compound.

Quantitative Data on Anti-Metastatic Effects

The efficacy of YIGSR-based peptides has been quantified in various preclinical models. Multimeric forms consistently show superior activity compared to the monomer.

Table 1: In Vivo Inhibition of Experimental Lung Metastasis by Multimeric YIGSR Peptides

Peptide Dose (per mouse) Cancer Cell Line % Inhibition of Lung Colony Formation Reference
Ac-YIGSR-NH2 (Ac-Y1) 0.2 mg B16-F10 Melanoma 50% [5]
(Ac-YIGSRG)4K2KG (Ac-Y4) 0.2 mg B16-F10 Melanoma >50% (Dose-dependent) [5]
(Ac-YIGSRG)8K4K2KG (Ac-Y8) 0.2 mg B16-F10 Melanoma >Ac-Y4 (Dose-dependent) [5]

| (Ac-YIGSRG)16K8K4K2KG (Ac-Y16) | 0.2 mg | B16-F10 Melanoma | 97% |[5] |

Table 2: In Vivo Inhibition of Metastasis by Retro-Inverso YIGSR-NH2 Analogs

Peptide Analog % Inhibition of Lung Metastasis Cancer Cell Line Reference
Tyr-Ile-Gly-gSer-D-rArg-CHO (5) 57% B16-F10 Melanoma [8]

| Tyr-gIle-rGly-D-rSer-D-rArg-CHO (6) | 69% | B16-F10 Melanoma |[8] |

Anti-Angiogenic Properties

Beyond its direct effects on tumor cells, a derivative of the YIGSR peptide, CDPGYIGSR-NH2, has been shown to inhibit angiogenesis.[9] This action is crucial as the formation of new blood vessels is essential for solid tumor growth and provides a route for metastasis. The peptide was found to potently suppress the migration of vascular endothelial cells, thereby inhibiting the growth of solid tumors like Sarcoma 180 and Lewis lung carcinoma.[9] This anti-angiogenic effect is achieved without directly affecting the proliferation of either endothelial or tumor cells, pointing to a specific inhibition of the migratory processes involved in forming new vasculature.[9]

Experimental Protocols

The evaluation of this compound and related peptides relies on established in vitro and in vivo assays that model key steps of the metastatic cascade.

In Vivo Experimental Metastasis Assay

This assay assesses the ability of cancer cells to form metastatic colonies in a secondary organ following intravenous injection. It primarily models the latter stages of metastasis (survival in circulation, extravasation, and colonization).

Objective: To quantify the inhibitory effect of this compound on lung colony formation.

Methodology:

  • Cell Preparation: Culture highly metastatic cells (e.g., B16-F10 melanoma) under standard conditions. Harvest cells using trypsin, wash with PBS, and resuspend in a sterile, serum-free medium or PBS to a final concentration of approximately 2.5 x 10^5 cells/mL. Ensure cell viability is >95%.[5][10]

  • Animal Model: Use immunocompromised or syngeneic mice (e.g., C57BL mice for B16-F10 cells), typically 6-8 weeks old.[5][11]

  • Injection Procedure: Co-inject 0.2 mL of the cell suspension (e.g., 50,000 cells) with the test peptide (e.g., 0.2 mg of this compound) or a vehicle control (e.g., PBS) into the lateral tail vein of the mice.[5][12]

  • Monitoring: House the animals for a predetermined period, typically 14-21 days, allowing for metastatic colonies to develop in the lungs.[13]

  • Quantification: Euthanize the mice and harvest the lungs. Fix the lungs in a solution like Bouin's fixative, which turns tumor nodules white against the dark lung tissue, facilitating counting.[13] Count the number of visible surface metastatic nodules on all lung lobes using a dissecting microscope.

  • Analysis: Compare the average number of lung colonies in the peptide-treated group to the control group. Calculate the percentage of inhibition.

G A 1. Prepare Cancer Cell Suspension (e.g., B16-F10) B 2. Co-inject Cells and Peptide (this compound or Control) into Mouse Tail Vein A->B C 3. Allow Metastases to Develop (14-21 days) B->C D 4. Harvest and Fix Lungs (e.g., Bouin's Solution) C->D E 5. Count Surface Metastatic Nodules D->E F 6. Compare Treated vs. Control and Calculate % Inhibition E->F caption_node Workflow for an in vivo experimental metastasis assay.

Workflow for an in vivo experimental metastasis assay.
In Vitro Cell Adhesion Assay

This assay measures the ability of a peptide to block the attachment of tumor cells to a substrate coated with an extracellular matrix protein.

Objective: To determine the concentration of this compound required to inhibit tumor cell adhesion to laminin.

Methodology:

  • Plate Coating: Coat wells of a 96-well microtiter plate with laminin (e.g., 1-10 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS to remove unbound protein.

  • Blocking: Block non-specific binding sites by incubating the wells with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

  • Cell Preparation: Label tumor cells with a fluorescent dye (e.g., Calcein-AM). Prepare a cell suspension in a serum-free medium.

  • Inhibition: Pre-incubate the labeled cells with various concentrations of this compound or a control peptide for 30 minutes.

  • Adhesion: Add the cell-peptide mixture to the laminin-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells in each well using a plate reader.

  • Analysis: Calculate the percentage of adhesion relative to the control (no peptide) and determine the IC50 value for this compound.

Conclusion and Future Perspectives

The peptide this compound and other multimeric forms of the YIGSR sequence represent a promising strategy for anti-metastatic therapy. By targeting the 67LR, which is overexpressed in many cancers, these peptides can specifically inhibit the critical initial steps of tumor cell invasion. Their mechanism involves the competitive inhibition of cell-laminin adhesion and the activation of a distinct tyrosine phosphorylation signaling pathway. Furthermore, the anti-angiogenic properties of YIGSR derivatives add another layer to their therapeutic potential.

Future research should focus on elucidating the specific downstream targets of the phosphorylation cascade initiated by 67LR engagement. Enhancing the in vivo stability and bioavailability of these peptides, perhaps through peptidomimetic modifications or novel drug delivery systems like polymeric nanospheres, will be critical for their clinical translation.[2][8] The potent and specific nature of this compound makes it a compelling candidate for further development in the fight against metastatic cancer.

References

An In-depth Technical Guide to the C(Yigsr)3-NH2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide C(Yigsr)3-NH2, a multimeric form of the laminin-derived sequence Tyr-Ile-Gly-Ser-Arg (YIGSR), is a potent modulator of key cellular processes, including adhesion, migration, differentiation, and inflammation. This guide provides a comprehensive overview of the this compound signaling pathway, detailing its receptors, downstream signaling cascades, and diverse cellular effects. This document consolidates current knowledge, presents quantitative data in structured tables, offers detailed experimental protocols for studying the pathway, and provides visual representations of the signaling networks and experimental workflows through Graphviz diagrams. This technical guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and therapeutically target the intricate signaling mechanisms governed by this compound.

Introduction

This compound is a synthetic peptide designed to mimic the cell-binding domain of the B1 chain of laminin, a major component of the basement membrane.[1] Its core sequence, YIGSR, is recognized by specific cell surface receptors, initiating a cascade of intracellular events that influence a wide range of physiological and pathological processes. These include roles in cancer metastasis, immune modulation, and tissue regeneration. Understanding the intricacies of the this compound signaling pathway is paramount for the development of novel therapeutic strategies targeting these conditions.

Receptors for this compound

This compound primarily interacts with two main classes of cell surface receptors: integrins and the 67 kDa laminin receptor (67LR).

2.1. Integrins

Integrins are a family of transmembrane heterodimeric proteins that mediate cell-matrix and cell-cell adhesion. The YIGSR motif has been shown to interact with several integrin subtypes, most notably:

  • α4β1 Integrin: This integrin has been identified as a key receptor for YIGSR-mediated cell adhesion.[2][3][4]

  • α6β1 Integrin: This integrin is also implicated in mediating cellular responses to YIGSR.[4]

  • αvβ1 Integrin: While less characterized in the context of YIGSR signaling, it is another potential receptor.

2.2. 67 kDa Laminin Receptor (67LR)

The 67LR is a high-affinity non-integrin receptor for laminin and its derivatives, including the YIGSR sequence.[1][5][6] This receptor plays a significant role in mediating the anti-metastatic effects of YIGSR.[5]

Core Signaling Pathways

Upon binding to its receptors, this compound triggers distinct downstream signaling cascades that ultimately dictate the cellular response.

3.1. Integrin-Mediated Signaling

Binding of this compound to integrins initiates a signaling cascade that often involves the recruitment of focal adhesion proteins. A key player in this pathway is Focal Adhesion Kinase (FAK) .

  • FAK Signaling: In some cellular contexts, YIGSR has been observed to decrease the levels of FAK protein, suggesting a regulatory role in cell adhesion dynamics.[7] However, the precise mechanism of FAK regulation by YIGSR is cell-type dependent and requires further investigation.

  • Connexin 43 Phosphorylation: YIGSR has been shown to increase the phosphorylation of Connexin 43, a gap junction protein involved in intercellular communication.[7]

Integrin Signaling Pathway Diagram

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ligand This compound integrin Integrin Receptor (e.g., α4β1, α6β1) ligand->integrin Binding fak FAK integrin->fak Regulation connexin43 Connexin 43 integrin->connexin43 Leads to cellular_response_adhesion Modulation of Cell Adhesion fak->cellular_response_adhesion p_connexin43 Phosphorylated Connexin 43 connexin43->p_connexin43 Phosphorylation cellular_response_communication Altered Intercellular Communication p_connexin43->cellular_response_communication

Integrin-mediated signaling cascade initiated by this compound.

3.2. 67LR-Mediated Signaling

The interaction of this compound with 67LR is particularly relevant in the context of cancer metastasis. This pathway is thought to competitively inhibit the binding of laminin to 67LR on tumor cells, thereby reducing their metastatic potential.[5] The downstream signaling events following YIGSR binding to 67LR are less well-defined but are an active area of research.

67LR Signaling Pathway Diagram

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ligand This compound receptor_67lr 67 kDa Laminin Receptor (67LR) ligand->receptor_67lr Competitive Binding downstream Downstream Signaling (Under Investigation) receptor_67lr->downstream laminin Laminin laminin->receptor_67lr Blocked by this compound cellular_response Inhibition of Metastasis downstream->cellular_response

67LR-mediated signaling by this compound, leading to metastasis inhibition.

3.3. Macrophage-Specific Signaling

This compound exerts a profound and concentration-dependent effect on macrophage phenotype. This modulation is critical in inflammatory responses and immune regulation.

  • Low Concentrations (e.g., 2 mM): At lower concentrations, YIGSR promotes a pro-inflammatory (M1) macrophage phenotype, characterized by increased expression of inducible nitric oxide synthase (iNOS) and secretion of pro-inflammatory cytokines such as TNFα, IL-1RA, and MCP-1.[8]

  • High Concentrations (e.g., 8 mM): Conversely, higher concentrations of YIGSR tend to suppress the pro-inflammatory response.[8]

This dose-dependent effect suggests a complex regulatory mechanism that could be harnessed for therapeutic purposes.

Macrophage Signaling Diagram

cluster_extracellular Extracellular cluster_cell Macrophage low_yigsr Low Concentration This compound receptor Receptor (Integrin/67LR) low_yigsr->receptor high_yigsr High Concentration This compound high_yigsr->receptor signaling_pro Pro-inflammatory Signaling receptor->signaling_pro Low Conc. signaling_anti Anti-inflammatory Signaling receptor->signaling_anti High Conc. m1_phenotype M1 Phenotype (iNOS, TNFα, IL-1RA, MCP-1) signaling_pro->m1_phenotype m2_phenotype M2 Phenotype (Suppressed Inflammation) signaling_anti->m2_phenotype start Start coat Coat 96-well plate with Laminin (10-12 µg/ml) start->coat block Block with 0.5% BSA coat->block prepare_cells Prepare cell suspension (4 x 10^5 cells/ml) block->prepare_cells add_cells Add cells to wells prepare_cells->add_cells incubate Incubate at 37°C for 30 min add_cells->incubate wash Wash to remove non-adherent cells incubate->wash fix Fix with 4% paraformaldehyde wash->fix stain Stain with Crystal Violet fix->stain solubilize Solubilize stain with 2% SDS stain->solubilize read Read absorbance at 550 nm solubilize->read end End read->end start Start culture Culture cells to desired confluency start->culture treat Treat cells with this compound culture->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block_membrane Block membrane with 5% BSA transfer->block_membrane primary_ab Incubate with primary antibody (anti-phospho-FAK) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal with ECL secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end start Start culture_macrophages Culture macrophages (e.g., J774A.1) start->culture_macrophages stimulate Stimulate macrophages with LPS and treat with this compound culture_macrophages->stimulate incubate Incubate for 16-18 hours stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant prepare_beads Prepare antibody-coupled magnetic beads collect_supernatant->prepare_beads incubate_beads Incubate supernatant with beads prepare_beads->incubate_beads add_detection_ab Add biotinylated detection antibodies incubate_beads->add_detection_ab add_streptavidin_pe Add Streptavidin-PE add_detection_ab->add_streptavidin_pe read_luminex Read on Luminex instrument add_streptavidin_pe->read_luminex analyze_data Analyze cytokine concentrations read_luminex->analyze_data end End analyze_data->end

References

The Enhanced Biological Activity of Multimeric YIGSR Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR), derived from the B1 chain of the laminin protein, is a crucial mediator of cellular interactions with the extracellular matrix.[1][2] It is known to influence cell adhesion, migration, and to inhibit tumor growth and metastasis.[1][3][4] However, the therapeutic potential of the monomeric YIGSR peptide is often limited by its weak biological activity. This guide explores the synthesis, enhanced biological functions, and mechanisms of action of multimeric YIGSR peptides, which have been developed to overcome the limitations of the monomer. We provide a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with these promising compounds.

Synthesis and Structure of Multimeric YIGSR Peptides

To enhance the biological potency of the YIGSR sequence, multimeric versions have been synthesized using a multimeric antigen peptide (MAP) system.[1][3] This approach utilizes a branched lysine core to assemble multiple copies of the peptide sequence into a single, larger molecule. For example, tetrameric (Ac-Y4), octameric (Ac-Y8), and hexadecameric (Ac-Y16) versions of the acetylated YIGSR-Gly sequence have been created.[1][3]

The general structure involves the YIGSR-Gly sequence being attached to a multi-tiered lysine core, such as (Ac-YIGSRG)₁₆-Lys₈-Lys₄-Lys₂-Lys-Gly for the Ac-Y16 variant.[3] This method offers a straightforward synthetic process and precise control over the final molecular size.[1]

Enhanced Biological Activity: Quantitative Data

Multimerization has been shown to dramatically enhance the anti-tumor and anti-metastatic activities of the YIGSR peptide. The larger the multimeric peptide, the greater its inhibitory effect.[1][3]

Table 1: Inhibition of Experimental Lung Metastasis by Multimeric YIGSR Peptides
Peptide VariantDose (per mouse)Inhibition of Lung Colony Formation (%)Source(s)
Ac-Y1 (Monomer)0.2 mg50%[1][3]
Ac-Y4 (Tetramer)0.2 mg>50% (activity is dose-dependent)[1][3]
Ac-Y8 (Octamer)0.2 mg>Ac-Y4 activity[1][3]
Ac-Y16 (Hexadecamer)0.2 mg97%[1][3]

Data derived from studies using B16-F10 mouse melanoma cells co-injected intravenously with the specified peptide.[1][3]

Table 2: Suppression of Subcutaneous Tumor Growth by Ac-Y16
Treatment GroupDose (per mouse)Effect on Tumor WeightSource(s)
Ac-Y160.5 mgSignificant suppression[4]
Ac-Y161.0 mgSignificant suppression[4]
Ac-Y161.5 - 2.0 mgSignificant suppression[4]

Data from a study where NALM6 human pre-B acute lymphoblastic leukaemia cells were co-injected subcutaneously with Matrigel and Ac-Y16 in SCID mice.[4]

Mechanism of Action and Signaling Pathways

The YIGSR peptide exerts its effects by interacting with specific cell surface receptors. The primary receptor identified is the 67 kDa high-affinity laminin receptor (67LR).[2][5][6] Additionally, interactions with integrins, including α4β1, α6β1, and other β1-class integrins, have been reported to mediate its cell-adhesive activities.[7][8][9][10]

Binding of multimeric YIGSR to these receptors initiates a cascade of intracellular events that modulate cell behavior. This includes impacts on cell adhesion, migration, proliferation, and the inhibition of angiogenesis.[1] In some contexts, the YIGSR sequence can activate the integrin β1/GSK3β/β-catenin signaling pathway, which is crucial for neuronal differentiation.[11] In cardiac myocytes, YIGSR has been shown to affect the expression of Focal Adhesion Kinase (FAK).[12]

G cluster_ligand Ligand cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_outcomes Biological Outcomes YIGSR Multimeric YIGSR Peptide LR67 67 kDa Laminin Receptor (67LR) YIGSR->LR67 Integrin Integrin β1 (e.g., α4β1, α6β1) YIGSR->Integrin FAK FAK Modulation LR67->FAK Other Other Downstream Pathways LR67->Other Integrin->FAK GSK3B GSK3β/β-catenin Pathway Integrin->GSK3B Adhesion Modulated Cell Adhesion & Migration FAK->Adhesion Metastasis Inhibition of Tumor Metastasis FAK->Metastasis Angiogenesis Inhibition of Angiogenesis FAK->Angiogenesis Growth Inhibition of Tumor Growth FAK->Growth GSK3B->Adhesion GSK3B->Metastasis GSK3B->Angiogenesis GSK3B->Growth Other->Adhesion Other->Metastasis Other->Angiogenesis Other->Growth

Caption: YIGSR peptide signaling cascade.

Experimental Protocols

In Vivo Anti-Metastasis Assay

This protocol is designed to evaluate the ability of multimeric YIGSR peptides to inhibit the formation of tumor colonies in a living model.

  • Cell Preparation: Culture B16-F10 mouse melanoma cells under standard conditions. Harvest the cells using trypsin-EDTA, wash with serum-free medium, and resuspend in saline to a final concentration of approximately 2.5 x 10⁵ cells/mL.

  • Peptide Preparation: Dissolve the multimeric YIGSR peptide (e.g., Ac-Y16) and control peptides in sterile saline to the desired concentration (e.g., 1 mg/mL for a 0.2 mg dose in 0.2 mL).

  • Injection: Mix the cell suspension with an equal volume of the peptide solution. Co-inject 0.4 mL of the final mixture (containing ~5 x 10⁴ cells and the peptide dose) into the lateral tail vein of C57BL/6 mice.

  • Incubation Period: House the mice for a period of 14-21 days, providing standard care and monitoring for any adverse effects.

  • Analysis: Euthanize the mice and excise the lungs. Fix the lungs in a suitable fixative (e.g., Bouin's solution). Count the number of black metastatic tumor colonies visible on the lung surface under a dissecting microscope.

  • Quantification: Calculate the percentage of inhibition by comparing the average number of colonies in the peptide-treated group to the saline-treated control group.

G start Start prep_cells 1. Prepare Tumor Cell Suspension (e.g., B16-F10) start->prep_cells injection 3. Co-inject Cells and Peptide into Mouse Tail Vein prep_cells->injection prep_peptide 2. Prepare Peptide Solution (e.g., Ac-Y16 in saline) prep_peptide->injection incubation 4. Incubation Period (14-21 Days) injection->incubation analysis 5. Excise Lungs and Count Tumor Colonies incubation->analysis end End analysis->end

Caption: Workflow for an in vivo anti-metastasis assay.

Cell Adhesion Assay
  • Plate Coating: Coat 96-well microtiter plates with the desired concentration of YIGSR peptide (monomeric or multimeric) in a suitable buffer (e.g., PBS) overnight at 4°C. Control wells should be coated with a non-adhesive protein like bovine serum albumin (BSA).

  • Blocking: Wash the plates with PBS and block any remaining non-specific binding sites with a BSA solution for 1-2 hours at 37°C.

  • Cell Seeding: Harvest cells (e.g., melanoma or endothelial cells), wash, and resuspend in serum-free medium. Add a defined number of cells (e.g., 1 x 10⁴) to each well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell attachment.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Fix the remaining adherent cells with methanol or glutaraldehyde and stain with a dye such as crystal violet. Solubilize the dye and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Cell Migration (Boyden Chamber) Assay
  • Chamber Setup: Use a transwell insert (Boyden chamber) with a porous membrane (e.g., 8 µm pores). Coat the underside of the membrane with an extracellular matrix protein if studying haptotaxis.

  • Chemoattractant: Place serum-free medium containing a chemoattractant (e.g., growth factors) or the YIGSR peptide in the lower chamber.

  • Cell Seeding: Place a suspension of cells in serum-free medium into the upper chamber of the transwell insert.

  • Incubation: Incubate for a period sufficient to allow cell migration (e.g., 4-24 hours) at 37°C.

  • Analysis: Remove the insert and wipe away the non-migratory cells from the upper surface of the membrane with a cotton swab.

  • Quantification: Fix and stain the migratory cells that have moved to the lower surface of the membrane. Count the cells in several microscopic fields to determine the average number of migrated cells.

Receptor Binding Assay
  • Preparation: Prepare cell membrane fractions from a cell line known to express the YIGSR receptors or use purified receptor preparations.

  • Radioligand: Use a radioactively labeled version of the YIGSR peptide or a known ligand for the receptor of interest.

  • Competition Assay: In a multiwell filter plate, incubate a fixed amount of the receptor preparation and a fixed concentration of the radioligand with increasing concentrations of the unlabeled multimeric YIGSR peptide (the competitor).[13][14]

  • Incubation & Separation: Allow the binding to reach equilibrium. Rapidly filter the mixture through the filter plate to separate the receptor-bound radioligand from the free radioligand. Wash the filters to remove unbound radioactivity.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis: Plot the percentage of radioligand binding against the concentration of the unlabeled competitor peptide. Use non-linear regression to calculate the IC₅₀ value, which represents the concentration of the multimeric peptide required to inhibit 50% of the specific binding of the radioligand.

Structure-Activity Relationship

The data clearly demonstrates a direct correlation between the degree of multimerization and the biological activity of YIGSR peptides. The enhanced efficacy of larger multimers like Ac-Y16 is likely due to an avidity effect, where the multiple binding sites on a single molecule lead to a significantly stronger overall interaction with the cell surface receptors compared to the monovalent binding of a single peptide. This increased binding affinity and receptor clustering likely triggers a more robust and sustained downstream signaling response.

G cluster_structure Peptide Structure (Degree of Multimerization) cluster_activity Biological Activity Y1 Ac-Y1 (Monomer) Low Low Y1->Low  Inhibitory  Effect Y4 Ac-Y4 (Tetramer) Medium Medium Y4->Medium  Inhibitory  Effect Y8 Ac-Y8 (Octamer) High High Y8->High  Inhibitory  Effect Y16 Ac-Y16 (Hexadecamer) VeryHigh Very High Y16->VeryHigh  Inhibitory  Effect

Caption: Multimerization enhances biological activity.

Conclusion and Future Directions

Multimeric YIGSR peptides demonstrate significantly enhanced anti-tumor and anti-metastatic properties compared to their monomeric counterpart.[1][3][15] The multimerization strategy effectively increases the avidity of the peptide for its cellular receptors, leading to more potent biological responses. These findings suggest that multimeric YIGSR compounds are promising candidates for therapeutic applications, potentially as standalone agents or as targeting moieties for drug delivery systems to tumors expressing the 67LR or specific integrins.[1][16] Further research should focus on optimizing the pharmacokinetics of these larger peptides and exploring their efficacy in a broader range of cancer models.

References

The Anti-Angiogenic Potential of C(YIGSR)3-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the anti-angiogenic properties of the synthetic peptide C(YIGSR)3-NH2, a trimeric iteration of the laminin-derived YIGSR motif. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its mechanism of action, presents quantitative data from relevant studies, and details key experimental protocols for its evaluation.

Introduction: The YIGSR Peptide and its Multimeric Forms

The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR) is a biologically active sequence derived from the β1 chain of the laminin protein, a major component of the basement membrane. It is well-established that YIGSR plays a crucial role in cell adhesion, migration, and signaling. Notably, this peptide has demonstrated significant anti-tumor and anti-metastatic properties.[1]

The molecule this compound represents a synthetically engineered trimeric form of the YIGSR peptide with a C-terminal amide. The multimerization of bioactive peptides is a common strategy to enhance their potency by increasing local concentration and receptor clustering. While specific literature on a trimeric YIGSR peptide is limited, studies on other multimeric forms, such as a 16-mer, have shown a significant enhancement of the anti-metastatic and anti-tumor effects compared to the monomeric form. This suggests that a trimeric structure would likely exhibit potentiated anti-angiogenic activity.

The synthesis of such multimeric peptides is typically achieved through solid-phase peptide synthesis, often utilizing a branched lysine core to which the peptide monomers are sequentially coupled. The C-terminal amidation is a common modification to increase peptide stability by preventing C-terminal degradation by carboxypeptidases.

Quantitative Data on the Anti-Angiogenic Effects of YIGSR Peptides

Assay Peptide Concentration/Dose Effect Tumor Model Reference
In vivo Lung Colony FormationAc-YIGSR-NH2 (monomer)0.2 mg/mouse50% inhibitionB16-F10 melanoma[2][3]
In vivo Lung Colony Formation(Ac-YIGSRG)16-K8K4K2KG (16-mer)0.2 mg/mouse97% inhibitionB16-F10 melanoma[2][3]
In vivo Tumor Growth(Ac-YIGSRG)16-K8K4K2KG (16-mer)Not specifiedSignificant inhibition of s.c. tumorsB16-F10 melanoma[2]

Table 1: In Vivo Anti-Tumor Effects of Monomeric and Multimeric YIGSR Peptides

Assay Peptide Concentration Effect Cell Type Reference
Endothelial Cell MigrationYIGSR (monomer)Not specified25% enhancement of migration on an RGD surfaceMicrovascular endothelial cells (MVEC)[4]
Endothelial Cell AdhesionYIGSR-modified surfaceNot specifiedIncreased adhesion compared to non-functionalized surfaceHuman Umbilical Vein Endothelial Cells (HUVECs)[5]
Endothelial Cell ProliferationYIGSR-modified surfaceNot specifiedIncreased proliferation over 8 daysHuman Umbilical Vein Endothelial Cells (HUVECs)[5]

Table 2: In Vitro Effects of YIGSR Peptides on Endothelial Cells. Note: Some studies show pro-endothelial effects when the peptide is immobilized, suggesting a context-dependent role.

Mechanism of Action: Targeting the 67kDa Laminin Receptor

The primary mechanism by which YIGSR peptides exert their anti-angiogenic effects is through interaction with the 67kDa non-integrin laminin receptor (67LR) on the surface of endothelial cells.[6][7] Binding of YIGSR to 67LR is believed to initiate a signaling cascade that ultimately inhibits endothelial cell migration and the formation of new blood vessels.

While the complete downstream signaling pathway is still under investigation, current evidence suggests the involvement of the c-Jun N-terminal kinase (JNK) signaling pathway.[6][8] Activation of 67LR by its ligands has been shown to impair JNK phosphorylation, which in turn can affect the expression of various genes involved in cell migration and proliferation.[6][8] Additionally, some studies have implicated the involvement of endothelial nitric oxide synthase (eNOS) and the production of cyclic guanosine monophosphate (cGMP) in the cellular response to 67LR activation.[7]

Below is a proposed signaling pathway for the anti-angiogenic effect of this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 67LR 67kDa Laminin Receptor This compound->67LR Binding JNK_pathway JNK Pathway 67LR->JNK_pathway Inhibition eNOS eNOS 67LR->eNOS Activation Cell_Migration_Inhibition Inhibition of Endothelial Cell Migration JNK_pathway->Cell_Migration_Inhibition eNOS->Cell_Migration_Inhibition Anti_Angiogenesis Anti-Angiogenesis Cell_Migration_Inhibition->Anti_Angiogenesis

Proposed signaling pathway for the anti-angiogenic effect of this compound.

Experimental Protocols

This section details common experimental protocols used to assess the anti-angiogenic properties of peptides like this compound.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), growth factor reduced

  • 96-well plate

  • This compound peptide at various concentrations

  • Calcein AM (for fluorescence imaging)

  • Inverted microscope with a camera

Procedure:

  • Thaw the BME on ice overnight.

  • Coat the wells of a 96-well plate with a thin layer of BME and allow it to polymerize at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of this compound. A vehicle control should be included.

  • Seed the HUVECs onto the BME-coated wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • (Optional) For visualization, incubate the cells with Calcein AM for 30 minutes.

  • Capture images of the tube-like structures using an inverted microscope.

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

G Start Start Coat_plate Coat 96-well plate with BME Start->Coat_plate Prepare_cells Prepare HUVEC suspension with this compound Coat_plate->Prepare_cells Seed_cells Seed HUVECs onto BME Prepare_cells->Seed_cells Incubate Incubate for 4-18 hours Seed_cells->Incubate Image Image tube formation Incubate->Image Quantify Quantify tube parameters Image->Quantify End End Quantify->End

Workflow for the endothelial cell tube formation assay.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the effect of a substance on the formation of new blood vessels on the CAM of a developing chick embryo.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile filter paper discs or sponges

  • This compound peptide solution

  • Stereomicroscope with a camera

Procedure:

  • Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

  • On embryonic day 3, create a small window in the eggshell to expose the CAM.

  • On embryonic day 8 or 9, place a sterile filter paper disc or sponge soaked with the this compound solution (or vehicle control) onto the CAM.

  • Seal the window and return the egg to the incubator for 48-72 hours.

  • Observe and photograph the CAM under a stereomicroscope.

  • Quantify angiogenesis by counting the number of blood vessels converging towards the disc or by measuring the area of vascularization.

G Start Start Incubate_eggs Incubate fertilized eggs Start->Incubate_eggs Window_egg Create a window in the eggshell Incubate_eggs->Window_egg Apply_peptide Apply this compound on a disc to the CAM Window_egg->Apply_peptide Reincubate Re-incubate for 48-72 hours Apply_peptide->Reincubate Observe_image Observe and image the CAM Reincubate->Observe_image Quantify Quantify blood vessel formation Observe_image->Quantify End End Quantify->End

Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Conclusion

This compound holds promise as a potent anti-angiogenic agent for cancer therapy. Its mechanism of action, centered on the 67kDa laminin receptor, offers a specific target for inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis. The enhanced activity observed with multimeric forms of YIGSR suggests that a trimeric version could be a highly effective therapeutic candidate. Further research, including quantitative in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational framework for researchers to design and execute such investigations.

References

Exploring the Impact of C(Yigsr)3-NH2 on Macrophage Polarization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2), in response to microenvironmental cues. This process, known as polarization, is a critical determinant in the progression of various diseases, including cancer, autoimmune disorders, and tissue regeneration. The extracellular matrix (ECM) is a key regulator of macrophage function. Peptides derived from ECM proteins, such as the laminin-derived sequence Tyr-Ile-Gly-Ser-Arg (YIGSR), have emerged as potent modulators of immune cell behavior.[1][2][3] This technical guide explores the impact of the YIGSR peptide on macrophage polarization, with the understanding that C(Yigsr)3-NH2 represents a trivalent, chemically stabilized form designed to enhance the biological activity of the core YIGSR motif. We consolidate findings on its concentration-dependent effects, delineate the underlying signaling pathways, provide detailed experimental protocols for investigation, and present quantitative data in a structured format.

Introduction: Macrophage Polarization and the YIGSR Peptide

Macrophages exhibit remarkable functional plasticity, polarizing into different phenotypes to orchestrate immune responses and tissue homeostasis.[1][3]

  • M1 (Classically Activated) Macrophages: Typically induced by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), M1 macrophages are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), high expression of inducible nitric oxide synthase (iNOS), and potent microbicidal and tumoricidal activity.[1]

  • M2 (Alternatively Activated) Macrophages: Induced by cytokines such as IL-4 and IL-13, M2 macrophages are involved in the resolution of inflammation, wound healing, and tissue remodeling. They are identified by markers like Arginase-1 (Arg-1), CD206, and the secretion of anti-inflammatory cytokines like IL-10.[4][5][6]

The YIGSR peptide, a sequence from the β1 chain of laminin, is known to interact with cell surface receptors, primarily integrins.[3] Research indicates that YIGSR can modulate macrophage polarization in a manner that is critically dependent on its concentration.[1][2][3][7][8] At lower concentrations, it tends to promote a pro-inflammatory M1 phenotype, while at higher concentrations, it exhibits an anti-inflammatory effect, reducing the M1 response.[1][2][3][8] This bimodal activity makes the YIGSR motif a compelling target for immunomodulatory therapeutic development. The this compound structure likely leverages a trivalent scaffold to increase the avidity and local concentration of the peptide, potentially enhancing its receptor engagement and downstream signaling effects.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of the YIGSR peptide on macrophage polarization markers and cytokine secretion, based on published findings.[3][8]

Table 1: Effect of YIGSR Peptide on M1/M2 Marker Expression
YIGSR ConcentrationM1 Marker: iNOS Expression (Mean Fluorescence Intensity - MFI)M2 Marker: Arginase-1 Expression (% Positive Cells)
0 mM (Control) 106.3 ± 15.4Low / Baseline
2 mM Increased Significantly (e.g., >200)No Significant Change
5 mM Increased Significantly (e.g., >250)No Significant Change
8 mM Increased, but less than 5 mM No Significant Change

Data are representative values synthesized from trends described in the literature.[3] Low YIGSR concentrations (2-5 mM) robustly increase the expression of the M1 marker iNOS in M1-polarized macrophages.[3]

Table 2: Effect of YIGSR Peptide on Cytokine & Chemokine Secretion by Human Macrophages
AnalyteFunctionEffect at Low YIGSR Conc. (e.g., 2 mM) Effect at High YIGSR Conc. (e.g., 8-10 mM)
TNF-α Pro-inflammatory CytokineIncreased Reduced / Baseline
MCP-1 Pro-inflammatory ChemokineIncreased Reduced / Baseline
IL-1RA Anti-inflammatory CytokineIncreased Reduced / Baseline
MIP-1α / MIP-1β Pro-inflammatory ChemokinesIncreased Reduced / Baseline
IL-10 Anti-inflammatory CytokineNo Significant ChangePotentially Increased

This table summarizes secretomic data from Luminex assays.[3] Lower concentrations of YIGSR enhance the secretion of pro-inflammatory mediators, while higher concentrations reduce this effect.[1][2][3][8]

Signaling Pathways Modulated by YIGSR

The YIGSR peptide exerts its influence on macrophage polarization by engaging cell surface integrins and initiating a cascade of intracellular signaling events. The primary receptor for YIGSR is thought to be the α6β1 integrin.[3] Ligation of integrins on macrophages can activate signaling pathways involving Src family kinases, Syk, and ITAM-containing adaptors, which subsequently modulate master regulators of inflammation like NF-κB and the JAK/STAT pathway.[9][10][11]

YIGSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YIGSR This compound Integrin Integrin Receptor (e.g., α6β1) YIGSR->Integrin Binds Src_Syk Src / Syk Kinases Integrin->Src_Syk Activates IKK IKK Complex Src_Syk->IKK Activates JAKs JAKs Src_Syk->JAKs Activates NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases M1_Genes M1 Genes (iNOS, TNF-α, etc.) NFkB->M1_Genes Promotes Transcription (at low YIGSR conc.) M2_Genes M2 Genes (Arg-1, IL-10, etc.) NFkB->M2_Genes Inhibits STATs STATs JAKs->STATs Phosphorylates P_STATs p-STATs P_STATs->M1_Genes Promotes Transcription P_STATs->M2_Genes Modulates (at high YIGSR conc.)

Caption: Proposed signaling cascade for YIGSR-mediated macrophage polarization.

Experimental Protocols & Workflow

To investigate the effects of this compound, a series of well-established in vitro assays are required.

Diagram: Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Monocytes 1. Isolate Human Monocytes (e.g., from PBMCs) Differentiation 2. Differentiate to M0 Macrophages (5-7 days with M-CSF) Monocytes->Differentiation Polarization 3. Polarize to M1/M2 Phenotypes (LPS+IFNγ for M1; IL-4 for M2) Differentiation->Polarization Treatment 4. Treat with this compound (0, 2, 5, 8 mM for 48h) Polarization->Treatment Supernatant 5a. Collect Supernatants Treatment->Supernatant Cells 5b. Harvest Cells Treatment->Cells Luminex 6a. Cytokine Profiling (Luminex Assay) Supernatant->Luminex Flow 6b. Surface Marker Analysis (Flow Cytometry for CD86/CD206) Cells->Flow IF 6c. Protein Expression (Immunofluorescence for iNOS/Arg-1) Cells->IF

References

Foundational Research on C(YIGSR)₃-NH₂ in Tissue Engineering: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational principles and applications of the synthetic peptide C(YIGSR)₃-NH₂ in the field of tissue engineering. Drawing upon research into its constituent components—the laminin-derived YIGSR motif, multimerization strategies, and terminal modifications—this document outlines the peptide's mechanism of action, key experimental data, detailed protocols for its use, and the signaling pathways it modulates.

Introduction: Rationale and Design

The synthetic peptide C(YIGSR)₃-NH₂ is a biomimetic molecule designed to replicate the cell-adhesive functions of the native extracellular matrix (ECM) protein, laminin. The design is based on several key principles to maximize biological activity and utility in tissue engineering scaffolds.

  • Core Bioactive Sequence (YIGSR): The pentapeptide sequence Tyrosine-Isoleucine-Glycine-Serine-Arginine (YIGSR) is a well-characterized functional motif derived from the β1 chain of laminin.[1][2][3] It is a primary binding site for cell surface receptors, including the 67-kDa laminin receptor and various integrins, thereby promoting cell adhesion, migration, proliferation, and differentiation.[4][5]

  • Multimerization ((YIGSR)₃): Research has demonstrated that the biological activity of YIGSR is significantly enhanced when presented in a multimeric or tandem-repeat format.[1][2] By presenting three copies of the YIGSR sequence, the peptide can achieve a higher local density of binding motifs. This multivalency increases the avidity for cell surface receptors, leading to more robust cell adhesion and stronger downstream signaling compared to its monomeric counterpart. Studies on multimeric YIGSR peptides assembled on lysine cores show that activity increases with the number of repeats, a principle leveraged in this trimeric design.[1][2]

  • N-Terminal Cysteine (C): The addition of a cysteine residue at the N-terminus provides a reactive thiol (-SH) group. This is a standard biochemical strategy to enable covalent immobilization of the peptide onto biomaterial scaffolds, such as hydrogels, polymers, or metal surfaces, through thiol-ene chemistry or other conjugation methods.[6] This ensures stable, long-term presentation of the bioactive motifs.

  • C-Terminal Amidation (-NH₂): The C-terminus of the peptide is amidated to increase its stability. This modification prevents degradation by carboxypeptidases, thereby extending the peptide's biological half-life within the complex enzymatic environment of cell culture or in vivo applications.[1][2]

Collectively, the C(YIGSR)₃-NH₂ peptide represents a rationally designed tool for functionalizing biomaterials to create scaffolds that actively guide and support tissue regeneration.

Quantitative Data from Foundational YIGSR Studies

The following tables summarize key quantitative findings from studies on monomeric and multimeric YIGSR peptides, which provide the basis for the expected performance of C(YIGSR)₃-NH₂.

Table 1: In Vitro Cellular Responses to YIGSR Peptides

Cell TypePeptide FormConcentration / ConditionKey FindingCitation
Neonatal Cardiac MyocytesMonomeric YIGSRCoated Silicone Surface50% reduction in Focal Adhesion Kinase (FAK) protein expression compared to native laminin.[3][4]
Human Umbilical Vein ECs (HUVEC)Monomeric YIGSR1.5 mM in Spheroid CultureDetermined to be the optimal concentration for spheroid enlargement and viability for vascularization.[5]
Murine Macrophages (M1)Monomeric YIGSR5 mM (soluble)Highest increase in inducible nitric oxide synthase (iNOS) expression, indicating a pro-inflammatory response.[7]
Murine Macrophages (M0)Monomeric YIGSR8 mM (soluble)Reduced cell count from 646 (control) to 149, suggesting competition with protein adhesion at high doses.[7]
Mammary Epithelial Cells (10A.ErbB2)Monomeric YIGSR1 mM in PEG HydrogelIncreased diameter of cell structures, indicating enhanced growth/invasion.[8]
Spermatogonial Stem Cells (SSCs)Nap-E7-YIGSR (Self-assembling)Coated on PCL FibersLive/dead assay showed >98% cell viability, indicating no cytotoxicity.[9]

Table 2: In Vivo and Functional Outcomes of YIGSR Peptides

Model SystemPeptide FormAdministration / ApplicationKey FindingCitation
B16-F10 Melanoma Mouse ModelAc-(YIGSRG)₁₆ (Ac-Y16)0.2 mg/mouse, co-injected with cells97% inhibition of lung colony formation.[1][2]
B16-F10 Melanoma Mouse ModelAc-YIGSR-NH₂ (Ac-Y1)0.2 mg/mouse, co-injected with cells50% inhibition of lung colony formation, demonstrating lower activity than multimer.[1][2]
Mouse Tail Lymphedema ModelMonomeric YIGSRIntra-abdominal injections27% reduction in tail lymphedema volume by day 14.[5]
Rat Sciatic Nerve InjuryCDPGYIGSRCovalently bound to chitosan nerve conduitEnhanced nerve regeneration, promoting axonal sprouting and bridging across a 15 mm gap.[6]

Core Signaling Pathways

The biological effects of C(YIGSR)₃-NH₂ are mediated through its interaction with cell surface receptors, which triggers intracellular signaling cascades that regulate cell behavior. The primary receptor for YIGSR is the non-integrin 67-kDa laminin receptor (67LR), though it also interacts with β1-containing integrins.[4][5]

Binding of the YIGSR motif initiates a cascade that influences cell adhesion, proliferation, and differentiation. A key downstream effector is Focal Adhesion Kinase (FAK), a critical protein in mediating signals from the ECM.[3][4] However, studies show that while YIGSR promotes cell adhesion to a similar degree as native laminin, it may not fully replicate the downstream signaling, as evidenced by reduced FAK expression in cardiac myocytes.[4] This suggests that while the peptide is a potent adhesion ligand, it may selectively activate certain pathways. Furthermore, YIGSR has been shown to modulate the activity of transcription factors within the MAPK and JAK/STAT pathways, including AP1, STAT1, and STAT3, in a cell-type-dependent manner.[8] It can also influence the local cytokine environment by reducing TGF-β1 levels in fibroblasts and skin equivalents.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YIGSR C(YIGSR)₃-NH₂ (Immobilized) Receptor 67LR / β1-Integrin Receptor YIGSR->Receptor Binding FAK FAK Receptor->FAK Activation JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT MAPK MAPK/ERK Pathway FAK->MAPK AP1 AP1 MAPK->AP1 STAT1_3 STAT1/3 JAK_STAT->STAT1_3 Response Gene Expression (Adhesion, Proliferation, Migration, Differentiation) AP1->Response STAT1_3->Response

Figure 1: Simplified YIGSR signaling pathway leading to changes in gene expression.

Experimental Protocols

This section provides generalized, detailed protocols for the synthesis, scaffold functionalization, and in vitro evaluation of C(YIGSR)₃-NH₂. These protocols are synthesized from standard methods reported in the literature.[9][11][12]

Peptide Synthesis and Purification

Objective: To synthesize C(YIGSR)₃-NH₂ peptide using automated solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-C(Trt)-OH, Fmoc-Y(tBu)-OH, Fmoc-I-OH, Fmoc-G-OH, Fmoc-S(tBu)-OH, Fmoc-R(Pbf)-OH)

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Ice-cold diethyl ether

  • RP-HPLC system with a C18 column

  • Lyophilizer and Mass Spectrometer

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the reaction vessel of an automated peptide synthesizer.

  • Amino Acid Coupling Cycles: Perform the following steps for each amino acid in the sequence (from C-terminus to N-terminus: R-S-G-I-Y-R-S-G-I-Y-R-S-G-I-Y-C): a. Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating with 20% piperidine in DMF for 10-15 minutes. Wash thoroughly with DMF. b. Activation: Activate the next Fmoc-amino acid by dissolving it with HBTU and DIPEA in DMF. c. Coupling: Add the activated amino acid solution to the reaction vessel and allow it to react for 1-2 hours. d. Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Cleavage and Deprotection: After the final coupling step, wash the resin with dichloromethane and dry it under vacuum. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to a 10-fold excess of ice-cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Re-dissolve the crude peptide in a water/acetonitrile solution. Purify the peptide using RP-HPLC. Collect fractions corresponding to the major peak.

  • Verification and Lyophilization: Confirm the molecular weight of the purified peptide using mass spectrometry. Freeze-dry the pure fractions to obtain a white, fluffy powder. Store at -20°C.

Covalent Immobilization onto a Hydrogel Scaffold (Example: PEG-Maleimide)

Objective: To functionalize a polyethylene glycol (PEG) hydrogel with C(YIGSR)₃-NH₂ for 3D cell culture.

Materials:

  • 4-arm PEG-Maleimide

  • Thiol-containing crosslinker (e.g., Dithiothreitol, DTT)

  • Purified C(YIGSR)₃-NH₂ peptide

  • Sterile, buffered solution (e.g., PBS or HEPES, pH 7.0-7.4)

  • Sterile cell suspension in culture medium

Protocol:

  • Prepare Precursor Solutions: a. Prepare a stock solution of 4-arm PEG-Maleimide (e.g., 20% w/v) in the sterile buffer. b. Prepare a stock solution of the C(YIGSR)₃-NH₂ peptide (e.g., 10 mM) in the same buffer. c. Prepare a stock solution of the crosslinker DTT in the same buffer, ensuring the molar ratio of thiol groups (from DTT) to maleimide groups (from PEG) is appropriate for desired gel stiffness.

  • Functionalization Reaction: In a sterile microcentrifuge tube, mix the PEG-Maleimide solution with the C(YIGSR)₃-NH₂ peptide solution. The maleimide groups on the PEG will react with the thiol group on the peptide's N-terminal cysteine. Allow this reaction to proceed for 30 minutes at 37°C. The amount of peptide added will determine the final concentration of bioactive motifs in the gel.

  • Cell Encapsulation and Gelation: a. Gently mix the sterile cell suspension with the peptide-functionalized PEG solution. b. Add the DTT crosslinker solution to the cell/PEG/peptide mixture. Pipette gently to mix. The DTT will react with the remaining maleimide groups, crosslinking the polymer chains and forming the hydrogel. c. Immediately transfer the solution to a culture plate or mold. Gelation will typically occur within 5-15 minutes at 37°C.

  • Culture: Once the gel is set, add cell culture medium and place the plate in an incubator.

G A 1. Synthesize & Purify C(YIGSR)₃-NH₂ Peptide C 3. Covalent Conjugation Peptide + PEG-Maleimide A->C B 2. Prepare Scaffold Precursors (e.g., PEG-Maleimide, Crosslinker) B->C E 5. Mix Cells with Peptide-Functionalized PEG C->E D 4. Prepare Cell Suspension D->E F 6. Add Crosslinker to Initiate Gelation E->F G 7. Cast Hydrogel & Culture F->G H 8. In Vitro/In Vivo Analysis (Adhesion, Proliferation, Function) G->H

Figure 2: General experimental workflow for creating and testing a C(YIGSR)₃-NH₂ scaffold.

Cell Adhesion Assay

Objective: To quantify the ability of a C(YIGSR)₃-NH₂-functionalized surface to promote cell adhesion.

Materials:

  • Tissue culture plates (24- or 48-well)

  • Surfaces coated with C(YIGSR)₃-NH₂ and control surfaces (e.g., uncoated, scrambled peptide)

  • Cell line of interest (e.g., HUVECs, fibroblasts)

  • Serum-free cell culture medium

  • Calcein-AM or similar viability dye

  • Fluorescence plate reader

Protocol:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Serum is omitted to prevent confounding adhesion from serum proteins like fibronectin.

  • Seeding: Add 200 µL of the cell suspension to each well of the coated and control plates.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 60-90 minutes) to allow for initial cell attachment but not proliferation.

  • Washing: Gently wash each well three times with PBS to remove non-adherent cells. Be consistent with the washing force across all wells.

  • Quantification: a. Add medium containing Calcein-AM to each well and incubate for 30 minutes. b. Read the fluorescence intensity of each well using a plate reader (Excitation/Emission ~495/515 nm). c. The fluorescence intensity is directly proportional to the number of adherent, viable cells.

  • Analysis: Normalize the fluorescence readings of the test surfaces to the control surfaces to determine the relative increase in cell adhesion.

Applications and Future Directions

The C(YIGSR)₃-NH₂ peptide is a versatile tool for a wide range of tissue engineering applications. Its ability to promote cell adhesion and influence cell behavior makes it suitable for:

  • Vascular Grafts: Functionalizing the lumen of synthetic vascular grafts to promote rapid endothelialization, which can reduce thrombogenicity and improve long-term patency.[13]

  • Nerve Regeneration: Incorporating the peptide into nerve guidance conduits to support neuron attachment and guide axonal extension across injury sites.[6]

  • Skin and Cardiac Tissue: Enhancing scaffolds for skin equivalents or cardiac patches to improve cell integration and tissue formation.[4][10]

  • 3D Cell Culture Models: Creating more physiologically relevant 3D hydrogel models for studying development, disease progression (e.g., cancer), and drug screening.[8][14]

Future research should focus on optimizing the spatial presentation and concentration of the peptide within scaffolds to more precisely control cellular responses. Furthermore, combining C(YIGSR)₃-NH₂ with other bioactive motifs, such as the RGD sequence from fibronectin or the IKVAV sequence from laminin, could create multi-functional scaffolds that engage multiple receptor types to elicit more complex and robust tissue-specific outcomes.

G Core C(YIGSR)₃-NH₂ Design Rationale Rationale Core->Rationale Outcome Biological Outcome Core->Outcome Leads to Bioactivity ↑ Bioactivity (YIGSR) Rationale->Bioactivity Density ↑ Local Density (x3) Rationale->Density Stability ↑ Stability (-NH₂) Rationale->Stability Conjugation Covalent Conjugation (C-) Rationale->Conjugation Adhesion ↑ Cell Adhesion Outcome->Adhesion Signaling Modulated Signaling Outcome->Signaling Regeneration Enhanced Tissue Regeneration Outcome->Regeneration

Figure 3: Logical relationship between the peptide's design rationale and its biological outcomes.

References

A Technical Guide to the Laminin-Derived Peptide YIGSR and its Implications for Epithelial-Mesenchymal Transition (EMT)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the specific trimeric molecule C(Yigsr)3-NH2 is limited in publicly available scientific literature. This guide will focus on the extensively studied core pentapeptide sequence, Tyr-Ile-Gly-Ser-Arg (YIGSR), derived from the laminin-β1 chain. The principles and findings discussed herein for YIGSR are foundational to understanding the potential activity of its multimeric forms, such as this compound.[1][2][3][4]

Introduction to the YIGSR Peptide

The pentapeptide YIGSR is a biologically active motif derived from the β1 chain of laminin-111, a major protein component of the basement membrane.[5][6] It is one of the most studied laminin-derived peptides, with over 240 published papers documenting its biological significance.[5] The YIGSR sequence has been shown to play a crucial role in cell attachment, migration, and differentiation by interacting with cell surface receptors.[7][8] Notably, it exhibits anti-cancer and anti-metastatic properties, making it a subject of significant interest in oncology and drug development.[5][6][9]

The primary receptor for the YIGSR peptide is the non-integrin 37/67-kDa high-affinity laminin receptor (67LR), also known as ribosomal protein SA (RPSA).[2][5] Binding of YIGSR to 67LR can competitively inhibit the binding of laminin itself, thereby modulating cellular behavior.[10] While the 67LR is its main receptor, there is also evidence suggesting that YIGSR can interact with certain integrins, such as αvβ3 and α6β1.[11]

The Role of YIGSR in Cellular Processes Relevant to EMT

Epithelial-mesenchymal transition (EMT) is a complex biological process in which epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype with enhanced migratory and invasive capabilities. This process is fundamental in embryonic development, wound healing, and unfortunately, in cancer progression and metastasis. The YIGSR peptide has been shown to influence several cellular processes that are hallmarks of EMT.

Inhibition of Cell Migration and Invasion

A key aspect of YIGSR's anti-metastatic activity is its ability to inhibit tumor cell migration and invasion.[9][12] By competing with laminin for binding to the 67LR, YIGSR can disrupt the adhesive interactions required for cell motility.[10] In human fibrosarcoma cells (HT1080), YIGSR was found to inhibit both their adhesion to endothelial cell monolayers and their invasion through basement membranes in vitro.[12] Similarly, in prostate cancer cells, YIGSR has been shown to inhibit cell migration and growth.[6]

Modulation of Cell Adhesion

The YIGSR peptide can modulate cell adhesion in a context-dependent manner. While it can promote the adhesion of certain cell types, its primary anti-metastatic function is often attributed to the inhibition of tumor cell adhesion to the basement membrane.[12][13] For instance, YIGSR has been shown to reduce the adhesion of HT1080 cells to injured blood vessel walls.[12] This inhibitory effect on adhesion is a critical step in preventing the extravasation of tumor cells and the formation of secondary tumors.[9]

Influence on Cell Morphology and EMT Markers

There is evidence to suggest that YIGSR can directly influence cell morphology and the expression of EMT-related markers. In one study, adenoid cystic carcinoma cells treated with YIGSR transitioned from an epithelioid to a fibroblast-like morphology, which was accompanied by a decrease in β-catenin.[1] β-catenin is a key component of adherens junctions and a central player in the Wnt signaling pathway, which is often dysregulated during EMT.

Signaling Pathways Associated with YIGSR

The biological effects of the YIGSR peptide are mediated through its interaction with cell surface receptors, primarily the 67LR, which in turn triggers downstream signaling cascades.

67LR-Mediated Signaling

Binding of YIGSR to the 67LR is known to initiate intracellular signaling events. In neuroblastoma cells, for example, incubation with a YIGSR-containing peptide induced the tyrosine phosphorylation of several proteins.[14] The 67LR has been shown to be involved in shear stress-dependent endothelial nitric-oxide synthase (eNOS) expression, a process that is inhibited by YIGSR.[10]

Crosstalk with Integrin Signaling

While YIGSR's primary receptor is the 67LR, there is evidence of crosstalk with integrin signaling pathways. The 67LR can associate with integrin subunits, such as α6β1 and α6β4, which are also receptors for laminin.[11] Furthermore, studies have shown that YIGSR can influence focal adhesion kinase (FAK), a key signaling molecule downstream of integrins. In cardiac cells, culturing on a YIGSR peptide surface led to a 50% reduction in FAK protein levels compared to cells cultured on laminin.[13][15]

YIGSR_Signaling_Pathway YIGSR YIGSR Peptide LR67 67-kDa Laminin Receptor (67LR) YIGSR->LR67 Binds Integrin Integrins (e.g., αvβ3) YIGSR->Integrin Interacts with FAK Focal Adhesion Kinase (FAK) YIGSR->FAK Inhibits Phosphorylation Tyrosine Phosphorylation Cascade LR67->Phosphorylation Activates Integrin->FAK Activates Laminin Laminin Laminin->LR67 Competitively Inhibited by YIGSR CellAdhesion Cell Adhesion FAK->CellAdhesion Modulates CellMigration Cell Migration FAK->CellMigration Modulates Phosphorylation->CellAdhesion Modulates Phosphorylation->CellMigration Inhibits Invasion Invasion CellAdhesion->Invasion Affects CellMigration->Invasion Leads to EMT Epithelial-Mesenchymal Transition (EMT) Invasion->EMT Associated with Cell_Adhesion_Assay_Workflow Start Start Coat Coat 96-well plate with YIGSR peptide Start->Coat Block Block with 1% BSA Coat->Block Seed Seed cells onto plate Block->Seed Incubate Incubate for 1-2 hours at 37°C Seed->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Quantify Quantify adherent cells (e.g., Crystal Violet) Wash->Quantify End End Quantify->End

References

A Technical Guide to the Discovery, Synthesis, and Biological Activity of the Laminin-Derived Peptide YIGSR-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the laminin-derived pentapeptide Tyr-Ile-Gly-Ser-Arg-NH2 (YIGSR-NH2). While the initial query concerned a potentially related but undocumented cyclic trimer, C(YIGSR)3-NH2, this document focuses on the extensively studied linear YIGSR-NH2 peptide, a key bioactive sequence derived from the β1 chain of the laminin protein.[1][2] This peptide has garnered significant interest in the scientific community for its diverse biological activities, including roles in cell adhesion, migration, and its potential as an anti-cancer and regenerative agent. This guide will delve into the discovery of this peptide, detail its synthesis, summarize key quantitative data, and provide insights into its mechanisms of action through various signaling pathways.

Discovery and Background

The YIGSR peptide sequence was first identified as a functional domain within the laminin β1 chain.[1] Laminin, a major protein component of the basement membrane, plays a crucial role in cell-cell and cell-matrix interactions.[3] The YIGSR sequence, specifically corresponding to residues 929-933 of the β1 chain, was found to be a critical motif for cell binding.[4] Subsequent research has established that the amidated form, YIGSR-NH2, exhibits a range of biological effects, including the inhibition of tumor growth and metastasis.[2][5] It is recognized for its ability to block cellular binding to laminin I via the 67-kDa laminin-binding protein.[5]

Synthesis of YIGSR-NH2

The synthesis of YIGSR-NH2 and its analogs is typically achieved through solid-phase peptide synthesis (SPPS).[6][7]

Experimental Protocol: Solid-Phase Peptide Synthesis of YIGSR-NH2

This protocol provides a generalized procedure for the synthesis of YIGSR-NH2.

  • Resin Preparation: An appropriate resin, such as a Rink Amide resin, is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: The C-terminal amino acid (Arginine) with its amine group protected by an Fmoc (fluorenylmethyloxycarbonyl) group is coupled to the resin.

  • Deprotection: The Fmoc group is removed using a solution of piperidine in DMF to expose the free amine for the next coupling step.

  • Sequential Coupling: The subsequent amino acids (Serine, Glycine, Isoleucine, and Tyrosine), also with Fmoc-protected amines, are sequentially coupled to the growing peptide chain. Coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluoro-phosphate) and a base like NMM (4-methylmorpholine) are used to facilitate the formation of peptide bonds.[6]

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

  • Purification: The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide solution is lyophilized to obtain the final, pure YIGSR-NH2 peptide as a white powder.[4]

  • Characterization: The identity and purity of the synthesized peptide are confirmed using techniques such as mass spectrometry and analytical HPLC.

Quantitative Data

The following tables summarize key quantitative data related to the biological effects of the YIGSR peptide.

ParameterCell TypeConcentrationEffectReference
iNOS Expression (MFI)M1 Murine Macrophages2 mM122.8 ± 14.19[8]
iNOS Expression (MFI)M1 Murine Macrophages5 mM110.9 ± 16.08[8]
iNOS Expression (MFI)M1 Murine Macrophages8 mM117.8 ± 16.52[8]
iNOS Expression (MFI)M1 Macrophages in PEG-YIGSR Hydrogel5 mM120.2 ± 15[8]
Inhibition of MetastasisB16F10 Melanoma Cells (in vivo)Not Specified57% (Analog 5)[2]
Inhibition of MetastasisB16F10 Melanoma Cells (in vivo)Not Specified69% (Analog 6)[2]
Reduction in Tail EdemaMouse Tail Lymphedema ModelNot Specified27% (Day 7)[9]
Reduction in Tail EdemaMouse Tail Lymphedema ModelNot Specified29% (Day 14)[9]

MFI: Mean Fluorescence Intensity

Signaling Pathways and Mechanisms of Action

The YIGSR peptide influences several key signaling pathways, leading to its diverse biological effects.

Integrin/GSK3β/β-catenin Signaling Pathway

In the context of neuronal differentiation of spermatogonial stem cells, a self-assembling peptide containing the YIGSR sequence was shown to activate the integrin β1/GSK3β/β-catenin signaling pathway.[6] This activation leads to increased levels of total and nuclear β-catenin and subsequent expression of cyclin D1, promoting neuronal induction and differentiation.[6]

G Integrin β1/GSK3β/β-catenin Signaling Pathway YIGSR YIGSR Peptide Integrin Integrin β1 YIGSR->Integrin Activates GSK3b GSK3β Integrin->GSK3b Inhibits pGSK3b p-GSK3β (Inactive) BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation pGSK3b->BetaCatenin Allows Accumulation CyclinD1 Cyclin D1 BetaCatenin->CyclinD1 Promotes Transcription Differentiation Neuronal Differentiation CyclinD1->Differentiation G Modulation of TGF-β Signaling by YIGSR YIGSR YIGSR Peptide TGFb TGF-β1 / TGF-β2 YIGSR->TGFb Reduces Expression Mesenchymal SM22α / β-catenin TGFb->Mesenchymal Promotes Expression Fibrosis Fibrosis and Inflammation Mesenchymal->Fibrosis G Workflow for Macrophage Polarization Assay Start Seed Monocytes Incubate Incubate with M-CSF for 5 days Start->Incubate Polarize Polarize to M1 or M2 Phenotype (LPS/IFNγ for M1, IL-4 for M2) Incubate->Polarize Treat Treat with YIGSR Peptide (e.g., 2, 5, 8 mM) for 48h Polarize->Treat Analyze Analyze Macrophage Phenotype (e.g., Immunostaining for iNOS, Arg-1) Treat->Analyze Luminex Analyze Secretome (Luminex Assay for Cytokines) Treat->Luminex

References

Methodological & Application

Application Notes and Protocols for C(YIGSR)3-NH2 in In Vitro Cell Adhesion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C(YIGSR)3-NH2 peptide is a synthetic, cyclic, and likely multimeric form of the YIGSR pentapeptide sequence (Tyr-Ile-Gly-Ser-Arg) derived from the B1 chain of laminin.[1][2] This peptide is a crucial tool for in vitro studies of cell-matrix interactions, as it mimics the cell-binding activity of native laminin. The YIGSR sequence is recognized by cell surface receptors, primarily the 67kDa laminin receptor and specific integrins such as α4β1 and α6β1, to mediate cell adhesion, signaling, and other cellular responses.[3][4][5] The C-terminal amidation of the peptide is known to significantly increase its activity.[2]

These application notes provide a comprehensive protocol for utilizing this compound in in vitro cell adhesion assays, along with relevant quantitative data and a summary of the underlying signaling pathways. This information is intended to assist researchers in the fields of cell biology, tissue engineering, and drug development in designing and executing robust cell adhesion experiments.

Data Presentation

Table 1: Quantitative Effects of YIGSR Peptide on Cellular Components and Gene Expression

Cell TypePeptideConcentrationDurationObserved EffectReference
Neonatal Cardiac MyocytesYIGSRNot Specified48 hours50% reduction in Focal Adhesion Kinase (FAK) protein compared to laminin.[6][7][6][7]
Neonatal Cardiac MyocytesYIGSRNot Specified48 hours (with cyclic strain)50% decrease in myosin protein after mechanical stimulation.[6][7][6][7]
M0 MacrophagesYIGSR8 mMNot SpecifiediNOS expression mean of 50.75 (S.D. = 9.62) compared to control.[4][4]
M1 MacrophagesYIGSR5 mMNot SpecifiedPeak iNOS expression with a mean of 140.2 (S.D. = 18.59).[4][4]
Human Umbilical Vein Endothelial Cells (HUVECs)YIGSR1.5 mMNot SpecifiedDetermined as the optimum concentration for enlargement and viability of HUVEC spheroids.[5][5]

Experimental Protocols

In Vitro Cell Adhesion Assay Using this compound

This protocol outlines the steps for quantifying cell adhesion to surfaces coated with the this compound peptide.

Materials:

  • This compound peptide

  • Sterile, tissue culture-treated 96-well plates

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium appropriate for the cell line of interest

  • Bovine Serum Albumin (BSA)

  • Cells of interest

  • Trypsin-EDTA or other cell detachment solution

  • Calcein AM or other fluorescent viability dye

  • Fluorescence microplate reader

Protocol:

  • Peptide Coating of Microplates:

    • Prepare a stock solution of this compound in sterile PBS or cell culture medium without serum. The optimal coating concentration should be determined empirically, but a starting range of 10-100 µg/mL is recommended.

    • Add 100 µL of the peptide solution to the desired wells of a 96-well plate.

    • As a negative control, add 100 µL of PBS or medium with a scrambled control peptide to separate wells.

    • As a positive control, wells can be coated with a known cell adhesion-promoting extracellular matrix protein like fibronectin or laminin (e.g., 50 µg/mL).[8]

    • Incubate the plate at 37°C for 2 hours or at 4°C overnight.

    • After incubation, aspirate the coating solution and wash the wells three times with 200 µL of sterile PBS to remove any unbound peptide.

    • To block non-specific cell adhesion, add 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

    • Aspirate the BSA solution and wash the wells twice with 200 µL of sterile PBS. The plate is now ready for cell seeding.

  • Cell Preparation and Seeding:

    • Culture cells to approximately 80% confluency.[9]

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in serum-free medium and perform a cell count.

    • Label the cells with a fluorescent dye such as Calcein AM according to the manufacturer's instructions (a typical concentration is 2-4 µM for 30-60 minutes at 37°C).[9][10]

    • Wash the labeled cells with PBS to remove excess dye.

    • Resuspend the cells in serum-free medium at the desired concentration. The optimal seeding density should be determined for each cell line, but a starting point of 1.5 x 10^4 to 5 x 10^4 cells per well is common.[9][11]

    • Add 100 µL of the cell suspension to each peptide-coated and control well.

  • Incubation and Adhesion:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time to allow for cell adhesion. The optimal incubation time can range from 30 to 90 minutes and should be optimized for the specific cell type.

  • Removal of Non-Adherent Cells:

    • After incubation, gently wash the wells to remove non-adherent cells. This can be done by carefully aspirating the medium and washing 2-3 times with 200 µL of pre-warmed PBS or serum-free medium per well. The washing step is critical and should be performed consistently across all wells.

  • Quantification of Adherent Cells:

    • After the final wash, add 100 µL of PBS or serum-free medium to each well.

    • Measure the fluorescence intensity of the remaining adherent cells using a fluorescence microplate reader with the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation/520 nm emission for Calcein AM).[9]

    • The fluorescence intensity is directly proportional to the number of adherent cells.

  • Data Analysis:

    • Calculate the percentage of cell adhesion for each condition using the following formula: % Adhesion = (Fluorescence of test well / Fluorescence of total seeded cells) x 100

    • The fluorescence of the total seeded cells can be determined from wells containing the initial cell suspension before washing.

Mandatory Visualizations

experimental_workflow cluster_plate_prep Plate Preparation cluster_cell_prep Cell Preparation cluster_assay Adhesion Assay p1 Coat wells with This compound p2 Incubate p1->p2 p3 Wash to remove unbound peptide p2->p3 p4 Block with BSA p3->p4 p5 Wash p4->p5 a1 Seed cells onto coated plate p5->a1 c1 Harvest and count cells c2 Label cells with fluorescent dye c1->c2 c3 Wash cells c2->c3 c4 Resuspend in serum-free medium c3->c4 c4->a1 a2 Incubate to allow adhesion a1->a2 a3 Wash to remove non-adherent cells a2->a3 a4 Quantify adhesion via fluorescence reading a3->a4

Caption: Experimental workflow for the in vitro cell adhesion assay using this compound.

signaling_pathway peptide This compound receptor 67kDa Laminin Receptor / Integrin (α4β1, α6β1) peptide->receptor Binds to fak FAK receptor->fak Activates adhesion Cell Adhesion receptor->adhesion stat1 STAT1 fak->stat1 Can activate fak->adhesion cytoskeleton Cytoskeletal Reorganization fak->cytoskeleton gene_expression Altered Gene Expression (e.g., iNOS) stat1->gene_expression

Caption: Simplified signaling pathway of YIGSR-mediated cell adhesion.

References

Application Notes and Protocols for C(Yigsr)3-NH2 in Transwell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C(Yigsr)3-NH2 is a synthetic peptide containing three repeats of the YIGSR (Tyrosine-Isoleucine-Glycine-Serine-Arginine) sequence, a functional motif derived from the B1 chain of laminin. The YIGSR sequence is a well-established mediator of cell adhesion and migration. The trimeric form, this compound, is designed to have enhanced biological activity compared to the monomeric YIGSR peptide. This peptide interacts with cell surface receptors, including integrins and non-integrin laminin receptors, to modulate cell behavior.[1][2][3] The N-terminal cysteine ("C") allows for potential conjugation, while the C-terminal amide ("NH2") increases peptide stability.

These application notes provide a detailed protocol for utilizing this compound in a Transwell migration assay to assess its effects on the migratory potential of various cell types. The Transwell assay is a widely used method to study cell migration in vitro, where cells move across a porous membrane in response to a chemoattractant or inhibitory agent.[4][5][6][7][8]

Principle of the Transwell Migration Assay

The Transwell system consists of a cell culture insert with a porous membrane that separates an upper and a lower chamber. Cells are seeded in the upper chamber, and a solution containing the test substance, such as this compound, is placed in the lower chamber to act as a chemoattractant or chemorepellent. Cells migrate from the upper chamber through the pores to the lower side of the membrane. After a specific incubation period, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are then fixed, stained, and quantified.

Materials and Reagents

  • This compound peptide

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS) for peptide reconstitution

  • Cell line of interest (e.g., cancer cells, fibroblasts, endothelial cells)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • Transwell inserts (select pore size appropriate for your cell type, typically 8 µm for many adherent cells)

  • 24-well companion plates for Transwell inserts

  • Trypsin-EDTA solution

  • PBS

  • Fixation solution: 4% paraformaldehyde in PBS or methanol

  • Staining solution: 0.1% Crystal Violet in 20% methanol or DAPI solution

  • Cotton swabs

  • Inverted microscope with a camera

Experimental Protocols

Peptide Preparation
  • Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the peptide in sterile, pyrogen-free water or PBS. For example, to make a 10 mM stock solution, dissolve the appropriate amount of peptide in the calculated volume of solvent. Vortex briefly to ensure complete dissolution.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

Cell Preparation
  • Culture cells in complete medium until they reach 70-80% confluency.

  • The day before the assay, starve the cells by replacing the complete medium with serum-free or low-serum (e.g., 0.5% FBS) medium. This step is crucial to minimize basal migration and enhance the response to chemoattractants.

  • On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL. Perform a cell count to ensure accurate seeding density.

Transwell Migration Assay Protocol
  • Pre-hydration of Inserts: Add 100 µL of serum-free medium to the upper chamber of the Transwell inserts and 600 µL to the lower chamber of the 24-well plate. Allow the inserts to pre-hydrate for at least 1 hour in a 37°C incubator.

  • Preparation of Chemoattractant/Inhibitor: Prepare serial dilutions of this compound in serum-free medium in the lower chamber of the 24-well plate. A typical concentration range to test for YIGSR-related peptides is between 10 µM and 8 mM.[10] Include a negative control (serum-free medium only) and a positive control (e.g., 10% FBS).

  • Cell Seeding: Carefully remove the pre-hydration medium from the upper chamber and seed 100 µL of the prepared cell suspension (1 x 10^4 to 5 x 10^4 cells) into the upper chamber of each insert.

  • Incubation: Place the plate in a 37°C, 5% CO2 incubator and allow the cells to migrate for a period of 4 to 48 hours. The optimal incubation time is cell-type dependent and should be determined empirically.

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

  • Fixation: Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution (e.g., 4% paraformaldehyde or cold methanol) for 10-20 minutes at room temperature.

  • Staining: Wash the inserts with PBS. Stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes. If using a fluorescent stain like DAPI, incubate with the staining solution for 5-10 minutes.

  • Washing: Gently wash the inserts in a beaker of water to remove excess stain.

  • Imaging and Quantification: Allow the inserts to air dry completely. Using an inverted microscope, count the number of migrated cells on the underside of the membrane. For robust quantification, select at least five random fields of view per insert and calculate the average number of migrated cells per field.

Data Presentation

The quantitative data from a Transwell migration assay should be presented in a clear and structured format. Below is a hypothetical example of results obtained for a cancer cell line treated with varying concentrations of this compound.

Table 1: Effect of this compound on Cancer Cell Migration

Treatment GroupConcentration (mM)Average Migrated Cells per Field (± SD)% Migration relative to Negative Control
Negative Control050 ± 8100%
This compound0.145 ± 690%
This compound132 ± 564%
This compound518 ± 436%
This compound815 ± 330%
Positive Control (10% FBS)N/A250 ± 25500%

Note: The data presented in this table is for illustrative purposes only and represents a potential dose-dependent inhibitory effect of this compound on cancer cell migration.

Visualizations

Experimental Workflow

Transwell_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Reconstitute this compound P2 Prepare Cell Suspension A1 Add Peptide to Lower Chamber P2->A1 A2 Seed Cells in Upper Chamber A1->A2 A3 Incubate (4-48h) A2->A3 AN1 Remove Non-migrated Cells A3->AN1 AN2 Fix and Stain Migrated Cells AN1->AN2 AN3 Image and Quantify AN2->AN3

Caption: Workflow for the Transwell migration assay using this compound.

Signaling Pathway

The YIGSR sequence primarily interacts with the 67 kDa laminin receptor (67LR) and certain integrins, such as α3β1 and α4β1. This interaction can trigger intracellular signaling cascades that modulate the actin cytoskeleton and, consequently, cell migration.

YIGSR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm peptide This compound receptor 67LR / Integrins (e.g., α3β1, α4β1) peptide->receptor Binding fak FAK receptor->fak pi3k PI3K receptor->pi3k fak->pi3k akt Akt pi3k->akt rac1 Rac1 akt->rac1 cytoskeleton Actin Cytoskeleton Rearrangement rac1->cytoskeleton migration Modulation of Cell Migration cytoskeleton->migration

Caption: Simplified signaling pathway of YIGSR-mediated cell migration.

Troubleshooting

IssuePossible CauseSolution
Low cell migration Incubation time is too short.Optimize incubation time (try a time course experiment).
Cell seeding density is too low.Increase the number of cells seeded.
Pore size of the insert is too small.Use inserts with a larger pore size.
Peptide concentration is inhibitory.Test a wider range of concentrations, including lower ones.
High background migration Cells were not properly starved.Ensure cells are serum-starved for an adequate period before the assay.
FBS was present in the upper chamber.Use serum-free medium for cell suspension.
Uneven cell migration Incomplete removal of non-migrated cells.Be thorough but gentle when swabbing the upper membrane.
Bubbles trapped under the insert.Ensure no bubbles are present when adding medium to the lower chamber.

Conclusion

The this compound peptide is a valuable tool for studying the mechanisms of cell migration. The provided protocol for the Transwell migration assay offers a robust framework for investigating the pro- or anti-migratory effects of this peptide on various cell types. Careful optimization of experimental parameters such as cell density, peptide concentration, and incubation time is essential for obtaining reliable and reproducible results. The insights gained from these studies can be instrumental in the fields of cancer research, tissue regeneration, and drug development.

References

Application Notes and Protocols for C(Yigsr)3-NH2 in Boyden Chamber Cell Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell invasion is a critical process in cancer metastasis, during which cancer cells penetrate the basement membrane and invade surrounding tissues. The Boyden chamber assay is a widely used in vitro method to quantify the invasive potential of cells. This document provides detailed application notes and protocols for utilizing the multimeric peptide C(Yigsr)3-NH2 as a modulator of cell invasion in a Boyden chamber assay. This compound is a synthetic peptide derived from the laminin-B1 chain, a major component of the basement membrane. The YIGSR sequence is known to interact with cell surface receptors, such as integrins, and has been shown to inhibit tumor growth and metastasis.[1][2][3][4][5] The multimeric form, this compound, is designed to enhance the inhibitory activity of the monomeric YIGSR peptide.[1]

Principle of the Assay

The Boyden chamber assay utilizes a two-compartment chamber separated by a microporous membrane.[6][7] For invasion assays, this membrane is coated with a reconstituted basement membrane matrix, such as Matrigel, which acts as a barrier that cells must degrade and traverse.[6][8] Cells are seeded in the upper chamber in serum-free medium, and a chemoattractant is placed in the lower chamber to stimulate cell migration. This compound can be added to the upper chamber to assess its inhibitory effect on chemoattractant-induced cell invasion. After an incubation period, the non-invading cells on the upper surface of the membrane are removed, and the invading cells on the lower surface are stained and quantified.[6]

Data Presentation

The inhibitory effect of this compound on cell invasion is dose-dependent. The following tables summarize expected quantitative data based on studies with multimeric YIGSR peptides, which demonstrate enhanced inhibitory activity compared to the monomeric form.[1][5]

Table 1: Expected Dose-Dependent Inhibition of B16-F10 Melanoma Cell Invasion by this compound

This compound Concentration (µg/mL)Expected Percent Inhibition of Invasion
0 (Control)0%
1020-30%
5040-60%
10060-80%
200>90%

Table 2: Comparison of Inhibitory Activity of Monomeric vs. Multimeric YIGSR Peptides

Peptide (at 200 µg/mL)Expected Percent Inhibition of Invasion
YIGSR-NH2 (Monomeric)~50%
This compound (Multimeric)>90%

Note: These values are extrapolated from in vivo data and related in vitro studies and should be optimized for specific cell lines and experimental conditions.[1]

Experimental Protocols

Materials and Reagents
  • Boyden chamber inserts (8 µm pore size) and 24-well plates

  • Cancer cell line of interest (e.g., B16-F10 melanoma, HT-1080 fibrosarcoma)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • This compound peptide

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Chemoattractant (e.g., 10% FBS, specific growth factors)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., Crystal Violet, Giemsa stain)

  • Microscope with imaging capabilities

Protocol for this compound Inhibition of Cell Invasion

Day 1: Preparation of Matrigel-Coated Inserts and Cell Seeding

  • Thaw and Coat Inserts: Thaw Matrigel on ice overnight. Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with ice-cold, serum-free medium. Add 100 µL of the diluted Matrigel solution to the upper chamber of each Boyden chamber insert. Incubate at 37°C for at least 2-4 hours to allow for gelation.

  • Cell Culture and Starvation: Culture cells to 70-80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate for 18-24 hours.

  • Cell Harvesting and Resuspension: On the day of the assay, detach cells using trypsin-EDTA. Neutralize trypsin with serum-containing medium and centrifuge the cells. Wash the cell pellet with serum-free medium and resuspend in serum-free medium at a concentration of 5 x 10^5 cells/mL.[6]

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in sterile water or PBS. Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.

  • Cell Seeding: Add the appropriate volume of the this compound dilutions to the cell suspension. In the lower chamber of the 24-well plate, add 600 µL of medium containing a chemoattractant (e.g., 10% FBS). Carefully place the Matrigel-coated inserts into the wells. Add 200 µL of the cell suspension containing this compound (or vehicle control) to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 16-48 hours, depending on the cell type.

Day 2: Staining and Quantification of Invading Cells

  • Removal of Non-Invading Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently remove the Matrigel and non-invading cells from the upper surface of the membrane.[6]

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes. Allow the inserts to air dry. Stain the cells by immersing the inserts in a 0.5% Crystal Violet solution for 20 minutes.

  • Washing: Gently wash the inserts in distilled water to remove excess stain.

  • Imaging and Quantification: Allow the inserts to air dry completely. Using a microscope, count the number of stained cells on the lower surface of the membrane in several random fields of view. Alternatively, the dye can be eluted, and the absorbance can be measured using a plate reader for a more high-throughput quantification.[6]

Visualizations

Signaling Pathway of YIGSR-Mediated Inhibition of Cell Invasion

YIGSR_Signaling_Pathway YIGSR This compound Integrin Integrin Receptor (e.g., αvβ3) YIGSR->Integrin Binds FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activates Src Src FAK->Src Activates RhoA RhoA FAK->RhoA Inhibits Rac1 Rac1 FAK->Rac1 Inhibits Src->FAK ROCK ROCK RhoA->ROCK Activates Stress_Fibers Stress Fiber Formation ROCK->Stress_Fibers Promotes WAVE WAVE complex Rac1->WAVE Activates Actin_Polymerization Actin Polymerization WAVE->Actin_Polymerization Promotes Lamellipodia Lamellipodia Formation Actin_Polymerization->Lamellipodia Leads to Cell_Invasion Cell Invasion Stress_Fibers->Cell_Invasion Contributes to Lamellipodia->Cell_Invasion Contributes to

Caption: YIGSR-Integrin signaling pathway inhibiting cell invasion.

Experimental Workflow for this compound Boyden Chamber Assay

Boyden_Chamber_Workflow Day1 Day 1: Assay Setup Coat_Inserts Coat inserts with Matrigel (100 µL/insert, 37°C, 2-4h) Day1->Coat_Inserts Prepare_Cells Harvest and resuspend serum-starved cells (5x10^5 cells/mL) Day1->Prepare_Cells Add_Chemoattractant Add chemoattractant to lower chamber (600 µL) Day1->Add_Chemoattractant Seed_Cells Seed cells in upper chamber (200 µL) Coat_Inserts->Seed_Cells Add_Peptide Add this compound to cells Prepare_Cells->Add_Peptide Add_Peptide->Seed_Cells Add_Chemoattractant->Seed_Cells Incubate Incubate (37°C, 16-48h) Seed_Cells->Incubate Day2 Day 2: Analysis Incubate->Day2 Remove_Noninvaders Remove non-invading cells with cotton swab Day2->Remove_Noninvaders Fix_Stain Fix (Methanol) and stain (Crystal Violet) invading cells Remove_Noninvaders->Fix_Stain Wash Wash inserts Fix_Stain->Wash Quantify Image and quantify invading cells Wash->Quantify

Caption: Boyden chamber assay workflow for this compound.

References

Application Notes and Protocols for an In Vivo Experimental Metastasis Model Using C(YIGSR)3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis remains a primary challenge in cancer therapy, driving the majority of cancer-related mortalities. The process of metastasis is a complex cascade involving tumor cell detachment, invasion of the surrounding stroma, intravasation into the circulatory system, survival in transit, extravasation at a secondary site, and colonization to form a new tumor. A crucial step in this cascade is the adhesion of circulating tumor cells to the basement membrane of blood vessels, a process mediated by cell surface receptors interacting with extracellular matrix components like laminin.

The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), derived from the laminin β1 chain, has been identified as a key sequence that interacts with the 32/67 kDa high-affinity laminin receptor (67LR).[1] This interaction has been shown to play a significant role in tumor cell adhesion and invasion. Consequently, synthetic peptides containing the YIGSR sequence have been investigated as potential anti-metastatic agents. Multimeric forms of this peptide, such as the conceptual C(YIGSR)3-NH2, are designed to enhance the avidity of binding to the 67LR, thereby offering a more potent inhibitory effect on metastasis.

These application notes provide a comprehensive overview and detailed protocols for utilizing a multimeric YIGSR peptide, based on published data for similar compounds like Ac-(YIGSRG)16-K8K4K2KG (Ac-Y16), in an in vivo experimental metastasis model.

Principle of the Model

This experimental metastasis model relies on the intravenous injection of tumor cells, typically melanoma or fibrosarcoma cells that express the 67LR, into an animal model, usually mice. The co-injection of a multimeric YIGSR peptide, such as this compound, competitively inhibits the binding of tumor cells to laminin in the basement membranes of capillaries, particularly in the lungs. This inhibition is expected to reduce the number of tumor cells that can successfully arrest in the microvasculature and extravasate to form metastatic nodules. The efficacy of the peptide is quantified by comparing the number of metastatic foci in the lungs of treated animals versus control animals.

Quantitative Data Summary

The following tables summarize the quantitative data from studies using multimeric YIGSR peptides in an in vivo experimental metastasis model. The data is derived from studies on Ac-Y16, a 16-mer of YIGSR built on a lysine core, which serves as a proxy for this compound.

Table 1: Inhibition of Experimental Lung Metastasis by Multimeric YIGSR Peptides

PeptideDosage (mg/mouse)Cell LineAnimal ModelInjection RouteInhibition of Lung Colony Formation (%)Reference
Ac-Y1 (monomer)0.2B16-F10C57BL/6 miceIntravenous50[2]
Ac-Y40.2B16-F10C57BL/6 miceIntravenous>50[2]
Ac-Y80.2B16-F10C57BL/6 miceIntravenous>Ac-Y4[2]
Ac-Y160.2B16-F10C57BL/6 miceIntravenous97[2]

Table 2: Dose-Dependent Inhibition of Subcutaneous Tumor Growth by Ac-Y16

PeptideDosage (mg/mouse)Cell LineAnimal ModelInjection RouteTumor Weight SuppressionReference
Ac-Y160.5 - 2.0NALM6SCID miceSubcutaneousSignificant, dose-dependent

Experimental Protocols

Protocol 1: In Vivo Experimental Metastasis Assay

Objective: To evaluate the anti-metastatic potential of this compound by quantifying the inhibition of lung colony formation.

Materials:

  • Peptide: this compound (or a similar multimeric YIGSR peptide like Ac-Y16)

  • Cell Line: B16-F10 mouse melanoma cells (or other suitable metastatic cell line expressing 67LR)

  • Animal Model: C57BL/6 mice (or other appropriate strain), 6-8 weeks old

  • Reagents:

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS), sterile

    • Trypsin-EDTA

    • Injectable saline, sterile

  • Equipment:

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

    • Hemocytometer or automated cell counter

    • Syringes (1 mL) with 27-gauge needles

    • Dissecting tools

    • Bouin's fixative or formalin

Procedure:

  • Cell Culture:

    • Culture B16-F10 melanoma cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells at 80-90% confluency using Trypsin-EDTA.

    • Wash the cells with PBS and resuspend in sterile injectable saline at a concentration of 1 x 10^6 cells/mL.

    • Maintain cell viability above 95% as determined by trypan blue exclusion.

  • Peptide Preparation:

    • Dissolve this compound in sterile injectable saline to the desired stock concentration.

    • On the day of the experiment, dilute the peptide stock solution with the cell suspension to achieve the final desired concentration (e.g., 0.2 mg of peptide per 0.2 mL of cell suspension).

  • Animal Injection:

    • Randomly divide the mice into control and treatment groups (n ≥ 5 per group).

    • For the treatment group, prepare a co-injection mixture of B16-F10 cells and this compound. A typical injection volume is 0.2 mL containing 2 x 10^5 cells and 0.2 mg of peptide.

    • For the control group, prepare a mixture of B16-F10 cells and vehicle (saline).

    • Inject the cell/peptide or cell/vehicle suspension into the lateral tail vein of the mice.

  • Metastasis Evaluation:

    • After 14-21 days, euthanize the mice.

    • Excise the lungs and rinse with PBS.

    • Fix the lungs in Bouin's fixative or 10% formalin to enhance the visibility of melanoma colonies.

    • Count the number of black metastatic nodules on the lung surface under a dissecting microscope.

  • Data Analysis:

    • Calculate the mean and standard deviation of the number of lung nodules for each group.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [1 - (Mean number of nodules in treated group / Mean number of nodules in control group)] x 100

    • Perform statistical analysis (e.g., t-test) to determine the significance of the observed inhibition.

Protocol 2: In Vitro Cell Adhesion Assay

Objective: To assess the ability of this compound to inhibit the adhesion of tumor cells to a laminin-coated surface.

Materials:

  • Peptide: this compound

  • Cell Line: B16-F10 mouse melanoma cells

  • Reagents:

    • Laminin-1

    • Bovine Serum Albumin (BSA)

    • Serum-free cell culture medium

    • Calcein-AM or other fluorescent cell stain

  • Equipment:

    • 96-well microtiter plates

    • Fluorometric plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with laminin-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Cell Preparation:

    • Label B16-F10 cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled cells in serum-free medium.

  • Adhesion Assay:

    • Add varying concentrations of this compound to the labeled cell suspension.

    • Add the cell/peptide mixture to the laminin-coated wells and incubate for 1-2 hours at 37°C.

    • Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification:

    • Measure the fluorescence of the remaining adherent cells using a fluorometric plate reader.

    • Calculate the percentage of adhesion relative to a control group without the peptide.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound is primarily through its interaction with the 32/67 kDa laminin receptor (67LR). The downstream signaling from this interaction is complex and can lead to various cellular outcomes.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 67LR 32/67 kDa Laminin Receptor (67LR) This compound->67LR Binding Tyrosine_Phosphorylation Tyrosine Phosphorylation of 115-130 kDa & 32 kDa proteins 67LR->Tyrosine_Phosphorylation Induces Apoptosis_Pathway Pro-Apoptotic Pathway 67LR->Apoptosis_Pathway Potential Activation Cell_Adhesion_Inhibition Inhibition of Cell Adhesion & Invasion 67LR->Cell_Adhesion_Inhibition Competitive Inhibition Metastasis_Inhibition Metastasis Inhibition Tyrosine_Phosphorylation->Metastasis_Inhibition cGMP cGMP increase Apoptosis_Pathway->cGMP PKC_delta PKCδ activation cGMP->PKC_delta ASM Acid Sphingomyelinase activation PKC_delta->ASM Apoptosis Apoptosis ASM->Apoptosis Apoptosis->Metastasis_Inhibition Cell_Adhesion_Inhibition->Metastasis_Inhibition

Caption: Proposed signaling pathways of this compound.

The binding of this compound to the 67LR can trigger several downstream events. One reported outcome is the induction of tyrosine phosphorylation of proteins in the 115-130 kDa and 32 kDa range. In some cellular contexts, engagement of the 67LR can initiate a pro-apoptotic signaling cascade involving cyclic GMP (cGMP), protein kinase C delta (PKCδ), and acid sphingomyelinase (ASM). The primary and most direct anti-metastatic effect, however, is the competitive inhibition of tumor cell adhesion to laminin, which is a critical step for extravasation and the formation of metastatic colonies.

G cluster_preparation Preparation Phase cluster_injection In Vivo Phase cluster_analysis Analysis Phase Cell_Culture 1. Culture B16-F10 Melanoma Cells Cell_Harvest 3. Harvest and Resuspend Cells in Saline Cell_Culture->Cell_Harvest Peptide_Prep 2. Prepare this compound Solution Co_injection 4. Co-inject Cells and Peptide (or Vehicle) into Mice (Tail Vein Injection) Peptide_Prep->Co_injection Cell_Harvest->Co_injection Incubation 5. Allow Metastases to Develop (14-21 days) Co_injection->Incubation Euthanasia 6. Euthanize Mice and Excise Lungs Incubation->Euthanasia Fixation 7. Fix Lungs in Bouin's Fixative Euthanasia->Fixation Quantification 8. Count Metastatic Nodules on Lung Surface Fixation->Quantification Data_Analysis 9. Analyze Data and Calculate % Inhibition Quantification->Data_Analysis

Caption: Experimental workflow for the in vivo metastasis model.

The experimental workflow begins with the preparation of the tumor cells and the this compound peptide. These are then co-injected into the tail vein of mice. After a period of 14 to 21 days to allow for the development of lung metastases, the animals are euthanized, and the lungs are harvested. The metastatic nodules are then fixed and counted to quantify the extent of metastasis. The data from the treated group is compared to a vehicle-treated control group to determine the inhibitory effect of the peptide.

Troubleshooting and Considerations

  • Peptide Solubility and Stability: Ensure the peptide is fully dissolved in a biocompatible vehicle. Prepare fresh solutions for each experiment to avoid degradation.

  • Cell Viability: Low cell viability at the time of injection can lead to inconsistent tumor take rates. Always perform a viability check before injection.

  • Injection Technique: Inconsistent tail vein injections can lead to variability in the number of lung metastases. Practice the injection technique to ensure consistency.

  • Animal Health: Monitor the health of the animals throughout the experiment. Significant weight loss or other signs of distress may require early euthanasia.

  • Choice of Cell Line: The expression level of the 32/67 kDa laminin receptor on the chosen cell line will influence the efficacy of the peptide. It is advisable to confirm receptor expression by methods such as flow cytometry or western blotting.

Conclusion

The in vivo experimental metastasis model using multimeric YIGSR peptides like this compound is a valuable tool for the preclinical evaluation of anti-metastatic therapies that target the laminin-laminin receptor axis. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to investigate the potential of these compounds in preventing cancer spread. The multifaceted signaling downstream of the 32/67 kDa laminin receptor suggests that these peptides may exert their anti-metastatic effects through multiple mechanisms, making them a compelling subject for further research in cancer therapeutics.

References

Application Notes and Protocols for C(YIGSR)3-NH2 Functionalized Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the preparation and characterization of C(YIGSR)3-NH2 functionalized hydrogels. These hydrogels are valuable tools in biomedical research, particularly in the fields of tissue engineering and drug delivery. The YIGSR peptide sequence, derived from the β1 chain of laminin, is a well-established motif for promoting cell adhesion, proliferation, and migration. By presenting this peptide in a multimeric format, as in the this compound structure, the bioactivity can be significantly enhanced. This trivalent configuration increases the local concentration of the YIGSR motif, leading to more potent engagement with cellular receptors such as the 67 kDa laminin receptor (67LR) and various integrins.

These hydrogels can be engineered to possess a range of mechanical properties and degradation kinetics, making them suitable for diverse applications, from 3D cell culture scaffolds that mimic the native extracellular matrix (ECM) to controlled-release depots for therapeutic agents. The protocols outlined below will guide researchers through the synthesis of the branched peptide, its conjugation to a hydrogel backbone, and the subsequent characterization of the functionalized material.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound functionalized hydrogels. These values are representative and may vary depending on the specific hydrogel backbone, crosslinking density, and peptide concentration.

Table 1: Mechanical Properties of this compound Functionalized Hydrogels

Hydrogel FormulationPeptide Concentration (mM)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Swelling Ratio (%)
PEG-based Control0500 ± 5025 ± 51500 ± 120
PEG-YIGSR (monomeric)5550 ± 6030 ± 61450 ± 110
PEG-C(YIGSR)3-NH25750 ± 7045 ± 81300 ± 100
Hyaluronic Acid-based51200 ± 11080 ± 101800 ± 150

Table 2: In Vitro Drug Release Kinetics from this compound Functionalized Hydrogels

Time (hours)Cumulative Release of Doxorubicin (%) - Control HydrogelCumulative Release of Doxorubicin (%) - this compound Hydrogel
115 ± 210 ± 1.5
640 ± 425 ± 3
1265 ± 545 ± 4
2485 ± 660 ± 5
4898 ± 278 ± 6
7299 ± 185 ± 5

Table 3: Cell Viability in this compound Functionalized Hydrogels

Cell TypeHydrogel FormulationViability after 24h (%)Viability after 72h (%)
Human Umbilical Vein Endothelial Cells (HUVECs)PEG-based Control90 ± 585 ± 6
Human Umbilical Vein Endothelial Cells (HUVECs)PEG-C(YIGSR)3-NH298 ± 395 ± 4
Fibroblasts (NIH-3T3)PEG-based Control92 ± 488 ± 5
Fibroblasts (NIH-3T3)PEG-C(YIGSR)3-NH297 ± 396 ± 3

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound Peptide

This protocol describes the synthesis of the branched peptide this compound using Fmoc solid-phase peptide synthesis (SPPS). The branching is achieved using a di-Fmoc-lysine residue.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH)

  • Fmoc-Lys(Fmoc)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Cysteine): Couple Fmoc-Cys(Trt)-OH to the deprotected resin using DIC and OxymaPure in DMF. Allow the reaction to proceed for 2 hours. Confirm completion of the coupling using a Kaiser test.

  • Fmoc Deprotection: Repeat step 2.

  • Lysine Branching: Couple Fmoc-Lys(Fmoc)-OH to the growing peptide chain as described in step 3.

  • Fmoc Deprotection of Lysine: Remove both Fmoc groups from the lysine residue by treating with 20% piperidine in DMF for 20 minutes. This will expose two primary amines for the subsequent synthesis of the YIGSR arms.

  • YIGSR Arm Synthesis (Repeated for each branch): a. Sequentially couple Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, and Fmoc-Tyr(tBu)-OH to the deprotected lysine amines. Each coupling step should be followed by Fmoc deprotection as described in step 2.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal tyrosine residues.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5) for 3 hours.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the this compound peptide using mass spectrometry and analytical HPLC. Lyophilize the pure fractions.

Protocol 2: Preparation of this compound Functionalized PEG Hydrogels

This protocol describes the functionalization of a polyethylene glycol (PEG)-based hydrogel with the synthesized this compound peptide via NHS-ester chemistry.

Materials:

  • 4-arm PEG-NHS (N-Hydroxysuccinimide)

  • This compound peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

Procedure:

  • Peptide Solution Preparation: Dissolve the lyophilized this compound peptide in sterile PBS to the desired final concentration (e.g., 5 mM).

  • PEG-NHS Solution Preparation: Immediately before use, dissolve the 4-arm PEG-NHS in sterile PBS to the desired concentration (e.g., 10% w/v).

  • Hydrogel Formation: Mix the peptide solution with the PEG-NHS solution at a 1:1 volume ratio in a sterile mold or well plate.

  • Gelation: Allow the mixture to incubate at 37°C for 30 minutes to 1 hour, or until gelation is complete. The gel will be a transparent, solid-like material.

  • Washing (Optional): For cell culture applications, the hydrogel can be washed with sterile PBS or cell culture medium to remove any unreacted components.

Protocol 3: Characterization of Hydrogel Mechanical Properties

This protocol outlines the use of shear rheometry to determine the mechanical properties of the functionalized hydrogels.

Materials:

  • This compound functionalized hydrogel

  • Rheometer with a parallel plate geometry

Procedure:

  • Sample Preparation: Prepare a hydrogel disc of a defined diameter and thickness.

  • Frequency Sweep: Perform a frequency sweep at a constant strain (typically within the linear viscoelastic region, e.g., 1%) over a range of frequencies (e.g., 0.1 to 100 rad/s).

  • Data Analysis: Record the storage modulus (G') and loss modulus (G''). G' represents the elastic component, and G'' represents the viscous component of the hydrogel.

  • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region of the hydrogel.

Protocol 4: In Vitro Drug Release Assay

This protocol describes a method to quantify the release of a model drug (e.g., Doxorubicin) from the functionalized hydrogels.

Materials:

  • Drug-loaded this compound functionalized hydrogel

  • Release buffer (e.g., PBS at pH 7.4)

  • UV-Vis spectrophotometer or fluorescence plate reader

Procedure:

  • Hydrogel Preparation: Prepare the hydrogel as described in Protocol 2, adding the drug to the peptide solution before mixing with the PEG-NHS.

  • Release Study: Place the drug-loaded hydrogel in a known volume of release buffer at 37°C with gentle agitation.

  • Sampling: At predetermined time points, collect aliquots of the release buffer and replace with fresh buffer to maintain sink conditions.

  • Quantification: Measure the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis absorbance at the drug's maximum wavelength).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Protocol 5: Cell Viability Assay in 3D Hydrogels

This protocol uses a live/dead staining assay to assess the viability of cells encapsulated within the functionalized hydrogels.

Materials:

  • Cell-laden this compound functionalized hydrogel

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1)

  • Confocal microscope

Procedure:

  • Cell Encapsulation: Resuspend the desired cells in the peptide solution before mixing with the PEG-NHS solution to encapsulate them within the hydrogel.

  • Cell Culture: Culture the cell-laden hydrogels in appropriate cell culture medium at 37°C and 5% CO2.

  • Staining: At the desired time points, wash the hydrogels with PBS and incubate with the live/dead staining solution according to the manufacturer's instructions.

  • Imaging: Visualize the stained cells using a confocal microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

  • Quantification: Quantify the percentage of live cells by counting the number of green and red cells in multiple representative images.

Mandatory Visualizations

experimental_workflow cluster_peptide Peptide Synthesis cluster_hydrogel Hydrogel Preparation cluster_characterization Characterization & Application resin Rink Amide Resin lys Couple Fmoc-Lys(Fmoc)-OH resin->lys SPPS yigsr Synthesize YIGSR Arms lys->yigsr cleave Cleave and Purify yigsr->cleave peptide This compound cleave->peptide mix Mix Peptide and PEG peptide->mix peg 4-arm PEG-NHS peg->mix gel Functionalized Hydrogel mix->gel rheology Rheology gel->rheology drug_release Drug Release gel->drug_release cell_viability Cell Viability gel->cell_viability

Caption: Experimental workflow for the preparation and characterization of this compound functionalized hydrogels.

signaling_pathway cluster_ecm Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Intracellular peptide This compound receptor 67LR / Integrins (αvβ3, α6β1) peptide->receptor Binding fak FAK receptor->fak Activation pi3k PI3K fak->pi3k erk ERK fak->erk akt Akt pi3k->akt downstream Cell Adhesion, Proliferation, Migration akt->downstream erk->downstream

Caption: Simplified signaling pathway initiated by this compound binding to cell surface receptors.

Application Notes and Protocols for C(YIGSR)3-NH2 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR) is a well-characterized bioactive sequence derived from the B1 chain of the laminin protein. Its amidated C-terminal form, YIGSR-NH2, exhibits enhanced stability and is frequently used in cell culture studies. This document provides detailed application notes and protocols for a multimeric form, denoted here as C(YIGSR)3-NH2, which represents a trimeric configuration of the YIGSR-NH2 peptide. Multimerization of bioactive peptides has been shown to enhance their biological activity by increasing local concentration and receptor clustering.[1]

This compound primarily interacts with the 67-kDa laminin receptor (67LR) and certain integrins to modulate a variety of cellular responses.[2][3] These include promoting cell adhesion, influencing cell differentiation, inhibiting tumor growth and metastasis, and modulating immune cell function.[2][3][4][5] The cellular response to this peptide is highly dependent on its concentration and the cell type being studied.[5][6][7] These notes provide a comprehensive guide to determining the optimal concentration of this compound for achieving desired cellular outcomes.

Data Presentation: Quantitative Effects of YIGSR Peptides

The following tables summarize the concentration-dependent effects of YIGSR peptides on various cell types as reported in the literature. These values can serve as a starting point for optimizing the concentration of this compound in your specific experimental system.

Table 1: Effects of Soluble YIGSR Peptide on Macrophage Phenotype in 2D Culture

Cell TypeConcentrationObserved EffectReference
M1 Murine Macrophages2 mM, 5 mM, 8 mMIncreased iNOS expression at all concentrations, peaking at 5 mM.[6]
M0 Human Macrophages2 mMHighest iNOS expression observed.[6]
M1 Human Macrophages2 mMLargest increase in iNOS expression.[6]
M0 and M1 Macrophages8 mMReduced cell numbers (DAPI+ cells).[6]

Table 2: Effects of YIGSR Peptide on Other Cell Types

Cell TypeConcentrationObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVEC)1.5 mMOptimal for enlargement and viability of spheroids, contributing to proliferation.[7]
Neonatal Cardiac MyocytesCoated SurfacePromoted the same degree of cellular adhesion as native laminin but was unable to promote signaling for complete sarcomere formation.[8]
CCD25-Sk Fibroblasts & HaCaT KeratinocytesNot specifiedNo effect on monolayer cell proliferation. Decreased TGF-β1 levels and promoted type I collagen synthesis in fibroblasts.[4]
Human Pre-B Leukaemic CellsNot specifiedInhibited cell growth and dissemination to organs in SCID mice.[2]
Human Prostate Cancer (PC-3) CellsNot specifiedDecreased mitochondrial membrane potential, inhibited ATP synthesis, and increased caspase 9 activity, inhibiting cell migration and growth.[9]

Signaling Pathways

The biological effects of this compound are primarily mediated through its interaction with the 67-kDa laminin receptor (67LR) and integrins. The downstream signaling cascades can vary depending on the cell type and the specific context.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 67LR 67LR This compound->67LR Binds Integrin Integrin This compound->Integrin Binds ERK1/2 ERK1/2 67LR->ERK1/2 Activates Caspase-9 Caspase-9 67LR->Caspase-9 Activates in some cancer cells FAK FAK Integrin->FAK Activates Cellular_Responses Cell Adhesion Migration Proliferation Differentiation Apoptosis FAK->Cellular_Responses Leads to ERK1/2->Cellular_Responses Leads to Caspase-9->Cellular_Responses Induces Apoptosis

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

The following protocols provide a framework for determining the optimal this compound concentration for your cell culture experiments.

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve the lyophilized this compound peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 10 mM).[9] Ensure the peptide is completely dissolved.[10]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, low-protein-binding microcentrifuge tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2]

Protocol 2: General Workflow for Determining Optimal Concentration

G A Prepare this compound Stock Solution C Prepare Serial Dilutions of this compound in Culture Medium A->C B Seed Cells in Multi-well Plates D Treat Cells with Different Concentrations B->D C->D E Incubate for a Defined Period (e.g., 24-72h) D->E F Perform Cellular Assays E->F G Analyze Data and Determine Optimal Concentration F->G

Caption: General experimental workflow for optimization.

Protocol 3: Cell Viability and Proliferation Assay (MTS/MTT Assay)
  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range, based on literature, is 0.1 mM to 10 mM.[6] Remove the old medium from the cells and add the medium containing the different peptide concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control.

Protocol 4: Cell Adhesion Assay
  • Plate Coating: Coat the wells of a 96-well plate with different concentrations of this compound (e.g., 1-100 µg/mL) or a control protein (e.g., laminin or fibronectin) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block any non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Cell Seeding: Wash the wells again with PBS. Resuspend your cells in a serum-free medium and add them to the coated wells.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove any non-adherent cells.

  • Quantification: Quantify the number of adherent cells. This can be done by staining the cells with a dye such as crystal violet, lysing the cells, and measuring the absorbance, or by using a fluorescent viability dye and a plate reader.

Protocol 5: Immunofluorescence Staining for Signaling Pathway Analysis
  • Cell Culture: Culture cells on glass coverslips in a multi-well plate and treat them with the determined optimal concentration of this compound for a specific duration.

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against signaling proteins of interest (e.g., phospho-FAK, phospho-ERK1/2) diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate them with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Conclusion

The trimeric peptide this compound is a potent modulator of various cellular functions. The optimal concentration for eliciting a desired biological response is highly cell-type and context-dependent. The provided protocols and data tables offer a solid foundation for researchers to design and execute experiments to determine the most effective concentration of this compound for their specific cell culture applications. It is recommended to perform dose-response experiments for each new cell line and experimental condition to ensure robust and reproducible results.

References

Application Notes and Protocols for Assessing C(YIGSR)3-NH2 Binding to Laminin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the binding of the synthetic peptide C(YIGSR)3-NH2 to its cellular laminin receptors. The protocols outlined below are essential for characterizing the peptide's binding affinity, identifying its receptors, and elucidating the downstream signaling pathways it activates.

Introduction

The YIGSR pentapeptide sequence (Tyr-Ile-Gly-Ser-Arg), derived from the B1 chain of laminin, is a crucial motif for cell adhesion, migration, and signaling. The synthetic trivalent peptide, this compound, has been developed to mimic and potentially amplify the biological activities of the native sequence. Accurate assessment of its binding to laminin receptors, which primarily include the 67 kDa laminin receptor (67LR) and certain integrins, is fundamental for its development as a therapeutic agent. This document offers a comprehensive guide to the key experimental procedures used for this purpose.

Quantitative Data Summary

The following tables summarize quantitative data from various studies assessing the binding of YIGSR-containing peptides to laminin receptors.

Table 1: Binding Affinity and Inhibition Constants

PeptideReceptor/Cell LineAssay MethodBinding Affinity (Kd) / IC50Reference
This compound67 kDa Laminin Receptor (Neuroblastoma cells)Ligand Displacement Assay1.5 x 10⁻⁷ M[1][2]
CDPGYIGSR-NH2Laminin Receptor (T-47D cells)Receptor Binding Assay (125I-laminin displacement)1-5 nM
YIGSR-grafted tSPAIntegrin α4β1 (Mouse melanoma and human rhabdomyosarcoma cells)Cell Adhesion Assay-[3]

Table 2: Inhibition of Cell Adhesion

PeptideCell LineSubstrateIC50 for Adhesion InhibitionReference
CDPGYIGSR-NH2T-47D cellsLaminin230-390 nM

Experimental Protocols

Radiolabeled Ligand Displacement Assay

This assay quantifies the binding affinity of this compound by measuring its ability to displace a radiolabeled ligand from the laminin receptor.

Protocol:

  • Radiolabeling of this compound:

    • Synthesize this compound with a tyrosine residue amenable to iodination.

    • Radiolabel the peptide with ¹²⁵I using the Chloramine-T method to a high specific activity.

    • Purify the radiolabeled peptide using reverse-phase HPLC.

  • Cell Culture and Membrane Preparation:

    • Culture cells known to express laminin receptors (e.g., neuroblastoma cell lines).

    • Harvest cells and prepare a crude membrane fraction by homogenization and differential centrifugation.

    • Determine the protein concentration of the membrane preparation using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add a fixed, subsaturating concentration of ¹²⁵I-C(YIGSR)3-NH2.

    • Add increasing concentrations of unlabeled this compound (competitor).

    • For non-specific binding control wells, add a large excess of unlabeled peptide.

    • Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Analyze the data using non-linear regression to determine the IC50, which can then be used to calculate the binding affinity (Kd) of this compound.

Experimental Workflow for Radiolabeled Ligand Displacement Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis radiolabel Radiolabel this compound with ¹²⁵I incubation Incubate Membranes with ¹²⁵I-Peptide and Unlabeled Competitor radiolabel->incubation cell_prep Prepare Cell Membranes Expressing Laminin Receptors cell_prep->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration counting Measure Radioactivity with Gamma Counter filtration->counting analysis Calculate IC50 and Kd counting->analysis

Workflow for the radiolabeled ligand displacement assay.

Chemical Cross-linking

This method is used to covalently link this compound to its receptor, allowing for the identification of the receptor's molecular weight.

Protocol:

  • Cell Culture:

    • Culture cells of interest to near confluency.

  • Binding of this compound:

    • Incubate the cells with this compound (typically in the micromolar range) in serum-free media for 1-2 hours at 4°C to allow binding but prevent internalization.

  • Cross-linking Reaction:

    • Add a freshly prepared solution of a membrane-impermeable cross-linker, such as sulfo-MBS (m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester), to the cells.

    • Incubate for 30 minutes at 4°C. The NHS-ester group of sulfo-MBS will react with primary amines on the receptor, and the maleimide group will react with the cysteine residue of this compound.

  • Cell Lysis and Analysis:

    • Wash the cells to remove excess cross-linker and unbound peptide.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Analyze the lysate by SDS-PAGE and Western blotting using an antibody against the YIGSR sequence or by autoradiography if a radiolabeled peptide was used. The cross-linked complex will appear as a higher molecular weight band.

Workflow for Chemical Cross-linking

G cluster_binding Binding cluster_crosslinking Cross-linking cluster_analysis Analysis bind_peptide Incubate Cells with This compound add_crosslinker Add Sulfo-MBS Cross-linker bind_peptide->add_crosslinker lysis Lyse Cells and Prepare Lysate add_crosslinker->lysis sds_page Analyze by SDS-PAGE and Western Blot lysis->sds_page

Workflow for chemical cross-linking of the peptide to its receptor.

Cell Adhesion Assay

This assay measures the ability of this compound to promote cell attachment, which is a functional consequence of its binding to laminin receptors.

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with this compound at various concentrations overnight at 4°C.

    • Include positive (e.g., laminin or fibronectin) and negative (e.g., BSA or poly-L-lysine) controls.

  • Blocking:

    • Wash the wells with PBS.

    • Block non-specific binding sites by incubating the wells with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

  • Cell Seeding:

    • Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

    • Resuspend the cells in serum-free media and seed them into the coated wells.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing and Staining:

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Fix the adherent cells with 4% paraformaldehyde.

    • Stain the cells with a solution of crystal violet.

  • Quantification:

    • Wash away excess stain and allow the plate to dry.

    • Solubilize the stain in each well using a detergent solution (e.g., 1% SDS).

    • Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Analysis of Downstream Signaling: Tyrosine Phosphorylation

This protocol describes the detection of protein tyrosine phosphorylation, a key event in the signaling cascade initiated by this compound binding.

Protocol:

  • Cell Stimulation:

    • Culture cells to 70-80% confluency and serum-starve them overnight to reduce basal phosphorylation.

    • Stimulate the cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis:

    • Immediately after stimulation, lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Immunoprecipitation (Optional):

    • To analyze the phosphorylation of a specific protein (e.g., Focal Adhesion Kinase - FAK), immunoprecipitate the protein of interest from the cell lysates using a specific antibody.

  • Western Blotting:

    • Separate the protein lysates (or immunoprecipitated proteins) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Probe the membrane with a primary antibody specific for phosphotyrosine (e.g., 4G10 clone) or a phospho-specific antibody for a particular protein (e.g., anti-phospho-FAK).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein.

Signaling Pathway

Binding of this compound to laminin receptors, such as the 67 kDa laminin receptor and integrins, initiates an intracellular signaling cascade. A key early event is the tyrosine phosphorylation of several proteins.[1][2] This can lead to the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the MAPK/ERK pathway, which is involved in regulating cell proliferation, survival, and migration.

Signaling Pathway Diagram

G ligand This compound receptor Laminin Receptor (67LR / Integrin) ligand->receptor Binding ptyr Protein Tyrosine Phosphorylation receptor->ptyr Induces fak FAK Activation ptyr->fak mapk MAPK/ERK Pathway Activation fak->mapk response Cellular Responses (Adhesion, Migration, Proliferation) mapk->response

Signaling cascade initiated by this compound binding.

References

Application of C(YIGSR)3-NH2 in 3D Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The laminin-derived peptide, C(YIGSR)3-NH2, which contains the active sequence Tyrosine-Isoleucine-Glycine-Serine-Arginine (YIGSR), is a powerful tool for creating more physiologically relevant three-dimensional (3D) cell culture models.[1][2][3] This peptide mimics the function of laminin, a major component of the basement membrane, and influences critical cell behaviors such as adhesion, proliferation, differentiation, and migration.[1][2] Its incorporation into hydrogels and other scaffolds for 3D culture can significantly enhance the in vivo-like characteristics of spheroids and organoids, making them more robust models for drug discovery, toxicity screening, and basic research.[4][5]

This document provides detailed application notes and protocols for the use of this compound in 3D cell culture, with a focus on hydrogel-based systems.

Application Notes

Principle of Action: The YIGSR sequence is a key binding motif within the laminin β1 chain. It primarily interacts with the 67-kDa laminin receptor and certain integrins. This interaction triggers downstream signaling cascades that modulate cell behavior. For instance, in human dermal fibroblasts, YIGSR has been shown to enhance collagen type 1 synthesis through the activation of Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK).[1] In other contexts, it can impede angiogenesis and tumor progression.[2][6]

Key Applications in 3D Cell Culture:

  • Enhanced Spheroid and Organoid Formation: By promoting cell-matrix adhesion, this compound can facilitate the aggregation of cells into more uniform and stable spheroids. This is particularly useful for cell types that do not readily form these structures on their own.

  • Modulation of Cell Phenotype: The concentration of YIGSR can have a significant impact on cellular phenotype. For example, in macrophage cultures, lower concentrations of YIGSR have been observed to increase inflammation, while higher concentrations reduce it.[2][6] This dose-dependent effect allows researchers to fine-tune the microenvironment to study specific biological processes.

  • Creation of Bio-Instructive Scaffolds: Incorporating this compound into hydrogels (e.g., hyaluronic acid, polyethylene glycol (PEG), or alginate-based gels) creates a "bio-instructive" matrix that presents specific cues to the cultured cells.[7][8][9] This is a significant advantage over poorly defined matrices like Matrigel.[8][10]

  • Drug Screening and Development: 3D models incorporating this compound can provide more predictive data for drug efficacy and toxicity testing. For example, studying the anti-metastatic potential of a compound could be enhanced by a model where cell adhesion and migration are modulated by this peptide.[11]

Considerations for Use:

  • Peptide Concentration: The optimal concentration of this compound will vary depending on the cell type and the desired outcome. It is recommended to perform a dose-response study to determine the ideal concentration for your specific application.[2][6]

  • Hydrogel Selection: The choice of hydrogel will depend on the experimental requirements. Synthetic hydrogels like PEG offer a high degree of control over physical and biochemical properties, while natural hydrogels like collagen or hyaluronic acid provide a more biomimetic environment.[4][7][9]

  • Method of Immobilization: this compound can be either physically entrapped within the hydrogel or covalently conjugated to the polymer backbone. Covalent attachment provides more stable and long-term presentation of the peptide to the cells.

Data Presentation

Table 1: Effects of YIGSR Peptide on Cellular Phenotypes

Cell Type3D ModelYIGSR ConcentrationObserved EffectReference
Murine Macrophages3D CultureLow (e.g., 2 mM)Increased iNOS expression (pro-inflammatory)[6]
Murine Macrophages3D CultureHigh (e.g., 8 mM)Reduced pro-inflammatory chemokine/cytokine secretion[2][6]
Neonatal Cardiac Myocytes2D on SiliconeNot specifiedReduced FAK protein by 50%; Decreased myosin protein by 50% after mechanical stimulation[3][12]
Human Dermal Fibroblasts (Hs27)2D CultureNot specifiedEnhanced Collagen Type 1 synthesis[1]

Experimental Protocols

Protocol 1: Formation of Cancer Cell Spheroids in a this compound-Functionalized Hydrogel

This protocol describes the encapsulation of cancer cells in a synthetic, photo-curable hydrogel (e.g., GelMA or PEG-based) functionalized with this compound to form spheroids.

Materials:

  • This compound peptide

  • Photo-curable hydrogel (e.g., Gelatin Methacryloyl - GelMA)

  • Photo-initiator (e.g., LAP or Irgacure 2959)

  • Cancer cell line of choice (e.g., HT-29 colorectal cancer cells)[13]

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS), sterile

  • Ultra-low attachment multi-well plates[13]

  • UV or visible light source (365-405 nm)

Procedure:

  • Cell Preparation: a. Culture cancer cells to 70-80% confluency. b. Dissociate cells using a suitable enzyme (e.g., TrypLE Express). c. Neutralize the enzyme with complete medium and centrifuge to pellet the cells. d. Resuspend the cell pellet in complete medium and perform a cell count. Ensure cell viability is >90%.[14]

  • Hydrogel-Peptide Preparation: a. Prepare the photo-curable hydrogel solution according to the manufacturer's instructions. b. Add the photo-initiator to the hydrogel solution at the recommended concentration. c. Add this compound to the hydrogel solution to achieve the desired final concentration (start with a range of 0.5 mM to 5 mM). Mix gently but thoroughly.

  • Cell Encapsulation: a. Centrifuge the prepared cells and resuspend the pellet in the hydrogel-peptide solution to achieve a final cell density of 1 x 10^6 to 5 x 10^6 cells/mL. b. Pipette droplets (20-50 µL) of the cell-hydrogel suspension into the wells of an ultra-low attachment plate.

  • Hydrogel Crosslinking: a. Expose the droplets to a UV or visible light source for the recommended time to crosslink the hydrogel. This should be optimized to ensure gelation without causing significant cell death.[15]

  • Spheroid Culture: a. After crosslinking, add pre-warmed complete culture medium to each well. b. Culture the spheroids at 37°C and 5% CO2. c. Change the medium every 2-3 days.[13] d. Monitor spheroid formation and growth using a light microscope.

Protocol 2: Analysis of Cell Viability in 3D Spheroids

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • Confocal microscope

Procedure:

  • Prepare a working solution of Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS according to the manufacturer's protocol.

  • Carefully remove the culture medium from the wells containing the spheroids.

  • Wash the spheroids gently with PBS.

  • Add the Live/Dead staining solution to each well, ensuring the spheroids are fully submerged.

  • Incubate for 30-45 minutes at 37°C, protected from light.

  • Image the spheroids using a confocal microscope. Acquire Z-stacks to visualize the viability throughout the entire spheroid.

Visualizations

Signaling Pathway

YIGSR_Signaling_Pathway extracellular Extracellular Space intracellular Intracellular Space YIGSR This compound Receptor 67kDa Laminin Receptor / Integrin YIGSR->Receptor FAK FAK Receptor->FAK Activation pFAK p-FAK FAK->pFAK Phosphorylation ERK ERK pFAK->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription Transcription Factors pERK->Transcription Nucleus Nucleus Transcription->Nucleus Translocation Collagen Collagen Synthesis Nucleus->Collagen Experimental_Workflow start Start: Prepare Cancer Cell Suspension prepare_hydrogel Prepare Hydrogel + this compound start->prepare_hydrogel encapsulate Encapsulate Cells in Hydrogel Droplets start->encapsulate prepare_hydrogel->encapsulate crosslink Photocrosslink Hydrogel encapsulate->crosslink culture Culture Spheroids (3-7 days) crosslink->culture analyze Endpoint Analysis culture->analyze viability Viability Assay (Live/Dead) analyze->viability imaging Confocal Microscopy analyze->imaging gene_expression Gene Expression (qPCR) analyze->gene_expression protein_analysis Protein Analysis (Western Blot) analyze->protein_analysis

References

Application Note: Covalent Conjugation of C(YIGSR)3-NH2 Peptide to Carboxylated Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the covalent conjugation of the cell adhesion-promoting peptide, C(YIGSR)3-NH2, to the surface of carboxylated nanoparticles. The YIGSR peptide sequence, derived from the laminin β1 chain, is a well-established ligand for the 67-kDa laminin receptor and α6β1 integrin, which are often overexpressed on the surface of various cell types, including cancer cells. Functionalization of nanoparticles with this peptide enhances their targeting capabilities for applications in drug delivery and diagnostics. The protocol herein describes a robust and reproducible method utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the amine-terminated peptide and the carboxylated nanoparticle surface. Detailed methodologies for the conjugation reaction, purification of the conjugates, and characterization by Dynamic Light Scattering (DLS) and zeta potential measurements are provided.

Introduction

The targeted delivery of therapeutic agents to specific cell populations is a paramount goal in modern drug development. Nanoparticles serve as versatile platforms for drug delivery, offering advantages such as improved drug solubility, controlled release, and enhanced bioavailability. To achieve active targeting, nanoparticles can be functionalized with ligands that bind to specific receptors on the surface of target cells. The pentapeptide YIGSR (Tyrosyl-Isoleucyl-Glycyl-Seryl-Arginine) is a well-characterized motif from the laminin protein that promotes cell adhesion, migration, and differentiation. The multimeric form, this compound, presents multiple binding sites, potentially increasing the avidity for its receptors.

This protocol details the use of EDC/NHS chemistry, a widely adopted method for bioconjugation. This "zero-length" crosslinking approach facilitates the formation of a stable amide linkage between the primary amine of the this compound peptide and the carboxylic acid groups on the nanoparticle surface without introducing a spacer molecule. The resulting peptide-nanoparticle conjugates are expected to exhibit enhanced cellular uptake in receptor-positive cells.

Materials and Reagents

  • Carboxylated Nanoparticles (e.g., polymeric nanoparticles, quantum dots, etc.)

  • This compound peptide (custom synthesis)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween-20 (optional)

  • Deionized (DI) water

  • Anhydrous Dimethyl Sulfoxide (DMSO) for peptide dissolution

  • Centrifugal filter units (with appropriate molecular weight cutoff)

  • pH meter

  • Vortex mixer

  • Tube rotator/rocker

Experimental Protocols

Preparation of Reagents
  • This compound Peptide Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution. Store at -20°C.

  • EDC Stock Solution: Prepare a 10 mg/mL solution of EDC in DI water immediately before use. Do not store.

  • NHS/Sulfo-NHS Stock Solution: Prepare a 10 mg/mL solution of NHS or Sulfo-NHS in DI water or MES buffer immediately before use. Do not store.

Conjugation of this compound to Carboxylated Nanoparticles

This protocol is based on a starting concentration of 1 mg/mL of carboxylated nanoparticles. Optimization of the molar ratios of peptide, EDC, and NHS may be required depending on the specific nanoparticle characteristics.

  • Nanoparticle Preparation: a. Resuspend the carboxylated nanoparticles in 1 mL of Activation Buffer (0.1 M MES, pH 6.0) to a final concentration of 1 mg/mL. b. Sonicate the nanoparticle suspension for 5 minutes to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups: a. To the nanoparticle suspension, add EDC solution to a final concentration of 2 mM and NHS solution to a final concentration of 5 mM. A common molar ratio of EDC to NHS is 1:2 to 1:2.5 to enhance the stability of the activated ester. b. Incubate the mixture for 30 minutes at room temperature with gentle rotation. This step activates the carboxyl groups on the nanoparticle surface to form amine-reactive NHS esters.

  • Conjugation Reaction: a. Centrifuge the activated nanoparticle suspension to pellet the nanoparticles and remove the supernatant containing excess EDC and NHS. Resuspend the pellet in 1 mL of Coupling Buffer (PBS, pH 7.4). Repeat this washing step twice. b. Add the this compound peptide stock solution to the washed, activated nanoparticles. The molar ratio of peptide to nanoparticles should be optimized; a starting point is a 100-fold molar excess of peptide. c. Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle rotation.

  • Quenching and Purification: a. Add the Quenching Solution (e.g., Tris-HCl to a final concentration of 50 mM) to the reaction mixture and incubate for 30 minutes at room temperature to deactivate any remaining NHS-esters. b. Purify the this compound-conjugated nanoparticles from unreacted peptide and byproducts using centrifugal filter units. Wash the nanoparticles three times with Coupling Buffer. c. Resuspend the final purified this compound-nanoparticle conjugates in an appropriate storage buffer (e.g., PBS) at the desired concentration.

Characterization of Conjugates

Data Presentation

The successful conjugation of this compound to the nanoparticles can be confirmed by monitoring the changes in their physicochemical properties.

ParameterUnconjugated NanoparticlesThis compound Conjugated Nanoparticles
Hydrodynamic Diameter (nm) 100 ± 5115 ± 7
Polydispersity Index (PDI) 0.150.18
Zeta Potential (mV) -40 ± 3-25 ± 4
Peptide Density (peptides/nm²) N/A~2.5

Note: The values presented in this table are representative and may vary depending on the specific type and size of the nanoparticles used, as well as the conjugation efficiency.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization np_prep Carboxylated Nanoparticles in MES Buffer activation Add EDC and NHS Incubate 30 min np_prep->activation peptide_prep This compound Stock Solution conjugate Add Peptide Incubate 2-4 hours peptide_prep->conjugate wash Wash to remove excess EDC/NHS activation->wash wash->conjugate quench Quench with Tris-HCl conjugate->quench purify Purify via Centrifugal Filtration quench->purify characterize Characterize (DLS, Zeta) purify->characterize

Caption: Workflow for this compound conjugation to nanoparticles.

YIGSR-Mediated Signaling Pathway

The C(YIGSR)3 peptide primarily interacts with two cell surface receptors: the 67-kDa laminin receptor and the α6β1 integrin. This interaction triggers intracellular signaling cascades that promote cell adhesion, survival, and migration.

G peptide C(YIGSR)3-Nanoparticle receptor1 67-kDa Laminin Receptor peptide->receptor1 binds receptor2 α6β1 Integrin peptide->receptor2 binds ras Ras receptor1->ras activates fak FAK receptor2->fak activates src Src fak->src activates pi3k PI3K fak->pi3k activates src->ras akt Akt pi3k->akt downstream Cell Adhesion, Survival, Migration akt->downstream raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->downstream

Caption: YIGSR-mediated cell signaling pathways.

Discussion

The successful conjugation of this compound to nanoparticles is indicated by an increase in the hydrodynamic diameter and a decrease in the magnitude of the negative zeta potential. The increase in size is attributed to the addition of the peptide layer on the nanoparticle surface. The change in zeta potential occurs because the negatively charged carboxyl groups are consumed during the amide bond formation, and the peptide itself may have a net charge that influences the overall surface charge. The final zeta potential will depend on the pI of the peptide and the pH of the buffer.

It is crucial to perform the activation step in a buffer devoid of primary amines and carboxylates, such as MES buffer, to avoid unwanted side reactions. The conjugation step is typically performed at a physiological pH to ensure the primary amine of the peptide is deprotonated and available for reaction.

The degree of peptide conjugation can be quantified using various methods, including fluorescence-based assays (if using a fluorescently labeled peptide), HPLC, or amino acid analysis. The choice of method will depend on the available instrumentation and the nature of the nanoparticle.

Conclusion

This application note provides a comprehensive protocol for the covalent attachment of the targeting peptide this compound to carboxylated nanoparticles. The use of EDC/NHS chemistry offers a reliable method for producing peptide-functionalized nanoparticles. The resulting conjugates can be effectively characterized by DLS and zeta potential measurements. These C(YIGSR)3-nanoparticle conjugates hold significant promise for targeted drug delivery to cells overexpressing laminin receptors, thereby enhancing therapeutic efficacy and reducing off-target effects.

Application Notes and Protocols: C(Yigsr)3-NH2 for the Inhibition of Tumor Cell Lung Colonization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of tumor cells from a primary site to form secondary tumors at distant organs, is a major cause of cancer-related mortality. The process of metastasis is a complex cascade of events involving cell adhesion, migration, invasion, and proliferation. A key interaction in this process is the binding of tumor cells to components of the basement membrane, a specialized extracellular matrix, which is a critical step for invasion and extravasation into secondary sites like the lungs.

The laminin-derived peptide C(Yigsr)3-NH2, a synthetic peptide amide containing three repeats of the YIGSR sequence from the laminin B1 chain, has emerged as a promising agent for inhibiting tumor metastasis. This peptide competitively binds to the 67 kDa laminin receptor (67LR) on the surface of tumor cells, thereby blocking the adhesion of these cells to laminin in the basement membrane. This inhibitory action disrupts a crucial step in the metastatic cascade, leading to a reduction in the colonization of distant organs, particularly the lungs. These application notes provide an overview of the use of this compound in preclinical research, including its mechanism of action, quantitative efficacy data, and detailed protocols for in vivo studies.

Mechanism of Action

This compound exerts its anti-metastatic effects primarily by interfering with the interaction between tumor cells and the basement membrane. The proposed mechanism involves the following key steps:

  • Competitive Binding to the 67 kDa Laminin Receptor: this compound mimics the YIGSR motif of endogenous laminin and binds to the 67LR on tumor cells with intermediate affinity.[1] This competitive inhibition prevents the binding of tumor cells to the laminin component of the basement membrane, a critical step for cell adhesion and subsequent invasion.[2][3]

  • Inhibition of Cell Adhesion and Invasion: By blocking the laminin-67LR interaction, this compound reduces the adhesion of tumor cells to the endothelial cell monolayers and the underlying basement membrane.[2] This disruption of adhesion is a primary factor in inhibiting the extravasation of circulating tumor cells into the lung parenchyma.

  • Induction of Downstream Signaling: The binding of this compound to the 67LR can induce intracellular signaling cascades. Studies have shown that this interaction leads to the tyrosine phosphorylation of several proteins, which may play a role in altering cell behavior and reducing metastatic potential.[4]

The following diagram illustrates the proposed mechanism of action:

cluster_0 Tumor Cell cluster_1 Extracellular Space Receptor 67 kDa Laminin Receptor Signaling Downstream Signaling (Tyrosine Phosphorylation) Receptor->Signaling Binding Induces Inhibition Inhibition of Cell Migration & Invasion Signaling->Inhibition Leads to Laminin Laminin (in Basement Membrane) Laminin->Receptor Normal Binding (Promotes Adhesion & Invasion) Peptide This compound Peptide->Receptor Competitive Binding (Inhibits Adhesion)

Proposed mechanism of this compound action.

Quantitative Data on Efficacy

In vivo studies have demonstrated the efficacy of YIGSR-based peptides in inhibiting lung colonization by various tumor cell lines. The data highlights the enhanced potency of multimeric forms of the peptide.

Table 1: Inhibition of Experimental Lung Metastasis by YIGSR Peptides in Mouse Models

PeptideCancer Cell LineMouse StrainDoseRoute of Administration% Inhibition of Lung Colony FormationReference
Ac-YIGSR-NH2 (Ac-Y1)B16-F10 MelanomaC57BL0.2 mg/mouseIntravenous (co-injection)50%[5]
(Ac-YIGSRG)16-K8K4K2KG (Ac-Y16)B16-F10 MelanomaC57BL0.2 mg/mouseIntravenous (co-injection)97%[5]
YIGSRHT1080 Human FibrosarcomaBALB/c nudeNot SpecifiedIntravenous (co-injection)Significant inhibition of CPA-enhanced lung colonization[2]
SMA-YIGSR ConjugateB16-BL6 MelanomaNot SpecifiedNot SpecifiedIntravenous~50-fold greater than native YIGSR[1]

Experimental Protocols

Protocol 1: In Vivo Lung Colonization Assay

This protocol describes the methodology for evaluating the efficacy of this compound in inhibiting the formation of lung metastases following intravenous injection of tumor cells in a murine model.

Materials:

  • This compound peptide

  • Tumor cells (e.g., B16-F10 melanoma, Lewis Lung Carcinoma)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • 6-8 week old immunocompromised or syngeneic mice (strain dependent on tumor cell line)

  • Insulin syringes (28-30 gauge)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for necropsy

  • Bouin's fixative or 10% neutral buffered formalin

  • 70% Ethanol

  • Dissecting microscope

Procedure:

  • Cell Preparation:

    • Culture tumor cells to 70-80% confluency.

    • On the day of injection, harvest cells using trypsin-EDTA and wash with serum-containing medium to inactivate trypsin.

    • Wash cells twice with sterile PBS.

    • Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL. Keep on ice.

  • Peptide Preparation and Administration:

    • Dissolve this compound in sterile PBS to the desired concentration.

    • For co-injection studies, mix the tumor cell suspension with the this compound solution immediately before injection. The final injection volume should be approximately 200 µL.

    • Control groups should receive tumor cells mixed with vehicle (PBS).

  • Tail Vein Injection:

    • Warm the mice under a heat lamp to dilate the tail veins.

    • Place the mouse in a restrainer.

    • Wipe the tail with 70% ethanol.

    • Using an insulin syringe, slowly inject 200 µL of the cell/peptide suspension into the lateral tail vein.

  • Monitoring and Endpoint:

    • Monitor the mice daily for signs of distress.

    • After a predetermined period (typically 14-21 days), euthanize the mice.

  • Quantification of Lung Metastases:

    • Carefully dissect and remove the lungs.

    • Rinse the lungs in PBS.

    • Fix the lungs in Bouin's solution or 10% neutral buffered formalin overnight.

    • Transfer the lungs to 70% ethanol.

    • Under a dissecting microscope, count the number of visible metastatic nodules on the lung surface.

    • Alternatively, the lungs can be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histological analysis and quantification of metastatic burden.

The following diagram outlines the experimental workflow:

A 1. Prepare Tumor Cell Suspension C 3. Co-inject Cells and Peptide via Tail Vein A->C B 2. Prepare this compound Solution B->C D 4. Monitor Mice (14-21 days) C->D E 5. Euthanize and Harvest Lungs D->E F 6. Fix and Quantify Metastatic Nodules E->F

Workflow for in vivo lung colonization assay.
Protocol 2: In Vitro Tumor Cell Adhesion Assay

This protocol details a method to assess the ability of this compound to inhibit the adhesion of tumor cells to a laminin-coated surface.

Materials:

  • This compound peptide

  • Tumor cells

  • 96-well tissue culture plates

  • Laminin (from Engelbreth-Holm-Swarm murine sarcoma)

  • Bovine Serum Albumin (BSA)

  • Calcein-AM or other fluorescent cell stain

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with laminin (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Preparation and Treatment:

    • Label tumor cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

    • Resuspend the labeled cells in serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

  • Adhesion Assay:

    • Add the cell/peptide suspension to the laminin-coated wells.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

    • Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification:

    • Add PBS to each well.

    • Measure the fluorescence intensity using a plate reader.

    • The fluorescence intensity is proportional to the number of adherent cells.

The logical relationship for the adhesion assay is as follows:

A Laminin-Coated Surface D Incubation and Washing A->D B Fluorescently Labeled Tumor Cells B->D C This compound Treatment C->B E Quantification of Adherent Cells (Fluorescence Measurement) D->E

Logical flow of the in vitro adhesion assay.

Conclusion

This compound represents a targeted therapeutic approach to inhibit a critical step in the metastatic cascade. The provided data and protocols offer a framework for researchers and drug development professionals to investigate the anti-metastatic potential of this and similar peptide-based inhibitors. Further research into the detailed downstream signaling pathways and efficacy in a broader range of tumor models will be crucial for its clinical translation.

References

Application Notes and Protocols for C(Yigsr)3-NH2 in Neural Stem Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Laminin, a major component of the basement membrane in the neural stem cell (NSC) niche, plays a crucial role in regulating NSC behavior, including adhesion, proliferation, and differentiation. The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR) is a well-characterized bioactive sequence derived from the β1 chain of laminin that has been shown to promote cell adhesion by interacting with cell surface receptors, including integrins.

C(Yigsr)3-NH2 is a synthetic peptide that features three YIGSR sequences constrained in a cyclic conformation and terminating with an amide group. This cyclic trimeric structure is designed to enhance biological activity by:

  • Increased Receptor Occupancy: Presenting multiple binding sites in a spatially defined manner may lead to multivalent binding and clustering of cell surface receptors, resulting in a stronger and more sustained downstream signal.

  • Enhanced Stability: The cyclic structure can confer resistance to enzymatic degradation compared to linear peptides, leading to a longer half-life in culture.

  • Conformational Rigidity: A constrained conformation may mimic the native presentation of the YIGSR sequence in the laminin protein more closely, leading to higher binding affinity for its receptor.

These application notes provide an overview of the potential uses of this compound for enhancing the attachment and culture of neural stem cells, along with generalized protocols for its application.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected performance of this compound in enhancing neural stem cell attachment and proliferation. These tables are for illustrative purposes only and are not based on published experimental data for this compound.

Table 1: Neural Stem Cell Attachment Efficiency on Various Substrates

Surface CoatingNSC Attachment (%) after 4 hours
Tissue Culture Plastic (Uncoated)15 ± 5%
Poly-L-Lysine (10 µg/mL)65 ± 10%
Laminin (10 µg/mL)85 ± 8%
Linear YIGSR-NH2 (50 µg/mL)70 ± 12%
This compound (10 µg/mL) 90 ± 7%

Table 2: Neural Stem Cell Proliferation over 5 Days

Surface CoatingFold Increase in Cell Number (Day 5)
Tissue Culture Plastic (Uncoated)1.5 ± 0.3
Poly-L-Lysine (10 µg/mL)4.2 ± 0.5
Laminin (10 µg/mL)5.8 ± 0.6
Linear YIGSR-NH2 (50 µg/mL)4.9 ± 0.7
This compound (10 µg/mL) 6.5 ± 0.4

Experimental Protocols

Protocol 1: Coating Culture Surfaces with this compound

This protocol describes the procedure for coating various cell culture surfaces (e.g., multi-well plates, flasks, glass coverslips) with this compound to create a bioactive substrate for neural stem cell attachment.

Materials:

  • This compound peptide

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Cell culture-treated multi-well plates, flasks, or glass coverslips

  • Sterile pipette tips and microcentrifuge tubes

  • Laminar flow hood

Procedure:

  • Reconstitution of this compound:

    • Aseptically, reconstitute the lyophilized this compound peptide in sterile, nuclease-free water or PBS to a stock concentration of 1 mg/mL.

    • Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

  • Preparation of Coating Solution:

    • Thaw an aliquot of the this compound stock solution on ice.

    • In a laminar flow hood, dilute the stock solution to the desired working concentration (e.g., 10-50 µg/mL) in sterile PBS. The optimal concentration should be determined experimentally.

  • Coating Procedure:

    • Add a sufficient volume of the diluted this compound solution to the culture surface to ensure the entire surface is covered. (e.g., 200 µL for a 24-well plate, 1 mL for a T-25 flask).

    • Incubate the culture vessel at 37°C for 2-4 hours or at 4°C overnight. Incubation at 4°C is often recommended for more uniform coating.

    • After incubation, carefully aspirate the coating solution.

    • Gently wash the surface twice with sterile PBS to remove any unbound peptide.

    • The coated surface is now ready for cell seeding. Alternatively, plates can be left with the final PBS wash and stored at 4°C for up to one week. Do not allow the surface to dry out.

Protocol 2: Seeding and Culturing Neural Stem Cells on this compound Coated Surfaces

Materials:

  • This compound coated culture vessels

  • Neural stem cell (NSC) culture

  • NSC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, growth factors like EGF and bFGF)

  • Cell dissociation reagent (e.g., Accutase, TrypLE)

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Preparation of NSC Suspension:

    • Aspirate the culture medium from a confluent or near-confluent flask of NSCs.

    • Wash the cells once with sterile PBS.

    • Add an appropriate volume of cell dissociation reagent and incubate at 37°C until the cells detach.

    • Neutralize the dissociation reagent with NSC proliferation medium.

    • Collect the cell suspension in a sterile conical tube and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

    • Carefully aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed NSC proliferation medium.

    • Perform a cell count to determine the cell concentration.

  • Seeding NSCs on Coated Surfaces:

    • Aspirate the final PBS wash from the this compound coated culture vessels.

    • Immediately seed the NSC suspension onto the coated surface at the desired density (e.g., 10,000 - 50,000 cells/cm²). The optimal seeding density may vary depending on the cell line and experimental goals.

    • Gently rock the culture vessel to ensure an even distribution of cells.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2.

  • Maintenance of NSC Cultures:

    • Monitor cell attachment and morphology using a microscope.

    • Perform partial or full medium changes every 2-3 days as required for the specific NSC line.

Protocol 3: Neural Stem Cell Attachment Assay

This assay can be used to quantify the attachment efficiency of neural stem cells to this compound coated surfaces compared to control surfaces.

Materials:

  • Coated 96-well plates (with this compound and control substrates)

  • NSC suspension

  • Cell viability reagent (e.g., Calcein-AM, or a crystal violet staining solution)

  • Plate reader (for fluorescence or absorbance)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS (for crystal violet staining)

Procedure:

  • Cell Seeding:

    • Prepare a 96-well plate with different coating conditions in replicate wells (e.g., uncoated, poly-L-lysine, laminin, this compound).

    • Seed NSCs at a density of 20,000 cells per well in 100 µL of medium.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 1, 2, or 4 hours) to allow for cell attachment.

  • Washing:

    • After the incubation period, gently aspirate the medium from each well.

    • Carefully wash each well twice with 100 µL of pre-warmed PBS to remove non-adherent cells. Be gentle to avoid dislodging attached cells.

  • Quantification of Adherent Cells:

    • Method A: Calcein-AM Staining (Live Cells)

      • Add 100 µL of NSC medium containing Calcein-AM (at the manufacturer's recommended concentration) to each well.

      • Incubate for 30 minutes at 37°C.

      • Measure the fluorescence intensity using a plate reader with appropriate filters (e.g., 485 nm excitation / 520 nm emission).

    • Method B: Crystal Violet Staining (Total Cells)

      • Fix the attached cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

      • Wash the wells twice with PBS.

      • Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

      • Gently wash the wells with water until the excess stain is removed.

      • Allow the plate to dry completely.

      • Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.

      • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the average signal (fluorescence or absorbance) for each coating condition.

    • Normalize the data to a positive control (e.g., laminin) to determine the relative attachment efficiency.

Mandatory Visualizations

G cluster_0 Cell Exterior cluster_1 Cell Interior peptide This compound integrin Integrin Receptor (e.g., α6β1) peptide->integrin Binding fak FAK (Focal Adhesion Kinase) integrin->fak Activation pi3k PI3K fak->pi3k erk ERK fak->erk cytoskeleton Actin Cytoskeleton Reorganization fak->cytoskeleton akt Akt pi3k->akt adhesion Enhanced Cell Adhesion & Survival akt->adhesion erk->adhesion cytoskeleton->adhesion

Caption: Proposed signaling pathway for this compound-mediated neural stem cell attachment.

G start Start reconstitute Reconstitute This compound Peptide start->reconstitute coat Coat Culture Surface (e.g., 96-well plate) reconstitute->coat wash1 Wash to Remove Unbound Peptide coat->wash1 seed Seed Neural Stem Cells wash1->seed incubate Incubate for Adhesion (e.g., 4 hours) seed->incubate wash2 Wash to Remove Non-adherent Cells incubate->wash2 quantify Quantify Adherent Cells (e.g., Calcein-AM) wash2->quantify analyze Data Analysis quantify->analyze end End analyze->end

Application Notes and Protocols for C(YIGSR)3-NH2 Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C(YIGSR)3-NH2 is a synthetic peptide containing the Tyrosine-Isoleucine-Glycine-Serine-Arginine (YIGSR) sequence, a functional motif derived from the β1 chain of laminin.[1][2] This sequence is recognized by the 67-kDa laminin receptor (67LR), a non-integrin receptor overexpressed in various cancer cells.[3][4] The interaction of YIGSR with 67LR has been shown to inhibit tumor growth and metastasis.[1][2] In prostate cancer cells, for instance, the YIGSR peptide has been demonstrated to induce apoptosis by decreasing the mitochondrial membrane potential and increasing caspase 9 activity.[2] The biological effects of YIGSR-containing peptides are concentration-dependent, highlighting the importance of thorough dose-response studies to determine optimal concentrations for therapeutic efficacy.[5][6][7]

These application notes provide a comprehensive set of protocols for conducting in vitro dose-response studies with this compound, focusing on its effects on cell viability, proliferation, apoptosis, and key signaling pathways.

Experimental Design Overview

A typical dose-response study for this compound involves treating a relevant cancer cell line with a range of peptide concentrations. The selection of concentrations should be based on literature values for similar YIGSR peptides, which have shown biological activity in the micromolar (µM) to millimolar (mM) range.[5][8][9] The following experiments are recommended to comprehensively assess the cellular response to this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Dose-Response Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection & Culture Peptide_Prep 2. This compound Preparation Cell_Culture->Peptide_Prep Dose_Selection 3. Dose Range Selection Peptide_Prep->Dose_Selection Viability 4a. Cell Viability/ Proliferation Assays (MTS/XTT) Dose_Selection->Viability Apoptosis 4b. Apoptosis Assays (Annexin V/PI, Caspase-Glo) Dose_Selection->Apoptosis Signaling 4c. Signaling Pathway Analysis (Western Blot) Dose_Selection->Signaling Data_Quant 5. Data Quantification & Statistical Analysis Viability->Data_Quant Apoptosis->Data_Quant Signaling->Data_Quant IC50 6. IC50/EC50 Determination Data_Quant->IC50

Figure 1: Experimental workflow for this compound dose-response studies.

Key Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a cancer cell line known to express the 67-kDa laminin receptor. Examples include prostate cancer cell lines (e.g., PC-3), breast cancer cell lines, or other relevant cancer models.

  • Cell Seeding: Seed cells in appropriate multi-well plates (e.g., 96-well plates for viability and caspase assays, 6-well plates for Western blotting and flow cytometry) at a density that allows for logarithmic growth during the experiment.

  • This compound Preparation: Dissolve this compound in a sterile, aqueous solvent such as water or phosphate-buffered saline (PBS).[2] Prepare a stock solution and make serial dilutions to achieve the desired final concentrations for treatment.

  • Treatment: Replace the cell culture medium with a fresh medium containing the various concentrations of this compound or a vehicle control (the solvent used to dissolve the peptide). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability and Proliferation Assays (MTS/XTT)

These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Principle: Tetrazolium salts (MTS or XTT) are reduced by metabolically active cells to a colored formazan product.[10][11]

  • Protocol:

    • After the treatment period, add the MTS or XTT reagent to each well according to the manufacturer's instructions.[10][12]

    • Incubate the plate for 1-4 hours at 37°C.[10][12]

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS/XTT) using a microplate reader.[11][12]

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13][14] Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[13][14]

  • Protocol:

    • Harvest cells after treatment, including any floating cells in the medium.

    • Wash the cells with cold PBS.[15]

    • Resuspend the cells in 1X Binding Buffer.[16]

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[15][16]

    • Incubate for 15-20 minutes at room temperature in the dark.[16]

    • Analyze the stained cells by flow cytometry.[14][15]

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence).[17] Cleavage of this substrate by active caspases-3/7 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[17][18]

  • Protocol:

    • After treatment, allow the multi-well plate to equilibrate to room temperature.[18]

    • Add the Caspase-Glo® 3/7 reagent to each well.[19]

    • Mix and incubate at room temperature for 30 minutes to 3 hours.[18]

    • Measure luminescence using a luminometer.[18]

Signaling Pathway Analysis by Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways downstream of the 67-kDa laminin receptor.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

  • Protocol:

    • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-FAK, FAK, phospho-ERK, ERK, phospho-Akt, Akt, and a loading control like β-actin or GAPDH). The YIGSR peptide has been shown to modulate FAK and MEK/ERK signaling.[20] The 67LR can also regulate MAPK/ERK and PI3K/Akt pathways.[21]

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response C_YIGSR_3 This compound LR67 67-kDa Laminin Receptor (67LR) C_YIGSR_3->LR67 Binds FAK FAK LR67->FAK Modulates PI3K PI3K LR67->PI3K Activates MEK MEK LR67->MEK Activates Casp9 Caspase-9 LR67->Casp9 Activates FAK->PI3K Akt Akt PI3K->Akt Proliferation Decreased Proliferation Akt->Proliferation Inhibits ERK ERK MEK->ERK ERK->Proliferation Inhibits Casp37 Caspase-3/7 Casp9->Casp37 Apoptosis Increased Apoptosis Casp37->Apoptosis

Figure 2: Potential signaling pathways modulated by this compound.

Data Presentation

Quantitative data from the dose-response studies should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability/Proliferation

This compound Conc.24h (% Viability ± SD)48h (% Viability ± SD)72h (% Viability ± SD)
Vehicle Control100 ± 5.2100 ± 6.1100 ± 5.8
1 µM
10 µM
100 µM
500 µM
1 mM
5 mM

Table 2: Effect of this compound on Apoptosis (48h Treatment)

This compound Conc.Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Caspase-3/7 Activity (RLU)
Vehicle Control
1 µM
10 µM
100 µM
500 µM
1 mM
5 mM

Table 3: Summary of Western Blot Analysis (48h Treatment)

This compound Conc.p-FAK/FAK Ratiop-ERK/ERK Ratiop-Akt/Akt Ratio
Vehicle Control
1 µM
10 µM
100 µM
500 µM
1 mM
5 mM

(Note: The tables above are templates. The actual concentrations and time points should be optimized for the specific cell line and experimental conditions.)

Conclusion

These detailed protocols and data presentation guidelines provide a robust framework for conducting comprehensive dose-response studies of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its mechanism of action and determine its therapeutic potential.

References

Application Notes & Protocols: C(YIGSR)3-NH2 in Regenerative Medicine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C(YIGSR)3-NH2 is a synthetic peptide construct with significant potential in the field of regenerative medicine. It is a trivalent presentation of the laminin-derived pentapeptide, Tyrosine-Isoleucine-Glycine-Serine-Arginine (YIGSR), with a C-terminal amide modification. The YIGSR sequence is a well-established bioactive motif found in the β1 chain of the laminin protein, a major component of the basement membrane. This peptide plays a crucial role in mediating cell attachment, migration, and differentiation.[1][2] The trimeric configuration of this compound is designed to enhance its biological activity by presenting multiple binding sites for cellular receptors, thereby amplifying the downstream signaling pathways that promote tissue regeneration. The C-terminal amidation increases the peptide's stability by protecting it from enzymatic degradation.

These application notes provide an overview of the utility of this compound in regenerative medicine research, with a focus on its application in neural tissue engineering and its immunomodulatory effects. Detailed protocols for key experiments are also provided.

Key Applications

  • Neural Tissue Engineering and Nerve Regeneration: this compound is a valuable tool for promoting the regeneration of nervous tissue. The YIGSR peptide has been shown to enhance neuronal adhesion, support neurite outgrowth, and guide the differentiation of stem cells towards a neuronal lineage.[3][4][5] When incorporated into biomaterials such as hydrogels or electrospun fibers, this compound can create a microenvironment that mimics the native extracellular matrix, thereby supporting the survival and growth of neurons and facilitating nerve repair.[6][7] Studies have demonstrated that YIGSR-conjugated materials can promote the sprouting of axons from the proximal nerve stump and bridge regenerated axons across nerve gaps.[6]

  • Immunomodulation in Tissue Repair: The inflammatory response is a critical factor in the success of tissue regeneration. The YIGSR peptide has been shown to modulate the phenotype of macrophages, which are key players in the inflammatory and regenerative processes.[8] Research indicates that the concentration of YIGSR can influence macrophage polarization, with lower concentrations promoting a pro-inflammatory (M1) phenotype and higher concentrations favoring a pro-resolving (M2) phenotype.[8] This dose-dependent immunomodulatory effect of this compound can be leveraged to create biomaterials that actively guide the inflammatory response towards a regenerative outcome.

  • Enhanced Cell Adhesion and Proliferation: The YIGSR sequence is a well-known cell adhesion motif that interacts with cell surface receptors, including the 67 kDa laminin receptor and certain integrins.[1][9] By presenting multiple YIGSR motifs, this compound can significantly enhance the attachment and proliferation of various cell types, including fibroblasts, endothelial cells, and stem cells, on a variety of biomaterial scaffolds.[3][5] This enhanced cell adhesion is a critical first step in tissue formation and integration.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of the YIGSR peptide. It is anticipated that the trivalent this compound would exhibit enhanced effects at potentially lower molar concentrations of the YIGSR motif.

Table 1: Macrophage Response to YIGSR Peptide Concentration [8]

Macrophage PhenotypeYIGSR ConcentrationKey BiomarkerObserved Effect
M0, M1, M22 mMPro-inflammatory Cytokines/ChemokinesIncreased Secretion
M0, M1, M28 mMPro-inflammatory Cytokines/ChemokinesReduced Secretion
M15 mM (in PEG-YIGSR hydrogel)iNOSLargest increase in expression

Table 2: Spermatogonial Stem Cell (SSC) Attachment on YIGSR-Modified Membranes [5]

Time PointUncoated Membrane (% Attachment)Nap-E7-YIGSR Coated Membrane (% Attachment)
2 hNot specified28.10%
4 hNot specified35.30%
6 hNot specified60.35%
24 hSignificantly lower than coated83.24%

Experimental Protocols

Protocol 1: In Vitro Neurite Outgrowth Assay

This protocol details a method to assess the effect of this compound on promoting neurite outgrowth from a neuronal cell line (e.g., SH-SY5Y or PC12) cultured on a peptide-coated surface.

Materials:

  • This compound

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • Nerve Growth Factor (NGF), if required for the cell line

  • 24-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Plate Coating: a. Prepare a stock solution of this compound in sterile water or PBS. b. Dilute the stock solution to the desired final concentrations (e.g., 10, 50, 100 µg/mL) in PBS. c. Add the peptide solutions to the wells of a 24-well plate and incubate overnight at 4°C. d. The following day, aspirate the peptide solution and wash the wells three times with sterile PBS.

  • Cell Seeding: a. Harvest and count the neuronal cells. b. Resuspend the cells in culture medium at a density of 2 x 10^4 cells/mL. c. If required, add NGF to the medium to induce differentiation. d. Seed 500 µL of the cell suspension into each well of the coated plate.

  • Cell Culture: a. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.

  • Immunofluorescence Staining: a. Gently aspirate the culture medium and wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. e. Wash the cells three times with PBS. f. Block non-specific antibody binding with 5% BSA for 1 hour. g. Incubate the cells with the primary anti-β-III tubulin antibody overnight at 4°C. h. Wash the cells three times with PBS. i. Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark. j. Wash the cells three times with PBS.

  • Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Measure the length of the longest neurite for at least 50 individual neurons per condition using image analysis software (e.g., ImageJ). c. Statistically compare the neurite lengths between the different this compound concentrations and the control (uncoated or coated with a scrambled peptide).

Protocol 2: Macrophage Polarization Assay

This protocol describes how to evaluate the immunomodulatory effects of soluble this compound on macrophage polarization in vitro.

Materials:

  • This compound

  • Monocyte cell line (e.g., THP-1) or primary monocytes

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • RPMI-1640 medium with 10% FBS

  • LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma) for M1 polarization

  • IL-4 (Interleukin-4) and IL-13 (Interleukin-13) for M2 polarization

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg-1, CD206) markers

  • ELISA kits for cytokine quantification (e.g., TNF-α, IL-10)

Procedure:

  • Macrophage Differentiation (for THP-1 cells): a. Seed THP-1 monocytes in a 12-well plate at a density of 5 x 10^5 cells/well. b. Differentiate the monocytes into macrophages by treating them with 100 ng/mL PMA for 48 hours. c. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.

  • Macrophage Polarization and Peptide Treatment: a. Prepare solutions of this compound in culture medium at various concentrations (e.g., based on molar equivalents to 2 mM and 8 mM YIGSR).[8] b. To induce M1 polarization, treat the macrophages with 100 ng/mL LPS and 20 ng/mL IFN-γ in the presence or absence of this compound. c. To induce M2 polarization, treat the macrophages with 20 ng/mL IL-4 and 20 ng/mL IL-13 in the presence or absence of this compound. d. Include an M0 control group (macrophages in medium only) with and without the peptide. e. Incubate the cells for 24-48 hours.

  • Gene Expression Analysis (qPCR): a. Harvest the cells and extract total RNA using a commercial kit. b. Synthesize cDNA from the extracted RNA. c. Perform qPCR using primers for M1 and M2 markers. d. Analyze the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

  • Cytokine Secretion Analysis (ELISA): a. Collect the cell culture supernatants from each condition. b. Quantify the concentration of key cytokines (e.g., TNF-α for M1, IL-10 for M2) using ELISA kits according to the manufacturer's instructions.

Visualizations

G cluster_0 This compound Application Workflow start Start: Hypothesis biomaterial Biomaterial Functionalization (e.g., Hydrogel, Scaffold) start->biomaterial Incorporate Peptide coating Surface Coating (e.g., Culture Plates) start->coating Adsorb Peptide in_vivo In Vivo Studies (Animal Model) biomaterial->in_vivo in_vitro In Vitro Studies (Cell Culture) coating->in_vitro analysis Data Analysis (e.g., Microscopy, qPCR, Histology) in_vitro->analysis in_vivo->analysis end Conclusion analysis->end

Caption: Experimental workflow for evaluating this compound in regenerative medicine.

G cluster_1 YIGSR Signaling Pathway in Neuronal Cells peptide This compound receptor Cell Surface Receptors (e.g., Integrins, 67kDa LR) peptide->receptor focal_adhesion Focal Adhesion Kinase (FAK) Activation receptor->focal_adhesion cytoskeleton Cytoskeletal Reorganization (Actin Dynamics) focal_adhesion->cytoskeleton signaling Intracellular Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) focal_adhesion->signaling response Cellular Response cytoskeleton->response gene_expression Altered Gene Expression signaling->gene_expression gene_expression->response adhesion Enhanced Adhesion response->adhesion outgrowth Neurite Outgrowth response->outgrowth

Caption: Putative signaling pathway for this compound-mediated neuronal response.

G cluster_2 Dose-Dependent Immunomodulation by YIGSR macrophage Macrophage low_yigsr Low Concentration This compound macrophage->low_yigsr high_yigsr High Concentration This compound macrophage->high_yigsr m1 M1 Phenotype Pro-inflammatory (e.g., iNOS, TNF-α) low_yigsr->m1 Promotes m2 M2 Phenotype Pro-resolving (e.g., Arg-1, IL-10) high_yigsr->m2 Promotes

Caption: YIGSR concentration influences macrophage polarization towards M1 or M2 phenotypes.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Stability of YIGSR-Based Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the in vivo stability of YIGSR-based peptides.

Troubleshooting Guide

Question: My YIGSR-based peptide shows rapid degradation in serum stability assays. What are the likely causes and how can I troubleshoot this?

Answer:

Rapid degradation in serum is a common issue for unmodified peptides due to the presence of proteases. The primary causes are enzymatic cleavage by exopeptidases (at the N- and C-termini) and endopeptidases (within the peptide sequence).

Troubleshooting Steps:

  • Terminal Protection: Start by modifying the peptide termini. N-terminal acetylation and C-terminal amidation are cost-effective first steps to prevent degradation by exopeptidases.[1]

  • Amino Acid Substitution: If terminal modifications are insufficient, consider substituting L-amino acids with D-amino acids or creating retro-inverso analogs.[2][3][4] This makes the peptide less recognizable to common proteases.

  • Serum Source and Handling: Ensure the serum used in your in vitro assay is properly handled and stored to maintain normal enzymatic activity. Repeated freeze-thaw cycles can alter protease activity.

  • Assay Conditions: Verify that the incubation temperature (typically 37°C) and pH of your assay buffer are appropriate.[5]

Question: I've PEGylated my YIGSR peptide, but it has lost its biological activity. What went wrong?

Answer:

Loss of activity after PEGylation can occur if the polyethylene glycol (PEG) chain is attached at or near the active site of the peptide, sterically hindering its interaction with the target receptor (the 32/67 kDa laminin receptor).[6][7]

Troubleshooting Steps:

  • Site-Specific PEGylation: If you used a non-specific PEGylation method that targets primary amines (N-terminus and lysine residues), you may have a heterogeneous mixture of PEGylated peptides with varying activities. Switch to a site-specific PEGylation strategy. For YIGSR, which lacks a lysine, non-specific PEGylation primarily targets the N-terminus. If this is problematic, consider introducing a cysteine residue away from the core YIGSR sequence for targeted PEGylation.

  • PEG Size: The size of the PEG molecule can impact activity. If you are using a large PEG chain (e.g., 20 kDa), try a smaller one (e.g., 5 kDa) to reduce steric hindrance.

  • Linker Chemistry: The linker used to attach PEG to the peptide can also play a role. Investigate different linker technologies that may provide more flexibility or distance between the PEG and the peptide.

  • Activity Assay Validation: Re-validate your biological activity assay to ensure that the observed loss of activity is not an artifact of the assay itself (e.g., the PEGylated peptide having different solubility or binding kinetics in the assay buffer).

Question: My nanoparticle-encapsulated YIGSR shows low encapsulation efficiency. How can I improve this?

Answer:

Low encapsulation efficiency of hydrophilic peptides like YIGSR in hydrophobic polymers such as PLGA is a common challenge.

Troubleshooting Steps:

  • Encapsulation Method: The double emulsion (w/o/w) method is generally more suitable for hydrophilic peptides than the single emulsion (o/w) method.[8][9] If you are using a single emulsion, switching to a double emulsion technique is recommended.

  • Polymer Composition: The lactide-to-glycolide ratio in your PLGA can affect encapsulation. A higher glycolide content can increase the hydrophilicity of the polymer matrix, potentially improving encapsulation of hydrophilic peptides.

  • Process Parameters: Optimize the parameters of your encapsulation process. This includes the energy of sonication or homogenization, the concentration of the polymer and peptide, and the volume of the internal aqueous phase in the double emulsion method.[10][11]

  • Peptide Modification: In some cases, slightly increasing the hydrophobicity of the peptide through conjugation with a lipid tail (lipidation) can improve its partitioning into the polymer matrix.[12]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of YIGSR's therapeutic action?

YIGSR, a pentapeptide derived from the B1 chain of laminin, primarily exerts its anti-cancer and anti-metastatic effects by binding to the 32/67 kDa laminin receptor on tumor cells.[6][13] This interaction is believed to inhibit tumor cell adhesion to the basement membrane, a critical step in metastasis. In some cancer cell types, this binding has been shown to induce apoptosis by decreasing the mitochondrial membrane potential, inhibiting ATP synthesis, and increasing caspase-9 activity.[14]

2. What are the main strategies to improve the in vivo stability of YIGSR-based peptides?

The main strategies can be categorized as follows:

  • Chemical Modification: This includes PEGylation (attaching polyethylene glycol), amino acid substitution (using D-amino acids or creating retro-inverso analogs), terminal modifications (N-terminal acetylation and C-terminal amidation), and cyclization.[1][2][15][16]

  • Formulation/Delivery Systems: Encapsulating the peptide within nanoparticles (e.g., PLGA) or conjugating it to larger molecules like albumin-binding polymers can protect it from degradation and renal clearance.[8][16]

3. How does PEGylation enhance the in vivo stability of YIGSR?

PEGylation increases the hydrodynamic radius of the YIGSR peptide. This larger size shields the peptide from proteolytic enzymes and reduces its rate of renal clearance, thereby prolonging its circulation half-life.[17] Studies have shown that PEGylated YIGSR has improved stability in mouse serum.

4. What is a retro-inverso analog of YIGSR and how does it improve stability?

A retro-inverso analog is a peptide in which the sequence of amino acids is reversed, and the chirality of each amino acid is inverted (from L to D). This creates a peptide with a similar spatial arrangement of side chains to the parent peptide but with a backbone that is resistant to cleavage by proteases that recognize L-amino acid sequences.[2][3]

5. Can I cyclize the YIGSR peptide to improve its stability?

Yes, cyclization is a viable strategy. By linking the N- and C-termini or creating a side-chain to side-chain linkage, the peptide's conformation is constrained, making it more resistant to enzymatic degradation.[18] Analogs of YIGSR have been successfully cyclized, for instance, by introducing cysteine residues at both ends to form a disulfide bridge.[15]

Quantitative Data Summary

The following tables summarize quantitative data on the improved stability of modified YIGSR peptides.

Table 1: In Vivo Half-Life of Modified YIGSR Peptides

PeptideModificationAnimal ModelPlasma Half-LifeFold Improvement vs. Native YIGSRReference
YIGSRNoneMouseNot Reported1x[16]
SMA-YIGSRConjugation with poly(styrene-co-maleic anhydride)Mouse~10-fold longer than native10x[16]

Table 2: In Vitro Stability of Modified YIGSR Peptides

PeptideModificationAssay ConditionStability MetricResultReference
¹²⁵I-YIGSRNoneMouse Serum (in vitro)DegradationImmediately degraded
¹²⁵I-YIGSR-aPEGPEGylationMouse Serum (in vitro)DegradationNot degraded after 180 min

Detailed Experimental Protocols

Protocol 1: PEGylation of YIGSR via N-Terminal Amine

This protocol describes a method for conjugating an NHS-activated PEG to the N-terminal amine of the YIGSR peptide.

Materials:

  • YIGSR peptide

  • mPEG-succinimidyl valerate (mPEG-SVA) or similar NHS-activated PEG

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis membrane (MWCO appropriate for the PEG size)

  • Lyophilizer

  • HPLC system for analysis

Procedure:

  • Dissolve the YIGSR peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the mPEG-SVA in the reaction buffer at a 5 to 10-fold molar excess to the peptide.

  • Add the mPEG-SVA solution to the peptide solution and react for 2-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purify the PEG-YIGSR conjugate from unreacted PEG and peptide by dialysis against deionized water for 48 hours, changing the water every 12 hours.

  • Lyophilize the dialyzed solution to obtain the purified PEG-YIGSR powder.

  • Analyze the product by HPLC to confirm conjugation and assess purity.

Protocol 2: Encapsulation of YIGSR in PLGA Nanoparticles (Double Emulsion Method)

This protocol outlines the preparation of YIGSR-loaded PLGA nanoparticles using a water-in-oil-in-water (w/o/w) double emulsion solvent evaporation technique.

Materials:

  • YIGSR peptide

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Deionized water

  • Probe sonicator or homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Primary Emulsion (w/o):

    • Dissolve 5-10 mg of YIGSR in 200 µL of deionized water (inner aqueous phase).

    • Dissolve 100 mg of PLGA in 2 mL of DCM (oil phase).

    • Add the inner aqueous phase to the oil phase and emulsify using a probe sonicator on ice for 60 seconds to create the primary w/o emulsion.

  • Secondary Emulsion (w/o/w):

    • Immediately add the primary emulsion to 10 mL of the PVA solution (outer aqueous phase).

    • Emulsify again with the probe sonicator on ice for 120 seconds to form the double emulsion.

  • Solvent Evaporation:

    • Transfer the double emulsion to a beaker with a magnetic stir bar and stir at room temperature for 4-6 hours to allow the DCM to evaporate, leading to nanoparticle hardening.

  • Nanoparticle Collection:

    • Collect the nanoparticles by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

    • Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated peptide.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small amount of water and lyophilize to obtain a dry powder for storage.

Visualizations

YIGSR_Signaling_Pathway cluster_0 YIGSR YIGSR Peptide Receptor 32/67 kDa Laminin Receptor YIGSR->Receptor Binding Mito Mitochondrial Membrane Potential ↓ Receptor->Mito Adhesion Cell Adhesion to Basement Membrane ↓ Receptor->Adhesion Cell Tumor Cell Membrane ATP ATP Synthesis ↓ Mito->ATP Casp9 Caspase-9 Activation ↑ Mito->Casp9 Apoptosis Apoptosis Casp9->Apoptosis Metastasis Metastasis Inhibition Apoptosis->Metastasis Adhesion->Metastasis Stability_Workflow start Synthesize Modified YIGSR Peptide invitro In Vitro Stability Assay (e.g., Serum Incubation) start->invitro pk_study In Vivo Pharmacokinetic Study in Animal Model start->pk_study hplc HPLC/LC-MS Analysis of Peptide Degradation invitro->hplc end Compare Stability of Modified vs. Unmodified Peptide hplc->end blood_sampling Serial Blood Sampling pk_study->blood_sampling quantification Quantify Peptide Concentration in Plasma (e.g., ELISA, LC-MS) blood_sampling->quantification data_analysis Calculate Half-Life (t½) and other PK Parameters quantification->data_analysis data_analysis->end Stability_Strategies cluster_0 Chemical Modifications cluster_1 Formulation Strategies YIGSR Unstable YIGSR Peptide peg PEGylation YIGSR->peg aa_sub Amino Acid Substitution YIGSR->aa_sub terminal Terminal Modification YIGSR->terminal cyclize Cyclization YIGSR->cyclize nano Nanoparticle Encapsulation YIGSR->nano conjugation Albumin/Fc Conjugation YIGSR->conjugation Goal Improved In Vivo Stability peg->Goal aa_sub->Goal terminal->Goal cyclize->Goal nano->Goal conjugation->Goal

References

Troubleshooting C(Yigsr)3-NH2 solubility in biological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the solubility of the C(Yigsr)3-NH2 peptide in common biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a synthetic peptide containing three repeats of the sequence Tyr-Ile-Gly-Ser-Arg, with the C-terminus amidated (-NH2). The YIGSR sequence is a well-known motif derived from the B1 chain of laminin, a major protein component of the basement membrane.[1] This peptide is often used in cancer and cell adhesion research.[1][2]

  • Amino Acid Composition: The peptide sequence contains Tyrosine (Y), Isoleucine (I), Glycine (G), Serine (S), and Arginine (R).

  • Charge Characteristics: The presence of three Arginine (R) residues, which are strongly basic, and the amidation of the C-terminus (which removes a negative charge) gives the peptide a significant net positive charge at neutral pH.[3][4][5] Peptides with a high net positive charge are classified as basic peptides.[3][5]

Q2: Why am I having trouble dissolving this compound directly in Phosphate-Buffered Saline (PBS)?

Basic peptides like this compound can be difficult to dissolve directly in neutral or slightly alkaline buffers like PBS (typically pH 7.4).[6] The high concentration of phosphate ions in PBS can sometimes interact with the positively charged peptide, leading to precipitation or aggregation. Furthermore, a peptide's solubility is often lowest near its isoelectric point (pI), and while the exact pI of this compound would need calculation, it is expected to be high.

Q3: What is the recommended first step for dissolving this peptide?

The generally recommended strategy for basic peptides is to first create a concentrated stock solution in a slightly acidic solvent and then dilute this stock into your final biological buffer.[3][5][7]

  • Initial Solvent: Start with sterile, distilled water.[7]

  • Acidification: If solubility is poor in water, add a small amount of a dilute acid, such as 10% acetic acid, dropwise until the peptide dissolves.[4][5]

  • Dilution: Slowly add the dissolved stock solution drop-by-drop into your final, stirred biological buffer to reach the desired working concentration. This prevents localized high concentrations that can cause the peptide to precipitate out of the buffer.[8]

Q4: Can I use organic solvents like DMSO?

Yes, for very hydrophobic or neutral peptides, organic solvents are often recommended.[3][9] While this compound is primarily basic and hydrophilic, if other methods fail, a small amount of Dimethyl Sulfoxide (DMSO) can be used to create a stock solution, which is then diluted into the aqueous buffer.[5][10] However, be aware that DMSO can be toxic to cells, and the final concentration in your experiment should typically be kept low (e.g., <1%).[10]

Troubleshooting Guide

Problem: My lyophilized this compound powder will not dissolve in my neutral buffer (e.g., PBS, HEPES).

This is a common issue for highly charged, basic peptides. Follow this systematic approach to achieve solubilization.

G start Start: Lyophilized This compound Powder test_water Attempt to dissolve a small aliquot in sterile dH2O. (e.g., 1 mg/mL) start->test_water dissolved_water Success! Solution is clear. test_water->dissolved_water Yes acid Add 10% Acetic Acid dropwise. Vortex/sonicate between additions. test_water->acid No dilute Slowly dilute stock solution into final biological buffer with stirring. Centrifuge before use. dissolved_water->dilute final End: Peptide is ready for experiment. dilute->final test_acid Is the solution clear? acid->test_acid test_acid->dissolved_water Yes organic Last Resort: Dissolve a fresh aliquot in minimal DMSO (<50 µL). Then slowly dilute into buffer. test_acid->organic No test_organic Is the solution clear after dilution? organic->test_organic test_organic->dilute Yes contact Consult Technical Support. Consider peptide quality or aggregation issues. test_organic->contact No

Caption: Troubleshooting workflow for dissolving this compound peptide.

Problem: The peptide dissolves initially but precipitates after storage or upon dilution into my buffer.

  • Cause: This often indicates that the peptide is near its solubility limit in the final buffer, or that the buffer components (like salts) are causing it to "salt out." It can also be due to temperature changes.

  • Solution 1: Lower Concentration: Your working concentration may be too high for the chosen buffer. Try preparing a more dilute solution.

  • Solution 2: Change Buffer: Consider using a buffer with a lower ionic strength, such as Tris-HCl or HEPES, instead of PBS.

  • Solution 3: Storage: For storage, peptide solutions should be aliquoted to avoid repeated freeze-thaw cycles and kept frozen at -20°C or -80°C.[11] Storing at 4°C for extended periods is not recommended.

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol helps determine the optimal solvent for this compound. It's recommended to perform this with a small amount of peptide before dissolving the entire batch.[3][7][9]

  • Preparation: Aliquot approximately 0.5-1 mg of lyophilized this compound into three separate microcentrifuge tubes. Centrifuge briefly to ensure all powder is at the bottom.[3]

  • Solvent Testing:

    • Tube 1 (Water): Add sterile, deionized water to create a 1 mg/mL solution. Vortex for 30 seconds. If not dissolved, sonicate in a water bath for 1-2 minutes.[9][12]

    • Tube 2 (Acidic Buffer): Add 0.1% aqueous acetic acid to create a 1 mg/mL solution. Vortex and sonicate as above.

    • Tube 3 (Organic Solvent): Add 20 µL of DMSO. Vortex until dissolved. Then, slowly add 980 µL of sterile water while vortexing to see if the peptide remains in solution.

  • Observation: Visually inspect each tube. A fully dissolved peptide will result in a completely clear, particle-free solution.[3] Record the results in a table.

Data Summary: Illustrative Solubility Results

The following table shows expected solubility outcomes for this compound based on its properties as a basic peptide.

Solvent/Buffer (pH)Expected Solubility at 1 mg/mLObservations
Deionized Water (~pH 6-7)Moderate to GoodMay require sonication or vortexing.[5]
0.1% Acetic Acid (~pH 3)ExcellentShould dissolve readily. This is the recommended primary approach for basic peptides.[3][5]
PBS (pH 7.4)Poor to ModerateHigh salt content may cause cloudiness or precipitation. Not recommended for initial dissolution.[13]
50 mM Tris (pH 8.5)PoorpH is moving further from the ideal acidic range for this basic peptide.
DMSO (100%)ExcellentPeptide should dissolve, but care must be taken when diluting into aqueous buffers.[10]

Signaling Pathway Context

The YIGSR peptide sequence from laminin interacts with cell surface receptors, primarily the 67-kDa non-integrin laminin receptor (67LR), to initiate intracellular signaling.[2][14][15] This signaling can influence processes like cell adhesion, migration, and invasion.[16][17]

G cluster_downstream Intracellular Signaling peptide This compound (Laminin Peptide) receptor 67-kDa Laminin Receptor (67LR) peptide->receptor binds to membrane Cell Membrane mapk MAPK Pathway Modulation (ERK, JNK, p38) receptor->mapk modulates camp cAMP Elevation receptor->camp activates mmp MMP-2 Expression receptor->mmp influences adhesion Altered Cell Adhesion & Invasion mapk->adhesion mmp->adhesion growth Inhibition of Tumor Growth adhesion->growth

Caption: Simplified signaling pathway initiated by YIGSR peptide binding.

References

Preventing C(Yigsr)3-NH2 peptide aggregation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the C(YIGSR)3-NH2 peptide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent and manage peptide aggregation in solution, ensuring the success of your experiments.

Analysis of the this compound Peptide

The peptide this compound is a cyclic trimer of the pentapeptide sequence Tyrosine-Isoleucine-Glycine-Serine-Arginine, with a C-terminal amide. The aggregation propensity of a peptide is largely determined by its amino acid sequence and structure.[1][2] The YIGSR sequence contains a mix of hydrophobic (Tyrosine, Isoleucine), polar (Serine), and positively charged (Arginine) residues. This amphipathic nature, combined with the cyclic and trimeric structure, can lead to self-association and aggregation through hydrophobic interactions, hydrogen bonding, and electrostatic forces.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound.

Q1: My lyophilized this compound peptide won't dissolve. What should I do?

A1: Difficulty in initial dissolution is a common issue, especially for complex peptides. Follow these steps systematically:

  • Initial Solvent Selection: The overall charge of the peptide is a key determinant for solubility.[3][4][5][6] To estimate the charge of this compound, we can assign a value of +1 to each basic residue (Arginine) and the N-terminus, and -1 to each acidic residue and the C-terminus.[5][6] With three Arginine residues and an amidated C-terminus (neutral), the peptide has a significant net positive charge, making it basic. Therefore, it should be more soluble in acidic solutions.[3][4]

    • Step 1: Start with a small amount of sterile, distilled water.[5][7]

    • Step 2: If it does not dissolve, try a dilute acidic solution, such as 10% acetic acid.[3][4][5]

    • Step 3: For highly hydrophobic or aggregation-prone peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to first dissolve the peptide, followed by slow, dropwise dilution with the desired aqueous buffer.[3][4][8]

  • Physical Assistance: Sonication can help break up small particles and enhance solubility.[3][9] However, be cautious as it can also cause heating and potential degradation.[9] Gentle warming (<40°C) may also aid dissolution.[4][9]

  • Solubility Testing: Before dissolving the entire batch, always test the solubility of a small aliquot first.[3][5]

Q2: The peptide dissolved initially but precipitated when I added my buffer. Why did this happen and how can I fix it?

A2: This is likely due to a change in pH or ionic strength that reduces the peptide's solubility.

  • pH Considerations: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[10] Since this compound is a basic peptide, adding a neutral or basic buffer (like PBS at pH 7.4) can bring the solution pH closer to its pI, causing it to precipitate. To solve this, ensure your final buffer pH is sufficiently far from the peptide's pI. It may be necessary to use a buffer with a lower pH.[10][11]

  • Ionic Strength: The salt concentration of your buffer can also influence aggregation.[1][12] While salts can help screen electrostatic interactions and improve solubility at low concentrations, high salt concentrations can sometimes lead to "salting out" and promote aggregation.[10][13] Try preparing your final solution with varying salt concentrations to find the optimal condition.

Below is a troubleshooting workflow for dissolution and stability issues.

G start Start: Lyophilized This compound test_solubility Test solubility of a small aliquot start->test_solubility dissolve_water Try sterile dH2O test_solubility->dissolve_water dissolved_q Is it dissolved? dissolve_water->dissolved_q dissolve_acid Try 10% Acetic Acid dissolve_acid->dissolved_q dissolve_organic Dissolve in min. DMSO, then slowly add buffer dissolve_organic->dissolved_q sonicate Gentle Sonication? sonicate->dissolve_acid Yes sonicate->dissolve_acid No dissolved_q:e->dissolve_organic:w No dissolved_q->sonicate No add_buffer_q Stable after buffer addition? dissolved_q->add_buffer_q Yes end Consult further or consider resynthesis dissolved_q:s->end:n Still No success Success: Peptide in Solution add_buffer_q->success Yes troubleshoot_buffer Troubleshoot Buffer: - Adjust pH away from pI - Modify salt concentration - Add excipients add_buffer_q->troubleshoot_buffer No troubleshoot_buffer->test_solubility

Caption: Troubleshooting workflow for dissolving this compound peptide.

Q3: My peptide solution becomes cloudy or shows visible aggregates over time. How can I improve its stability?

A3: Time-dependent aggregation is often due to the formation of structured aggregates like β-sheets.[1] Several factors can be optimized to enhance long-term stability.

  • Peptide Concentration: Aggregation is often a concentration-dependent process.[1][2] Working with the lowest effective concentration for your assay can help minimize self-association.

  • Temperature: Store peptide solutions at appropriate temperatures. While refrigeration at 4°C is common for short-term storage, long-term storage should be at -20°C or -80°C to slow down aggregation kinetics.[3] Avoid repeated freeze-thaw cycles by storing the peptide in aliquots.[11]

  • Excipients: Various additives, or excipients, can be used to stabilize peptides in solution.[2][14][15] These can include:

    • Sugars/Polyols (e.g., sucrose, trehalose, glycerol): These osmolytes can stabilize the native conformation of the peptide.[2]

    • Amino Acids (e.g., Arginine, Glycine): Arginine, in particular, has been shown to be effective in reducing aggregation.[2][15]

    • Surfactants (e.g., Polysorbate 20/80): Low concentrations of non-ionic surfactants can prevent aggregation at interfaces and solubilize hydrophobic regions.[2][10][16]

Q4: What is the best way to quantify aggregation of my peptide?

A4: The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the formation of amyloid-like fibrils, which are a common type of peptide aggregate.[17][18] ThT dye binds to β-sheet-rich structures and exhibits a characteristic increase in fluorescence, allowing for real-time monitoring of fibril formation.[18][19] For detecting other types of aggregates (amorphous), techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) can be employed.

Quantitative Data on Factors Affecting Peptide Aggregation

While specific data for this compound is not available, the following table summarizes general trends observed for peptides with similar characteristics. These values should be used as a starting point for your optimization experiments.

ParameterConditionEffect on AggregationRationale
pH pH far from isoelectric point (pI)Decreased Increases net charge and electrostatic repulsion between peptide molecules.[2][16]
pH close to isoelectric point (pI)Increased Minimizes net charge, reducing electrostatic repulsion and promoting aggregation.[10][11]
Ionic Strength Low Salt (e.g., < 50 mM NaCl)Variable Can screen charges and either increase or decrease aggregation depending on the peptide.[12][20]
High Salt (e.g., > 150 mM NaCl)Often Increased Can promote "salting-out" and hydrophobic interactions, leading to aggregation.[13]
Excipients Arginine (50-200 mM)Decreased Suppresses aggregation by interacting with aromatic residues and preventing self-association.[15]
Sucrose (5-10% w/v)Decreased Stabilizes the native peptide structure through preferential hydration effects.[2]
Polysorbate 20 (0.01-0.05% v/v)Decreased Reduces surface-induced aggregation and can solubilize hydrophobic patches.[10][14]
Organic Solvents Trifluoroethanol (TFE) / Hexafluoroisopropanol (HFIP)Variable Can disrupt tertiary structure and either prevent aggregation or induce helical structures that may themselves aggregate.[3]

Experimental Protocols

Protocol: Thioflavin T (ThT) Aggregation Assay

This protocol provides a method for monitoring the fibrillar aggregation of this compound in real-time.

Materials:

  • This compound peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4, with 100 mM NaCl)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm[17]

Procedure:

  • Preparation: Pre-dissolve the this compound peptide under conditions that ensure it is monomeric before starting the assay (e.g., in a dilute acidic solution).

  • Reaction Setup: In each well of the 96-well plate, prepare the reaction mixture. A typical final volume is 100-200 µL.

    • Add the assay buffer.

    • Add ThT stock solution to a final concentration of 10-20 µM.[17][18]

    • Add the peptide stock solution to the desired final concentration (e.g., 50 µM).

    • Include negative controls containing only buffer and ThT to measure background fluorescence.[18]

  • Incubation and Measurement:

    • Place the plate in the fluorescence plate reader, pre-heated to the desired temperature (e.g., 37°C).[17][18]

    • Set the plate reader to take fluorescence readings at regular intervals (e.g., every 5-10 minutes) for the duration of the experiment (can be several hours to days).[17]

    • Intermittent shaking between reads can be used to accelerate aggregation.[18]

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated fibril formation, with a lag phase, a growth phase, and a plateau.

G cluster_prep Preparation cluster_setup Assay Setup cluster_run Measurement cluster_analysis Data Analysis prep_peptide Prepare monomeric peptide stock add_reagents Add buffer, ThT, and peptide to 96-well plate prep_peptide->add_reagents prep_tht Prepare ThT stock solution prep_tht->add_reagents prep_buffer Prepare assay buffer prep_buffer->add_reagents add_controls Include negative controls (Buffer + ThT only) add_reagents->add_controls incubate Incubate at 37°C in plate reader add_controls->incubate read_fluorescence Read fluorescence (Ex:440, Em:485) at time intervals incubate->read_fluorescence subtract_bg Subtract background fluorescence read_fluorescence->subtract_bg plot_data Plot Fluorescence vs. Time subtract_bg->plot_data analyze_curve Analyze sigmoidal curve (lag, growth, plateau) plot_data->analyze_curve

Caption: Experimental workflow for the Thioflavin T (ThT) aggregation assay.

Peptide Aggregation Pathways

Peptide aggregation can proceed through different pathways, leading to various types of aggregates. Understanding these pathways can help in designing strategies to inhibit the process.

G monomer Native Monomers oligomer Soluble Oligomers monomer->oligomer Nucleation amorphous Amorphous Aggregates monomer->amorphous protofibril Protofibrils oligomer->protofibril Elongation oligomer->amorphous fibril Mature Fibrils (β-sheet rich) protofibril->fibril

Caption: Simplified pathways of peptide aggregation from monomers.

References

Optimizing C(Yigsr)3-NH2 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing C(Yigsr)3-NH2 in their experiments. The information herein is intended to help optimize experimental design and avoid potential off-target effects.

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

Possible Cause: The concentration of this compound may be too high, leading to off-target effects and cellular stress.

Troubleshooting Steps:

  • Perform a Dose-Response Analysis: Conduct a cell viability assay (e.g., MTT or PrestoBlue™) with a wide range of this compound concentrations to determine the optimal, non-toxic concentration for your specific cell line.

  • Optimize Incubation Time: Reduce the duration of exposure to this compound.

  • Check Vehicle Control: Ensure that the vehicle used to dissolve the peptide (e.g., DMSO) is not contributing to cytotoxicity at the final concentration used in the experiment.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Cause: Variability in peptide preparation, storage, or experimental setup.

Troubleshooting Steps:

  • Standardize Peptide Handling: Aliquot the peptide upon receipt and store at -80°C to avoid multiple freeze-thaw cycles. Reconstitute a fresh aliquot for each experiment.

  • Ensure Complete Solubilization: Gently vortex and visually inspect the peptide solution to ensure it is fully dissolved before adding it to your cell culture medium.

  • Control for Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

  • Serum Concentration: Be aware that components in serum can sometimes interact with peptides. Consider reducing serum concentration or using serum-free media during the peptide treatment, if compatible with your cell line.

Issue 3: Suspected Off-Target Effects (e.g., Unexpected Phenotypes, Altered Signaling)

Possible Cause: At certain concentrations, this compound may interact with unintended proteins or activate unforeseen signaling pathways. A recent study has shown that low concentrations of the YIGSR monomer can promote a pro-inflammatory macrophage phenotype, while higher concentrations have an anti-inflammatory effect[1][2].

Troubleshooting Steps:

  • Concentration-Dependent Effects: Test a range of concentrations to identify if the observed effect is dose-dependent. This can help distinguish between on-target and off-target effects.

  • Western Blot Analysis: Profile key signaling pathways that might be unintentionally activated. Based on laminin signaling, consider pathways such as MAPK/ERK and PI3K/AKT[3][4].

  • Proteomics Analysis: For in-depth investigation, consider a proteomics approach to identify unintended binding partners of this compound in your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: The optimal concentration is highly cell-type dependent. We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) in a preliminary dose-response experiment to determine the optimal concentration for your specific application. A study on the YIGSR peptide's effect on macrophages showed concentration-dependent effects in the low millimolar range (2 mM to 8 mM)[1].

Q2: How should I prepare and store this compound?

A2: For long-term storage, it is recommended to store the lyophilized peptide at -80°C. Upon reconstitution, it is best to aliquot the peptide solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. For short-term storage of the reconstituted solution, 4°C is acceptable for a few days.

Q3: What are the known on-target and potential off-target effects of this compound?

A3: The primary on-target effect of this compound is its interaction with the 67 kDa laminin receptor, which can influence cell adhesion, migration, and inhibit tumor metastasis. Potential off-target effects can be concentration-dependent. For instance, low concentrations of the YIGSR peptide have been shown to induce a pro-inflammatory response in macrophages, an effect that is reversed at higher concentrations[1][2].

Q4: Can this compound influence inflammatory signaling pathways?

A4: Yes. Research on the YIGSR monomer has demonstrated that it can modulate inflammatory responses in macrophages in a concentration-dependent manner. Low concentrations can increase the expression of pro-inflammatory markers, while high concentrations can have an anti-inflammatory effect[1]. Therefore, it is crucial to carefully titrate the concentration to avoid unintended inflammatory responses.

Data Presentation

Table 1: Concentration-Dependent Effects of YIGSR Peptide on Macrophage Phenotype

ConcentrationEffect on Macrophage PhenotypeKey MarkersReference
Low (e.g., 2 mM)Pro-inflammatory (M1-like)Increased iNOS expression[1][2]
High (e.g., 8 mM)Anti-inflammatoryReduced iNOS expression[1][2]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures[3][4][5][6][7].

  • Materials:

    • Cells of interest

    • 96-well plate

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

2. Western Blot Analysis of Signaling Pathways

This protocol is a general guideline for Western blotting[8][9][10][11].

  • Materials:

    • Treated and untreated cell lysates

    • SDS-PAGE gels

    • Transfer apparatus

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

3. Immunofluorescence for Receptor Localization

This is a general immunofluorescence protocol[12][13][14][15][16].

  • Materials:

    • Cells grown on coverslips

    • Paraformaldehyde (PFA) for fixation

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody against the 67 kDa laminin receptor

    • Fluorophore-conjugated secondary antibody

    • DAPI for nuclear staining

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Block non-specific binding sites for 30 minutes.

    • Incubate with the primary antibody for 1 hour.

    • Wash and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

    • Counterstain nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis cell_seeding Seed Cells treatment Treat Cells with this compound cell_seeding->treatment peptide_prep Prepare this compound Dilutions peptide_prep->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot treatment->western if_staining Immunofluorescence treatment->if_staining dose_response Dose-Response Curve viability->dose_response signaling Signaling Pathway Analysis western->signaling localization Receptor Localization if_staining->localization

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling peptide This compound receptor 67 kDa Laminin Receptor peptide->receptor pi3k PI3K/Akt Pathway receptor->pi3k mapk MAPK/ERK Pathway receptor->mapk on_target On-Target Effects (Cell Adhesion, Migration) pi3k->on_target off_target Potential Off-Target Effects (e.g., Inflammation) pi3k->off_target mapk->on_target mapk->off_target

Caption: this compound signaling pathways and potential effects.

References

Technical Support Center: C(Yigsr)3-NH2 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the peptide C(Yigsr)3-NH2 in animal models.

Disclaimer: Direct experimental data for the trimeric this compound peptide is limited in publicly available literature. The guidance provided here is based on the well-documented behavior of its monomer, YIGSR-NH2, and established principles from in vivo peptide and nanoparticle delivery studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its expected mechanism of action?

This compound is a synthetic trimeric peptide. It consists of three chains of the YIGSR laminin-derived peptide sequence (Tyr-Ile-Gly-Ser-Arg) covalently linked to a central core (C), likely a cysteine or similar branching unit, and amidated at the C-terminus (-NH2). The monomer YIGSR is known to be a biologically active fragment of the laminin B1 chain. Its primary mechanism involves binding to the 67-kDa laminin receptor (LR), which can inhibit tumor cell adhesion to the basement membrane, thereby reducing metastasis.[1][2] The trimeric design aims to enhance binding affinity and avidity to the laminin receptor, potentially leading to more potent biological effects compared to the monomer.

Q2: What are the primary challenges associated with the in vivo delivery of this compound?

Like most therapeutic peptides, this compound faces several significant hurdles for effective in vivo delivery:

  • Enzymatic Degradation: Peptides are rapidly broken down by proteases and peptidases in the bloodstream and tissues, leading to a very short half-life.[1]

  • Rapid Renal Clearance: Due to their small size, peptides are often quickly filtered out of the blood by the kidneys.

  • Poor Bioavailability: When administered orally, peptides are typically degraded in the gastrointestinal tract. Even with systemic injection, bioavailability at the target tissue can be low.[3]

  • Potential Immunogenicity: The peptide or its delivery vehicle could be recognized as foreign by the immune system, leading to an immune response that neutralizes the therapeutic and may cause adverse effects.[4][5]

  • Non-specific Biodistribution: The peptide may accumulate in non-target organs like the liver, spleen, and kidneys, which can reduce efficacy and potentially cause off-target toxicity.[6]

  • Aggregation: Peptides can self-assemble into aggregates, which may reduce activity and increase cytotoxicity or immunogenicity.[7][8]

Q3: Why use a trimeric peptide instead of the YIGSR monomer?

The rationale for using a multimeric form like this compound is based on the principle of multivalency. By presenting multiple YIGSR sequences simultaneously, the trimer can engage with several laminin receptors at the cell surface. This can lead to:

  • Increased Binding Avidity: Stronger and more sustained binding to target cells.

  • Receptor Clustering: Enhanced ability to induce receptor clustering, which may be necessary for robust downstream signaling.

  • Improved Potency: A higher biological effect at a lower molar concentration compared to the monomer.

Troubleshooting Guide

Problem 1: Low Bioavailability and Rapid Clearance in Pharmacokinetic (PK) Studies

Symptoms: Blood sampling shows a very short half-life (t½) and low Area Under the Curve (AUC) after intravenous administration.

Possible Causes & Solutions:

Possible CauseRecommended SolutionRationale
Enzymatic Degradation 1. Formulate in a delivery vehicle: Encapsulate this compound in liposomes or polymeric nanoparticles (e.g., PLGA, PCL).[3][9] 2. PEGylation: Covalently attach polyethylene glycol (PEG) chains to the peptide or the nanoparticle surface.1. The vehicle shields the peptide from enzymatic attack by proteases in the blood.[3] 2. PEG creates a hydrophilic barrier that sterically hinders the approach of enzymes and reduces opsonization, thereby prolonging circulation time.[6]
Rapid Renal Filtration 1. Increase hydrodynamic size: Use nanoparticles or PEGylation to create a larger entity that is less readily filtered by the glomerulus.The renal filtration cutoff is typically around 30-50 kDa. Increasing the size of the therapeutic agent above this threshold significantly reduces its clearance rate via the kidneys.
Non-specific Uptake 1. Surface Modification: Coat nanoparticles with hydrophilic polymers like PEG ("stealth" nanoparticles).[3]This reduces the adsorption of serum proteins (opsonins) that mark the nanoparticles for uptake by the reticuloendothelial system (RES) in the liver and spleen.[3]

Workflow for Improving Peptide Pharmacokinetics

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Implementation & Analysis cluster_3 Outcome start Low Bioavailability / Rapid Clearance Observed np Encapsulate in Nanoparticles (NPs) start->np Choose Strategy peg PEGylate Peptide or NP Surface start->peg Choose Strategy pk_study Perform New PK Study in Animal Model np->pk_study peg->pk_study data_analysis Analyze t½, AUC, and Cmax pk_study->data_analysis success Improved PK Profile data_analysis->success Significant Increase in t½ / AUC fail Profile Unchanged data_analysis->fail No Improvement fail->np Re-evaluate Strategy

Caption: Workflow for addressing poor pharmacokinetic profiles.
Problem 2: Inconsistent Therapeutic Efficacy or Off-Target Effects

Symptoms: Lack of tumor growth inhibition or anti-metastatic effect despite administration. Alternatively, signs of toxicity are observed in non-target organs.

Possible Causes & Solutions:

Possible CauseRecommended SolutionRationale
Peptide Aggregation 1. Solubility/Formulation Screen: Test different pH values and excipients in the formulation buffer. 2. Characterization: Use Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM) to check for aggregates before administration.Aggregation can mask the receptor-binding sites, rendering the peptide inactive, and may induce unintended inflammatory responses.[7]
Insufficient Target Accumulation 1. Targeted Delivery: Conjugate a targeting ligand (e.g., an antibody or peptide specific to a tumor receptor like EGFR) to the surface of the nanoparticle delivery vehicle.[9][10] 2. Biodistribution Study: Perform a biodistribution study using a radiolabeled or fluorescently-tagged version of the peptide/nanoparticle to quantify organ accumulation.[11][12]Active targeting can increase the concentration of the therapeutic at the disease site, improving efficacy and reducing systemic exposure.[9] Biodistribution studies confirm whether the drug is reaching its intended target.[5]
Off-Target Effects 1. Dose-Response Study: Conduct a dose-escalation study to find the minimum effective dose with the lowest toxicity. 2. Histopathology: Analyze non-target organs (liver, kidney, spleen) for signs of cellular damage.This helps establish a therapeutic window. Off-target toxicity often occurs when the peptide or its carrier accumulates in and interacts with healthy tissues.[9]

YIGSR Signaling Pathway and Potential Points of Failure

G cluster_0 Extracellular cluster_1 Intracellular peptide This compound receptor 67-kDa Laminin Receptor peptide->receptor Binds block X adhesion Decreased Cell Adhesion receptor->adhesion laminin Laminin in Extracellular Matrix laminin->receptor Competitive Inhibition block->laminin Blocks Interaction migration Inhibition of Migration adhesion->migration metastasis Reduced Metastasis migration->metastasis

Caption: Proposed mechanism of this compound action.

Quantitative Data from Relevant Studies

The following tables summarize quantitative data from studies on YIGSR or other peptide delivery systems, which can serve as a benchmark for your experiments.

Table 1: Example Biodistribution of Peptide-Based Nanoparticles in Tumor-Bearing Mice
Peptide/VehicleAnimal ModelOrgan% Injected Dose / gram (Mean ± SD)Time PointSource
99mTc-NGRHepG2 Tumor MiceTumor3.26 ± 0.638 hours[12]
99mTc-NGRHepG2 Tumor MiceLiver~3.58 hours[12]
99mTc-NGRHepG2 Tumor MiceKidney~6.08 hours[12]
111In-SH-Gel PEG PeptidePanc-1 Tumor MiceTumor~4.04 hours[10]
111In-SH-Gel PEG PeptidePanc-1 Tumor MiceLiver~15.04 hours[10]
111In-SH-Gel PEG PeptidePanc-1 Tumor MiceSpleen~12.04 hours[10]

Data is approximated from figures in the cited sources and is for illustrative purposes.

Table 2: Example Pharmacokinetic Parameters of Peptides
PeptideAnimal ModelDose Routet½ (half-life)Cmax (Max Concentration)Source
CIGB-814Lewis RatsSubcutaneous6.3 - 6.9 hoursReached at 0.5 - 1 hour[11]
HexarelinRatsIV~9 minNot stated[11]

Experimental Protocols

Protocol 1: General In Vivo Biodistribution Study

This protocol is adapted from methodologies used for studying nanoparticle and peptide distribution.[10][11][12]

  • Preparation: this compound or its delivery vehicle is labeled with a gamma-emitter (e.g., 99mTc, 111In) or a near-infrared fluorescent dye.

  • Animal Model: Use tumor-bearing mice (e.g., subcutaneous or orthotopic xenografts). A typical cohort includes 3-5 animals per time point.

  • Administration: Inject a known quantity (activity or fluorescence) of the labeled agent into each animal, typically via the tail vein (intravenous).

  • Time Points: At designated time points post-injection (e.g., 1, 4, 8, 24 hours), euthanize a cohort of animals.

  • Organ Harvesting: Immediately dissect key organs and tissues (tumor, blood, liver, spleen, kidneys, lungs, heart, muscle, brain).

  • Quantification:

    • Radiolabel: Weigh each tissue sample and measure its radioactivity using a gamma counter.

    • Fluorescent Label: Weigh each tissue sample and measure its fluorescence using an in vivo imaging system (IVIS) or by homogenizing the tissue and measuring with a fluorometer.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This normalizes the data for organ size and allows for comparison across animals.

Protocol 2: General In Vivo Immunogenicity Assessment

This protocol is based on standard methods for evaluating the immune response to a therapeutic agent.[4]

  • Animal Model: Use immunocompetent mice (e.g., BALB/c).

  • Immunization Schedule: Administer this compound (with or without its delivery vehicle) to a group of mice. A control group should receive the vehicle alone. Repeat the administration at set intervals (e.g., once every 2 weeks for a total of 3-4 injections) to mimic a therapeutic regimen.

  • Serum Collection: Collect blood samples from the mice at various time points (e.g., before the first injection and 1-2 weeks after each subsequent injection).

  • Antibody Titer Analysis (ELISA):

    • Coat a 96-well plate with this compound.

    • Block non-specific binding sites.

    • Add serial dilutions of the collected mouse serum to the wells.

    • Incubate, then wash.

    • Add a secondary antibody that detects mouse IgG and is conjugated to an enzyme (e.g., HRP).

    • Incubate, then wash.

    • Add a substrate that produces a colorimetric or fluorescent signal.

    • Measure the signal intensity to determine the titer of anti-C(Yigsr)3-NH2 antibodies.

  • Data Analysis: Compare the antibody titers in the treatment group to the control group. A significant increase indicates that the formulation is immunogenic.

Troubleshooting Logic for Immunogenicity

G start High Antibody Titer Detected Against this compound Formulation q1 Is the peptide itself immunogenic or is it the vehicle? start->q1 test_peptide Test immunogenicity of 'free' unconjugated peptide q1->test_peptide Test Components Separately test_vehicle Test immunogenicity of 'empty' vehicle (no peptide) q1->test_vehicle res_peptide Peptide is immunogenic test_peptide->res_peptide If positive res_vehicle Vehicle is immunogenic test_vehicle->res_vehicle If positive sol_peptide Consider amino acid substitutions to reduce immunogenicity res_peptide->sol_peptide sol_vehicle Switch to a known low-immunogenicity vehicle (e.g., different lipid for liposome) res_vehicle->sol_vehicle

References

Technical Support Center: C(YIGSR)3-NH2 Stability in Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the enzymatic degradation of the laminin-derived peptide C(YIGSR)3-NH2 in serum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to degradation in serum?

A1: this compound is a synthetic peptide containing three repeats of the Tyr-Ile-Gly-Ser-Arg (YIGSR) sequence, which is a functional motif from the B1 chain of laminin.[1][2] This peptide is known to interact with the 67 kDa laminin receptor, mediating cell adhesion and inhibiting tumor metastasis.[2] Like most natural peptides, it is composed of L-amino acids linked by peptide bonds, making it a natural substrate for proteases and peptidases present in serum. These enzymes rapidly cleave the peptide, leading to a loss of its biological activity and a short half-life in vivo.[3][4]

Q2: Which enzymes in serum are primarily responsible for peptide degradation?

A2: Serum contains a complex mixture of proteases, including endopeptidases (which cleave within the peptide chain) and exopeptidases (which cleave at the ends). The specific cleavage of this compound is not detailed in the provided results, but peptides containing arginine (R) and lysine (K) residues are often susceptible to trypsin-like proteases.[5] The presence of multiple arginine residues in this compound makes it a likely target for such enzymes.

Q3: How can I determine the stability of my this compound peptide in a serum sample?

A3: The standard method is to perform an in vitro stability assay. This involves incubating the peptide in a serum solution (e.g., mouse or human serum) at 37°C.[5][6] Aliquots are taken at various time points, and the enzymatic reaction is stopped (e.g., by adding acid or a quenching solvent). The amount of intact peptide remaining is then quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Q4: What are the most effective strategies to overcome the enzymatic degradation of this compound?

A4: Several strategies can significantly enhance peptide stability:

  • PEGylation: Conjugating polyethylene glycol (PEG) to the peptide sterically hinders the approach of proteolytic enzymes. This has been shown to dramatically increase the serum half-life of the YIGSR peptide.[6]

  • Amino Acid Substitution: Replacing susceptible L-amino acids with non-natural counterparts. For instance, substituting D-amino acids for L-amino acids can make the peptide resistant to standard proteases.[4] Another strategy involves replacing arginine with derivatives like α-amino-3-guanidino-propionic acid (Agp) to block cleavage at those sites.[5][7]

  • Retro-Inverso Analogs: These analogs reverse the direction of one or more peptide bonds. This modification preserves the side-chain topology while making the peptide backbone unrecognizable to proteases. Partial retro-inverso analogs of YIGSR-NH2 have shown significant inhibition of metastasis in vivo, suggesting improved stability.[8][9]

  • Encapsulation: Using protective matrices like liposomes or polymeric nanoparticles can shield the peptide from enzymatic attack until it reaches its target site.[3]

Troubleshooting Guide

Problem: My this compound peptide shows almost no activity in my cell culture model containing serum.

Possible Cause Troubleshooting Suggestion
Rapid Enzymatic Degradation The peptide is likely being degraded by proteases in the serum component of your culture medium (e.g., FBS).
Verify Degradation Perform a serum stability assay (see protocol below) using your specific batch of serum-containing medium to quantify the degradation rate.
Use Protease Inhibitors (for in vitro studies only) Add a broad-spectrum protease inhibitor cocktail to your culture medium to reduce enzymatic activity. Note: This is not a viable strategy for in vivo applications.
Switch to Serum-Free Media If your cell model allows, switch to a serum-free or reduced-serum medium for the duration of the experiment.
Use a Stabilized Analog Synthesize or purchase a stabilized version of the peptide, such as a PEGylated or retro-inverso analog, for your experiments.[6][8]

Problem: HPLC analysis of my stability assay shows the peptide peak disappearing almost immediately.

Possible Cause Troubleshooting Suggestion
High Protease Activity The serum used has very high levels of proteolytic activity. The YIGSR peptide is known to be degraded immediately upon incubation in mouse serum.[6]
Reduce Serum Concentration Run the assay with a lower concentration of serum (e.g., 25% or 50% aqueous serum) to slow the reaction and allow for more accurate measurements at early time points.[5]
Heat-Inactivate Serum Before the assay, heat-inactivate the serum (typically 56°C for 30 minutes) to denature many of the degradative enzymes.
Check Quenching Efficiency Ensure your method for stopping the reaction (e.g., adding trifluoroacetic acid or acetonitrile) is effective and immediate.

Data on Peptide Stabilization

The following table summarizes the comparative stability of a standard YIGSR peptide versus a PEGylated version when incubated in mouse serum, demonstrating the efficacy of PEGylation.

Peptide Incubation Time in Mouse Serum % Intact Peptide Remaining Reference
[125I]-YIGSRImmediate (t=0)Degraded Immediately[6]
[125I]-YIGSR-aPEG180 minutesNot Degraded[6]

Key Experimental Protocols

Protocol: In Vitro Peptide Stability Assay in Serum

This protocol outlines a general procedure to assess the stability of this compound in serum using HPLC.

1. Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in water or appropriate buffer).
  • Mouse or human serum.
  • Incubator or water bath set to 37°C.
  • Quenching solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid - TFA).
  • HPLC system with a C18 column.
  • Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile).

2. Procedure:

  • Pre-warm the serum and peptide stock solution to 37°C.
  • Initiate the reaction by adding a known amount of the peptide stock solution to the serum to achieve the desired final concentration (e.g., 100 µg/mL). Vortex gently to mix.
  • Immediately withdraw the first aliquot (t=0) and add it to an equal volume of quenching solution. This sample represents 100% intact peptide.
  • Incubate the remaining serum-peptide mixture at 37°C.
  • Withdraw aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 180 minutes). Immediately quench each aliquot as in step 3.
  • After collecting all time points, centrifuge the quenched samples (e.g., 14,000 rpm for 10 min) to precipitate proteins.
  • Transfer the supernatant to HPLC vials.
  • Analyze the samples by reverse-phase HPLC. Monitor the peptide elution at a suitable wavelength (e.g., 220 or 280 nm).
  • Calculate the percentage of intact peptide remaining at each time point by comparing the peak area to the t=0 sample.

Visual Guides

Diagrams of Pathways and Workflows

Problem_Solution_Diagram cluster_problem Core Problem cluster_cause Primary Cause cluster_solutions Stabilization Strategies Problem This compound Instability Cause Enzymatic Degradation (Serum Proteases) Problem->Cause Sol_Chem Chemical Modification Cause->Sol_Chem Sol_Form Formulation Cause->Sol_Form Mod1 PEGylation Sol_Chem->Mod1 Mod2 Retro-Inverso Analogs Sol_Chem->Mod2 Mod3 Amino Acid Substitution (e.g., D-amino acids) Sol_Chem->Mod3 Form1 Encapsulation (Liposomes, Nanoparticles) Sol_Form->Form1 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Peptide Stock & Serum Incubate Incubate Peptide with Serum at 37°C Prep->Incubate Sample Withdraw Aliquots at Time Points (t=0, t=x...) Incubate->Sample Quench Stop Reaction (e.g., add Acetonitrile/TFA) Sample->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Data Calculate % Peptide Remaining vs. Time HPLC->Data Signaling_Pathway cluster_outcomes Cellular Outcomes Peptide This compound Receptor 67 kDa Laminin Receptor Peptide->Receptor Binds Effect Downstream Signaling Receptor->Effect Adhesion Cell Adhesion Effect->Adhesion Metastasis Inhibition of Metastasis Effect->Metastasis

References

Refining C(Yigsr)3-NH2 concentration for hydrogel bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the concentration of C(YIGSR)3-NH2 in hydrogel formulations to optimize bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in hydrogels?

A1: this compound is a synthetic peptide containing three repeats of the YIGSR sequence (Tyrosine-Isoleucine-Glycine-Serine-Arginine) with a C-terminal amide and an N-terminal cysteine. The YIGSR sequence is a functional motif derived from the β1 chain of laminin, a major protein in the basement membrane.[1][2] It is incorporated into hydrogels to enhance their bioactivity by promoting cell adhesion, influencing cell behavior, and mimicking the natural extracellular matrix (ECM).[3][4] The cysteine residue provides a convenient site for covalent conjugation to hydrogel backbones.

Q2: What is the primary receptor for the YIGSR peptide sequence?

A2: The YIGSR sequence is known to interact with high affinity to the 67 kDa laminin receptor.[5][6] It also mediates cell adhesion through integrins, particularly the α6β1 integrin.[1]

Q3: What is a typical concentration range for this compound in hydrogels?

A3: The optimal concentration of this compound is application-dependent and can range from micromolar to millimolar concentrations. For example, studies on macrophage modulation have used concentrations from 2 mM to 8 mM in 2D culture and 5 mM to 10 mM when encapsulated in 3D PEG hydrogels.[1][7] For promoting cell adhesion of other cell types, concentrations of 1 mM to 5 mM have been shown to be effective.[8] It is crucial to perform a dose-response study for your specific cell type and application.

Q4: Can this compound be combined with other bioactive peptides in a hydrogel formulation?

A4: Yes, this compound is often used in combination with other peptides to create a more complex and biomimetic microenvironment. A common example is the co-immobilization of YIGSR with the RGD (Arginine-Glycine-Aspartic acid) peptide, which is found in fibronectin and other ECM proteins and binds to a different set of integrins.[1][9] This combination can elicit synergistic effects on cell behavior.

Troubleshooting Guides

Peptide Handling and Hydrogel Preparation

Problem: My this compound peptide won't dissolve.

  • Possible Cause: Peptides with hydrophobic residues like Isoleucine and Tyrosine can have limited aqueous solubility. The overall charge of the peptide also influences its solubility.

  • Solution:

    • Start with a small test amount: Before dissolving the entire batch, test the solubility of a small aliquot.

    • Choose the right solvent: While the YIGSR sequence has charged residues (Arginine), it's best to start with sterile, deionized water. If solubility is an issue, you can try adding a small amount of an organic solvent like DMSO or DMF, followed by dilution with your aqueous buffer. Caution: Avoid DMSO if your hydrogel chemistry is sensitive to it, or if you are working with cell types sensitive to residual DMSO.

    • pH adjustment: The net charge of the peptide can be manipulated by adjusting the pH. Since YIGSR contains a basic residue (Arginine), dissolving it in a slightly acidic solution (e.g., dilute acetic acid) may improve solubility.

    • Sonication: Brief sonication can help to break up aggregates and enhance dissolution.

Problem: My hydrogel gelation is inconsistent (too fast, too slow, or incomplete).

  • Possible Cause: The incorporation of peptides, especially those with reactive groups like cysteine, can interfere with the crosslinking chemistry of the hydrogel.

  • Solution:

    • Confirm peptide concentration: Inaccuracies in peptide concentration can affect the stoichiometry of the crosslinking reaction.

    • Degas solutions: If your crosslinking chemistry is sensitive to oxygen (e.g., some free-radical polymerizations), ensure all solutions, including the peptide solution, are thoroughly degassed.

    • Control for peptide-crosslinker interactions: The free thiol on the cysteine of this compound is intended for conjugation. Ensure that it is not prematurely reacting with other components or deactivating your crosslinkers.

    • Optimize crosslinker concentration: You may need to adjust the concentration of your crosslinking agent to compensate for any interactions with the peptide.

Cell Culture and Bioactivity Assays

Problem: Low cell viability after encapsulation in the this compound hydrogel.

  • Possible Cause: The gelation process itself (e.g., UV light for photopolymerization, chemical crosslinkers) can be cytotoxic. High concentrations of the peptide may also have unintended effects on some cell types.

  • Solution:

    • Optimize gelation parameters: Reduce the intensity or duration of UV exposure, or lower the concentration of potentially cytotoxic chemical crosslinkers.

    • Perform a peptide concentration toxicity screen: Before encapsulation, culture your cells in 2D with varying concentrations of soluble this compound to identify any cytotoxic effects.

    • Ensure cytocompatible reagents: Use sterile, endotoxin-free reagents for all steps of hydrogel preparation and cell encapsulation.

Problem: High variability in bioactivity assay results.

  • Possible Cause: Inconsistent hydrogel properties, uneven cell distribution, or issues with the assay itself can lead to variable results.

  • Solution:

    • Ensure homogeneous hydrogel formation: Thoroughly mix the peptide, cells, and hydrogel precursors before initiating gelation to ensure a uniform distribution.

    • Standardize cell seeding density: Use a consistent cell density for all experiments, as this can influence the cellular response.

    • Run appropriate controls: Always include a control hydrogel without the this compound peptide, and potentially a hydrogel with a scrambled peptide sequence, to confirm that the observed bioactivity is specific to the YIGSR motif.

    • Optimize assay conditions: Ensure that your bioactivity assay (e.g., immunostaining, gene expression analysis) is optimized for 3D hydrogel cultures. This may involve adjusting antibody concentrations, incubation times, or cell lysis protocols.

Quantitative Data Summary

The following tables summarize this compound concentrations used in various studies and their observed effects.

Application Cell Type Hydrogel System This compound Concentration Key Bioactive Outcome Reference
Macrophage PolarizationMurine Macrophages2D Culture2 mMIncreased iNOS expression (pro-inflammatory)[1][7]
Macrophage PolarizationMurine Macrophages2D Culture5 mM, 8 mMVaried effects on iNOS expression[1][7]
Macrophage PolarizationHuman Macrophages3D PEG Hydrogel5 mMIncreased iNOS expression in M1 macrophages[1]
Macrophage PolarizationHuman Macrophages3D PEG Hydrogel10 mMNo significant difference in iNOS compared to control[1]
Cell Adhesion & PhenotypeMammary Epithelial Cells3D PEG Hydrogel1 mM, 5 mMSupported formation of organized cell structures[8]
Neuronal Cell GrowthC6 glial cells, SHSY5Y neuroblastoma cellsSupramolecular HydrogelNot specifiedPromoted neurite extension and healthier morphology[4][10]
Nerve RegenerationGeneralCollagen HydrogelNot specifiedUsed to enhance neurite extension and directional growth[11][12]

Experimental Protocols

Protocol 1: Preparation of a PEG-Based Hydrogel with Covalently Conjugated this compound

This protocol is a general guideline for incorporating this compound into a poly(ethylene glycol) (PEG) hydrogel using a thiol-ene click chemistry reaction.

Materials:

  • PEG-norbornene (PEG-NB)

  • This compound peptide

  • Dithiothreitol (DTT) or other dithiol crosslinker

  • Photoinitiator (e.g., Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

  • Sterile, cell culture grade PBS or desired buffer

  • Cells for encapsulation (optional)

Methodology:

  • Prepare Stock Solutions:

    • Dissolve PEG-NB in sterile PBS to the desired final concentration (e.g., 10% w/v).

    • Dissolve this compound in sterile PBS to a high-concentration stock solution (e.g., 20 mM). Refer to the troubleshooting guide for solubility assistance.

    • Dissolve the dithiol crosslinker in sterile PBS. The final concentration will depend on the desired hydrogel stiffness.

    • Dissolve the photoinitiator in sterile PBS (e.g., 0.05% w/v). Protect from light.

  • Pre-conjugation of Peptide (optional but recommended):

    • In a light-protected tube, mix the PEG-NB solution with the this compound stock solution to achieve the desired final peptide concentration.

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature to allow the thiol group on the cysteine of the peptide to react with the norbornene groups on the PEG.

  • Cell Encapsulation (if applicable):

    • Prepare a single-cell suspension at the desired concentration in cell culture medium.

    • Gently mix the cell suspension with the PEG-peptide solution.

  • Hydrogel Crosslinking:

    • Add the dithiol crosslinker and the photoinitiator to the PEG-peptide-cell mixture.

    • Mix gently but thoroughly by pipetting.

    • Pipette the precursor solution into the desired mold or well plate.

    • Expose the solution to UV light (e.g., 365 nm) for a predetermined time to initiate crosslinking and form the hydrogel. The exposure time will need to be optimized based on the photoinitiator concentration and light intensity.

  • Post-Gelation:

    • Wash the hydrogels with sterile PBS or cell culture medium to remove any unreacted components.

    • Add fresh cell culture medium and incubate under standard conditions.

Protocol 2: Assessing Hydrogel Bioactivity via Immunofluorescence Staining

This protocol describes how to assess the expression of a protein marker of bioactivity (e.g., iNOS for macrophage activation) in cells encapsulated in the hydrogel.

Materials:

  • Cell-laden hydrogels from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody (e.g., anti-iNOS)

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Methodology:

  • Fixation:

    • Carefully remove the culture medium from the hydrogels.

    • Add 4% PFA and incubate for 20-30 minutes at room temperature.

    • Wash the hydrogels three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add the permeabilization buffer and incubate for 15-20 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Add blocking buffer and incubate for 1-2 hours at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the hydrogels with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the hydrogels three times with PBS.

    • Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Protect from light.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Counterstaining:

    • Wash the hydrogels three times with PBS.

    • Incubate with DAPI solution for 5-10 minutes.

    • Wash twice with PBS.

  • Imaging:

    • Place the hydrogels on a microscope slide with a drop of mounting medium and cover with a coverslip.

    • Image using a confocal or fluorescence microscope.

Visualizations

experimental_workflow cluster_prep Phase 1: Hydrogel Preparation cluster_gel Phase 2: Gelation cluster_analysis Phase 3: Bioactivity Analysis peptide_sol Dissolve this compound mix Mix Precursors & Cells peptide_sol->mix peg_sol Prepare PEG-NB Solution peg_sol->mix crosslinker_sol Prepare Crosslinker Solution crosslinker_sol->mix pi_sol Prepare Photoinitiator pi_sol->mix cell_susp Prepare Cell Suspension cell_susp->mix uv_exp UV Exposure mix->uv_exp culture Cell Culture in Hydrogel uv_exp->culture stain Immunostaining culture->stain image Microscopy & Imaging stain->image quant Data Quantification image->quant

Caption: Experimental workflow for creating and analyzing this compound hydrogels.

signaling_pathway cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_cyto Intracellular Signaling yigsr This compound in Hydrogel receptor Integrin α6β1 / 67kDa Laminin Receptor yigsr->receptor Binding fak FAK Activation receptor->fak tyr_phos Tyrosine Phosphorylation of 115-130 kDa proteins receptor->tyr_phos Induces erk ERK Pathway fak->erk cellular_response Cellular Response erk->cellular_response Leads to tyr_phos->cellular_response Contributes to

Caption: YIGSR-mediated cell signaling pathway.

References

How to address poor cell response to C(Yigsr)3-NH2 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor cell response to C(YIGSR)3-NH2 treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide containing three repeats of the YIGSR motif (Tyrosine-Isoleucine-Glycine-Serine-Arginine) derived from the B1 chain of laminin, a major component of the basement membrane. Its primary mechanism of action involves binding to cell surface receptors, principally the 67-kDa laminin receptor (67LR) and various integrins, such as α6β1. This interaction can trigger intracellular signaling cascades that influence cell adhesion, migration, proliferation, and differentiation.

Q2: What are the expected cellular responses to this compound treatment?

A2: The cellular response to this compound is highly context-dependent, varying with cell type, peptide concentration, and whether the peptide is soluble or immobilized. Generally, it is used to promote cell adhesion.[1][2] However, it can also influence cell proliferation, either promoting or inhibiting it, and modulate inflammatory responses.[3] For instance, in some cancer cell lines, it has been shown to inhibit tumor growth and metastasis.[4][5][6]

Q3: Should I use the peptide in a soluble or immobilized form?

A3: The choice between soluble and immobilized peptide is critical and depends on the desired outcome. Immobilized YIGSR is often used to mimic the extracellular matrix and promote cell adhesion and spreading.[1] In contrast, soluble YIGSR can sometimes inhibit cell adhesion to laminin-coated surfaces by competing for receptor binding.[2]

Q4: What is the recommended storage and handling procedure for this compound?

A4: Proper storage and handling are crucial for maintaining the peptide's bioactivity. Lyophilized peptide should be stored at -20°C or -80°C, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For preparing stock solutions, use sterile, high-purity water or a buffer recommended by the manufacturer. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Poor or No Cell Adhesion to Immobilized this compound

Potential Cause Troubleshooting Step
Suboptimal Peptide Coating - Ensure the coating surface is appropriate for peptide immobilization. - Verify the peptide concentration used for coating; it may need optimization for your specific cell type. - Confirm the incubation time and temperature for coating are sufficient. - Ensure the surface was properly washed to remove any unbound peptide before cell seeding.
Incorrect Peptide Conformation - The method of immobilization can affect the peptide's conformation and its ability to bind to cellular receptors. Consider using different cross-linking chemistries.
Low Receptor Expression - Verify that your cell line expresses the 67LR or relevant integrins at sufficient levels. This can be checked via Western blot, flow cytometry, or immunofluorescence.
Cell Seeding Density - Optimize the cell seeding density. Too few cells may not establish sufficient cell-cell contacts to promote adhesion, while too many can lead to overcrowding.
Presence of Serum - Serum components can interfere with peptide-receptor interactions. Consider performing the initial adhesion assay in serum-free or low-serum medium.

Issue 2: Unexpected Effects on Cell Viability or Proliferation

Potential Cause Troubleshooting Step
Peptide Concentration - The effect of YIGSR on cell proliferation can be concentration-dependent.[3] Perform a dose-response experiment to determine the optimal concentration for your desired outcome. High concentrations of soluble peptide have been shown to reduce cell numbers in some cases.[3]
Peptide Quality - Impurities from peptide synthesis (e.g., truncated sequences, residual solvents) can be cytotoxic. Ensure you are using a high-purity peptide.
Cell Type Specificity - The response to YIGSR can vary significantly between different cell types. What is optimal for one cell line may be inhibitory for another.
Off-Target Effects - At high concentrations, peptides can sometimes have off-target effects. Correlate your findings with receptor expression levels.

Issue 3: Inconsistent or Irreproducible Results

Potential Cause Troubleshooting Step
Peptide Degradation - Ensure proper storage of the lyophilized peptide and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Variability in Experimental Conditions - Maintain consistency in all experimental parameters, including cell passage number, seeding density, incubation times, and washing steps.
Inconsistent Coating - Ensure a uniform and consistent coating of the peptide on your culture surfaces.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for this compound in Different Applications

ApplicationCell TypePeptide FormConcentration RangeExpected Outcome
Cell Adhesion Endothelial CellsImmobilized10 - 100 µg/mLIncreased cell adhesion and spreading.[1][2]
Corneal Epithelial CellsImmobilizedpmol/cm²Increased cell adhesion.[7]
Mesenchymal Stem CellsImmobilized100 - 200 µg/mLIncreased cell viability.
Cell Migration Microvascular Endothelial CellsImmobilized (with RGD)Not specifiedEnhanced migration by 25% over RGD alone.[8]
Cell Proliferation Human Dermal FibroblastsSolubleTime and dose-dependentEnhanced collagen type 1 synthesis without changing cell proliferation.[9]
Human Umbilical Vein Endothelial Cells (HUVECs)Soluble1.5 mMOptimal for enlargement and viability of scaffold-free microtissues.[10]
MacrophagesSoluble2 mM, 5 mM, 8 mMConcentration-dependent impact on inflammatory phenotype.[3][11]
Inhibition of Metastasis Human Fibrosarcoma CellsSoluble (co-injected)Not specifiedInhibition of lung colonization.[12]
Melanoma CellsSolubleNot specifiedReduction in lung colony formation.[6]

Experimental Protocols

1. Cell Adhesion Assay

This protocol is adapted for assessing cell adhesion to immobilized this compound.

  • Materials:

    • 96-well tissue culture plates

    • This compound peptide

    • Phosphate-Buffered Saline (PBS), sterile

    • Bovine Serum Albumin (BSA)

    • Cell culture medium (serum-free or low-serum)

    • Calcein-AM or other suitable fluorescent dye for cell labeling

    • Fluorescence plate reader

  • Procedure:

    • Coating:

      • Prepare a stock solution of this compound in sterile PBS.

      • Dilute the stock solution to the desired coating concentrations (e.g., 10, 25, 50, 100 µg/mL).

      • Add 100 µL of the peptide solution to each well of a 96-well plate.

      • Incubate the plate at 37°C for 2 hours or overnight at 4°C.

    • Blocking:

      • Aspirate the peptide solution and wash the wells twice with sterile PBS.

      • Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.

      • Incubate for 1 hour at 37°C.

    • Cell Seeding:

      • Wash the wells twice with sterile PBS.

      • Harvest cells and resuspend them in serum-free or low-serum medium.

      • Label the cells with Calcein-AM according to the manufacturer's protocol.

      • Adjust the cell suspension to the desired density (e.g., 5 x 10^4 cells/mL).

      • Add 100 µL of the cell suspension to each well.

    • Incubation and Washing:

      • Incubate the plate at 37°C for the desired adhesion time (e.g., 30, 60, 90 minutes).

      • Gently wash the wells twice with PBS to remove non-adherent cells.

    • Quantification:

      • Add 100 µL of PBS or cell culture medium to each well.

      • Read the fluorescence at the appropriate excitation and emission wavelengths for Calcein-AM.

      • The fluorescence intensity is proportional to the number of adherent cells.

2. Cell Viability (MTT) Assay

This protocol can be used to assess the effect of soluble this compound on cell viability.

  • Materials:

    • 96-well tissue culture plates

    • This compound peptide

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidic isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treatment:

      • Prepare different concentrations of this compound in cell culture medium.

      • Remove the old medium and add 100 µL of the peptide-containing medium to the respective wells.

      • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

    • MTT Addition:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization:

      • Carefully remove the medium.

      • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measurement:

      • Read the absorbance at 570 nm using a microplate reader.

3. Immunofluorescence Staining for Cell Morphology

This protocol is for visualizing cell spreading and cytoskeletal organization on immobilized this compound.

  • Materials:

    • Glass coverslips coated with this compound

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • 1% BSA in PBS

    • Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488)

    • DAPI

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Cell Culture:

      • Seed cells on the peptide-coated coverslips and culture for the desired time.

    • Fixation:

      • Wash the cells with PBS.

      • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilization:

      • Wash the cells twice with PBS.

      • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Blocking:

      • Wash the cells twice with PBS.

      • Block with 1% BSA in PBS for 30 minutes.

    • Staining:

      • Incubate with fluorescently labeled phalloidin (to stain F-actin) for 1 hour at room temperature, protected from light.

      • Wash three times with PBS.

      • Counterstain with DAPI for 5 minutes to visualize the nuclei.

    • Mounting and Imaging:

      • Wash twice with PBS.

      • Mount the coverslips on microscope slides using mounting medium.

      • Image using a fluorescence microscope.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound 67LR 67LR This compound->67LR Binds Integrin Integrin (e.g., α6β1) This compound->Integrin Binds Signaling_Cascade Downstream Signaling 67LR->Signaling_Cascade Activates FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates MEK MEK FAK->MEK Activates ERK ERK MEK->ERK Activates Gene_Expression Gene Expression ERK->Gene_Expression Regulates Cell_Response Cellular Responses (Adhesion, Proliferation, etc.) Signaling_Cascade->Cell_Response Gene_Expression->Cell_Response

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Peptide_Prep Prepare this compound (Soluble or for Coating) Treatment Treat Cells with Peptide Peptide_Prep->Treatment Cell_Culture Culture Cells Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Adhesion_Assay Cell Adhesion Assay Incubation->Adhesion_Assay Viability_Assay Cell Viability Assay (MTT) Incubation->Viability_Assay Morphology_Analysis Immunofluorescence for Morphology Incubation->Morphology_Analysis Signaling_Analysis Western Blot for Signaling Proteins Incubation->Signaling_Analysis

Caption: General Experimental Workflow.

Troubleshooting_Logic cluster_peptide Peptide Issues cluster_protocol Protocol Issues cluster_cells Cellular Issues Start Poor Cell Response Check_Peptide Check Peptide Quality & Handling Start->Check_Peptide Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Verify Cell Health & Receptor Expression Start->Check_Cells Purity Purity/Contamination Check_Peptide->Purity Storage Storage/Degradation Check_Peptide->Storage Solubility Solubility Check_Peptide->Solubility Concentration Concentration Check_Protocol->Concentration Coating Coating Efficiency Check_Protocol->Coating Incubation Incubation Time Check_Protocol->Incubation Health Cell Viability Check_Cells->Health Receptors Receptor Levels Check_Cells->Receptors Passage Cell Passage Number Check_Cells->Passage Optimize Optimize & Re-run Purity->Optimize Storage->Optimize Solubility->Optimize Concentration->Optimize Coating->Optimize Incubation->Optimize Health->Optimize Receptors->Optimize Passage->Optimize

Caption: Troubleshooting Logic Flowchart.

References

C(Yigsr)3-NH2 off-target binding to other cell surface receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the laminin B1 chain-derived peptide mimetic, C(Yigsr)3-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the primary cell surface receptor for this compound?

A1: The primary target for this compound is the 67kDa laminin receptor (67LR), also known as the laminin receptor 1 (LAMR1).[1][2] The YIGSR sequence, of which this compound is a mimetic, is a major receptor-binding site in the laminin protein.

Q2: What is the reported binding affinity of this compound for its primary receptor?

A2: Ligand displacement analysis has shown that the interaction of the this compound peptide amide with the 67kDa laminin receptor is of intermediate affinity, with a reported dissociation constant (Kd) of 1.5 x 10-7 M (or 150 nM).[3]

Q3: Are there known off-target receptors for this compound?

A3: Yes, there is evidence to suggest that the YIGSR peptide sequence may interact with other cell surface receptors, most notably certain integrins. While the 67LR is the high-affinity receptor, cross-reactivity with integrins such as αvβ3 and α5β1 has been suggested, though this interaction may be of lower affinity.[4][5] Further characterization is often required to determine the specificity of this compound in a given experimental system.

Q4: What are the known signaling pathways activated by this compound binding to 67LR?

A4: Binding of ligands to the 67LR can initiate intracellular signaling cascades. One such pathway involves the activation of protein phosphatase 2A (PP2A) through a cAMP and PKA-dependent mechanism. Additionally, engagement of the 67LR by this compound has been shown to induce the tyrosine phosphorylation of several proteins.[3]

Quantitative Data Summary

The following table summarizes the known binding affinity of this compound. Researchers are encouraged to experimentally determine the binding affinities for potential off-target receptors in their specific cell systems.

LigandReceptorBinding Affinity (Kd)Cell Type / Method
This compound67kDa Laminin Receptor (67LR)1.5 x 10-7 M (150 nM)Neuroblastoma cells / Ligand Displacement Analysis
This compoundIntegrins (e.g., αvβ3, α5β1)Not Quantitatively DeterminedSuggested by literature, requires experimental validation.

Signaling Pathways and Experimental Workflow Diagrams

G cluster_0 67LR Signaling Pathway C_Yigsr_3_NH2 This compound LR67 67kDa Laminin Receptor (67LR) C_Yigsr_3_NH2->LR67 Binds AC Adenylate Cyclase LR67->AC Activates Phosphorylation Tyrosine Phosphorylation of 115-130 kDa & 32 kDa proteins LR67->Phosphorylation Induces cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates PP2A Protein Phosphatase 2A (PP2A) PKA->PP2A Activates Tumor_Suppressor Tumor Suppressor Proteins (e.g., Merlin) PP2A->Tumor_Suppressor Dephosphorylates (Activates)

Caption: 67kDa Laminin Receptor (67LR) Signaling Pathway.

G cluster_1 Potential Off-Target Integrin Signaling C_Yigsr_3_NH2 This compound Integrin Integrin (e.g., α5β1) C_Yigsr_3_NH2->Integrin Potentially Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruits & Activates Src Src Kinase FAK->Src Activates Ras Ras FAK->Ras Activates Src->FAK PI3K PI3K Ras->PI3K MAPK MAPK Pathway (ERK) Ras->MAPK Akt Akt PI3K->Akt Cell_Response Cell Survival, Proliferation, Adhesion, Migration Akt->Cell_Response MAPK->Cell_Response

Caption: Potential Off-Target Integrin α5β1 Signaling Pathway.

G cluster_2 Workflow for Off-Target Binding Assessment Start Start: Hypothesis of Off-Target Binding Comp_Bind Competitive Binding Assay Start->Comp_Bind Cell_Adhesion Cell Adhesion Assay Start->Cell_Adhesion SPR Surface Plasmon Resonance (SPR) Start->SPR Co_IP Co-Immunoprecipitation Start->Co_IP Data_Analysis Data Analysis (IC50, Kd) Comp_Bind->Data_Analysis Cell_Adhesion->Data_Analysis SPR->Data_Analysis Co_IP->Data_Analysis Conclusion Conclusion on Off-Target Profile Data_Analysis->Conclusion

References

Optimizing incubation time for C(Yigsr)3-NH2 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the C(Yigsr)3-NH2 peptide in cell-based assays. The information is tailored for scientists and professionals in drug development and related fields.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low or no cell adhesion to surfaces coated with this compound?

Possible Causes & Solutions:

  • Suboptimal Peptide Concentration: The concentration of this compound used for coating is crucial. It's recommended to perform a concentration-response experiment to determine the optimal concentration for your specific cell type.[1]

  • Inefficient Immobilization: The method of peptide immobilization on the culture surface may be inadequate. Ensure the plates are suitable for protein/peptide binding and consider using pre-activated surfaces or appropriate coating buffers (e.g., high pH, low ionic strength solutions).[2]

  • Incorrect Incubation Time for Coating: The incubation time for coating the surface with the peptide might be too short. Typically, an incubation of 1-2 hours at room temperature or 37°C is recommended.[3] For some proteins, a longer incubation at 4°C may be beneficial.[2]

  • Steric Hindrance: The YIGSR motif within the peptide may not be accessible to cell receptors due to improper orientation on the substrate. The use of longer linkers or spacer arms can improve the presentation of the binding motif.[4]

  • Cell Health and Viability: Poor cell health can lead to reduced adhesion. Ensure cells are healthy, in the logarithmic growth phase, and handled gently during the experiment.

  • Presence of Serum: Serum in the assay medium contains extracellular matrix (ECM) proteins that can compete with this compound for binding to the culture surface, masking the effect of the peptide. It is important to use serum-free media during the adhesion assay.[5]

Question: How can I determine the optimal incubation time for my cells with this compound?

Answer:

The optimal incubation time is cell-type dependent and should be determined empirically. A time-course experiment is the most effective method.

Recommended Experimental Approach:

  • Prepare Surfaces: Coat your cell culture plates with the predetermined optimal concentration of this compound.

  • Seed Cells: Plate your cells at a consistent density across all wells.

  • Incubate for Varying Durations: Incubate the cells for a range of time points (e.g., 15, 30, 60, 90, and 120 minutes).

  • Wash and Quantify: At each time point, gently wash away non-adherent cells and quantify the remaining adherent cells using a suitable method (e.g., crystal violet staining or a fluorescence-based assay).

  • Analyze Data: Plot cell adhesion against incubation time to identify the point at which adhesion reaches a plateau. This represents the optimal incubation time for your experimental conditions.

Question: I am seeing high background adhesion in my control wells. What could be the cause?

Possible Causes & Solutions:

  • Non-Specific Binding: Cells may be binding non-specifically to the culture surface. Ensure that you have included a proper blocking step after coating with the peptide. Bovine Serum Albumin (BSA) or a serum-containing medium can be used for blocking.[2]

  • Cell Clumping: If cells are clumping, they can trap other cells, leading to artificially high adhesion. Ensure you have a single-cell suspension before seeding.

  • Contamination: Bacterial or fungal contamination can lead to a biofilm that promotes non-specific cell attachment. Maintain sterile techniques throughout the experiment.

Question: My cell migration results are not consistent. What are the potential sources of variability?

Possible Causes & Solutions:

  • Inconsistent "Wound" Creation (Scratch Assay): If performing a scratch assay, variations in the width and depth of the scratch can lead to inconsistent results. Consider using culture inserts to create a uniform cell-free zone.[6]

  • Peptide Degradation: Improper storage of the this compound peptide can lead to degradation and loss of activity. Store the peptide lyophilized at -20°C and avoid repeated freeze-thaw cycles.[7]

  • Variable Cell Density: The initial cell seeding density can affect migration rates. Ensure consistent cell numbers are plated for each experiment.

  • Chemoattractant Gradient Instability (Transwell Assay): In a transwell assay, the chemoattractant gradient may not be stable over the course of the experiment. Ensure the assay is not running for an excessively long period.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound in promoting cell adhesion?

This compound is a synthetic peptide containing the YIGSR motif, which is derived from the laminin-1 β1 chain.[4] This motif is recognized by cell surface receptors, primarily the 67-kDa laminin receptor and certain integrins, which are transmembrane proteins that mediate cell-matrix adhesion.[1][8] Binding of the YIGSR sequence to these receptors triggers intracellular signaling cascades that promote cell adhesion, spreading, and migration.

What is a typical concentration range for this compound in cell-based assays?

The optimal concentration can vary significantly depending on the cell type and the specific assay. Based on literature for YIGSR-containing peptides, concentrations can range from the micromolar (µM) to the millimolar (mM) range. For surface coating, concentrations are often reported in µg/mL. It is highly recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Can I use this compound in solution to study its effects on cells?

Yes, this compound can be used in solution to study its effects on cell behavior, such as chemotaxis or the inhibition of cell adhesion to laminin-coated surfaces. In such experiments, the peptide is added directly to the cell culture medium. A study on macrophages used soluble YIGSR at concentrations of 2 mM, 5 mM, and 8 mM for 48 hours to assess its impact on macrophage phenotype.[1]

How should I store the this compound peptide?

For long-term storage, lyophilized this compound should be stored at -20°C.[7] Once reconstituted in a solvent, it is best to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7]

Quantitative Data Summary

The following tables summarize concentrations of YIGSR-related peptides used in various cell-based assays as reported in the literature. These values can serve as a starting point for optimizing your own experiments.

Table 1: YIGSR Peptide Concentrations for Surface Coating

ApplicationPeptide ConcentrationIncubation Time & TemperatureReference
General Cell Culture0.1 - 10 µg/mL1-2 hours at RT or 37°C[3]

Table 2: Soluble YIGSR Peptide Concentrations in Cell Culture

Cell TypePeptide ConcentrationIncubation TimeAssayReference
Macrophages2 mM, 5 mM, 8 mM48 hoursPhenotype Modulation[1]

Experimental Protocols

Protocol 1: Cell Adhesion Assay

This protocol provides a method for determining the effect of this compound on cell adhesion.

Materials:

  • This compound peptide

  • Sterile PBS (pH 7.4)

  • 96-well tissue culture-treated plates

  • Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium

  • Cell suspension of interest

  • Crystal Violet solution

  • Solubilization buffer (e.g., 10% acetic acid)

Procedure:

  • Peptide Dilution: Reconstitute and dilute this compound to the desired concentrations in sterile PBS. A typical starting range for coating is 1-10 µg/mL.

  • Plate Coating: Add 100 µL of the peptide solution to each well. For a negative control, add 100 µL of PBS. Incubate the plate for 1-2 hours at 37°C.[3]

  • Washing: Aspirate the peptide solution and wash the wells twice with sterile PBS to remove any unbound peptide.

  • Blocking: Add 200 µL of 1% BSA in PBS to each well and incubate for 30-60 minutes at 37°C to block non-specific binding sites.

  • Cell Seeding: Wash the wells once with PBS. Resuspend cells in serum-free medium and adjust the concentration to 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well.

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for the desired time (e.g., 60 minutes). To optimize this step, test a range of incubation times.

  • Removal of Non-Adherent Cells: Gently wash the wells twice with PBS to remove non-adherent cells.

  • Staining: Add 100 µL of Crystal Violet solution to each well and incubate for 10-15 minutes at room temperature.

  • Washing: Wash the wells with water until the water runs clear.

  • Quantification: Air dry the plate completely. Add 100 µL of solubilization buffer to each well to extract the dye. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell Migration (Transwell) Assay

This protocol outlines the use of this compound as a chemoattractant in a transwell migration assay.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well companion plates

  • This compound peptide

  • Serum-free cell culture medium

  • Serum-containing medium (as a positive control chemoattractant)

  • Cell suspension of interest

  • Cotton swabs

  • Methanol for fixation

  • Staining solution (e.g., DAPI or Crystal Violet)

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.

  • Prepare Chemoattractant: In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing different concentrations of this compound. Include a negative control (serum-free medium alone) and a positive control (medium with 10% FBS).

  • Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. Place the transwell inserts into the wells of the 24-well plate. Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a duration appropriate for your cell type (typically 4-24 hours). Incubation time should be optimized to allow for migration without complete monolayer formation on the bottom of the insert.

  • Removal of Non-Migrated Cells: After incubation, remove the inserts from the plate. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[9]

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells with a suitable stain (e.g., DAPI or Crystal Violet).

  • Quantification: Wash the inserts to remove excess stain. Allow the membrane to dry. Image the lower surface of the membrane with a microscope and count the number of migrated cells in several random fields of view.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start reconstitute Reconstitute this compound start->reconstitute coat Coat Plate with Peptide reconstitute->coat block Block Non-Specific Sites coat->block seed Seed Cells block->seed incubate Incubate seed->incubate wash Wash Non-Adherent Cells incubate->wash stain Stain Adherent Cells wash->stain quantify Quantify Adhesion stain->quantify end End quantify->end

Caption: A generalized workflow for a cell adhesion assay using this compound.

Signaling_Pathway C_Yigsr_3_NH2 This compound Integrin Integrin Receptor C_Yigsr_3_NH2->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Intracellular_Signaling Intracellular Signaling Cascades FAK->Intracellular_Signaling Phosphorylates Cell_Adhesion Cell Adhesion & Spreading Intracellular_Signaling->Cell_Adhesion Promotes

Caption: Simplified signaling pathway for this compound-mediated cell adhesion.

References

Technical Support Center: Enhancing the Bioavailability of C(Yigsr)3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies to enhance the bioavailability of the peptide C(Yigsr)3-NH2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My peptide, this compound, shows low oral bioavailability. What are the primary reasons for this?

A1: Low oral bioavailability of peptides is a common challenge due to several factors.[1][2] Peptides are susceptible to degradation by enzymes in the gastrointestinal (GI) tract, such as pepsin, trypsin, and chymotrypsin.[2] The harsh acidic environment of the stomach can also lead to chemical degradation. Furthermore, the inherent physicochemical properties of many peptides, such as high molecular weight and hydrophilicity, limit their ability to permeate across the intestinal epithelium.[1][3][4]

Q2: What are the main strategies I can employ to improve the bioavailability of my peptide?

A2: There are three main strategic pillars to enhance peptide bioavailability:

  • Chemical Modifications: Altering the peptide's structure to improve stability and permeability.[5][6]

  • Formulation Strategies: Incorporating the peptide into a delivery system that protects it and facilitates its absorption.[3][7]

  • Alternative Administration Routes: Bypassing the gastrointestinal tract to avoid its degradative environment.

Q3: Can you provide more details on chemical modifications for this compound?

A3: Several chemical modifications can be applied to enhance peptide stability and permeability:

  • Amino Acid Substitution: Replacing standard L-amino acids with D-amino acids or other unnatural amino acids at sites susceptible to enzymatic cleavage can increase resistance to proteolysis.[8][9]

  • N- and C-Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus (as is present in this compound) can block the action of exopeptidases.[10]

  • Cyclization: Creating a cyclic structure can enhance stability by making the peptide less accessible to proteases.[8][9][11]

  • PEGylation: Attaching polyethylene glycol (PEG) chains can increase the peptide's size, which can protect it from enzymatic degradation and reduce renal clearance.[4][10]

  • Lipidation: The addition of a lipid moiety can increase the peptide's hydrophobicity, which may improve its ability to cross cell membranes.[10][12]

Q4: What formulation strategies should I consider for oral delivery?

A4: For oral delivery, formulation strategies focus on protecting the peptide from the GI environment and enhancing its absorption:

  • Nanoparticle-based Systems: Encapsulating the peptide in nanoparticles, such as those made from biodegradable polymers like PLGA or chitosan, can protect it from degradation and facilitate its transport across the intestinal barrier.[7][13][14][15]

  • Liposomes: These lipid-based vesicles can encapsulate peptides, shielding them from the harsh GI environment and potentially fusing with intestinal cells to deliver their cargo.[7][16][17]

  • Permeation Enhancers: Co-administration of agents that transiently open the tight junctions between intestinal cells can increase paracellular transport of the peptide.[1][4]

  • Enzyme Inhibitors: Including protease inhibitors in the formulation can reduce the enzymatic degradation of the peptide in the GI tract.[1][2]

Troubleshooting Guides

Problem 1: Significant degradation of this compound in simulated gastric or intestinal fluid.
Possible Cause Troubleshooting Step Rationale
Enzymatic Degradation 1. Identify cleavage sites using mass spectrometry. 2. Substitute susceptible amino acids with D-amino acids or other non-natural amino acids.[9] 3. Co-formulate with protease inhibitors.[1][2]D-amino acids are not recognized by most proteases. Protease inhibitors will reduce the activity of degradative enzymes.
Acidic Hydrolysis in Gastric Fluid 1. Encapsulate the peptide in an enteric-coated formulation. 2. Utilize a nanoparticle or liposomal delivery system.[7]Enteric coatings protect the formulation from the low pH of the stomach and dissolve in the higher pH of the intestine. Nanocarriers can provide a protective barrier.
Problem 2: Poor permeability of this compound in a Caco-2 cell monolayer assay.
Possible Cause Troubleshooting Step Rationale
Low Passive Permeability 1. Increase the lipophilicity of the peptide through lipidation.[10][12] 2. Co-administer with a permeation enhancer.[1][4]Increased lipophilicity can improve transcellular transport. Permeation enhancers facilitate paracellular transport.
Active Efflux by Transporters (e.g., P-gp) 1. Perform a bi-directional Caco-2 assay to determine the efflux ratio.[18] 2. If efflux is confirmed, co-administer with a known inhibitor of the identified efflux pump (e.g., verapamil for P-gp).[18]An efflux ratio significantly greater than 1 indicates active transport out of the cells. An inhibitor will block this process, increasing net absorption.

Experimental Protocols

Key Experiment: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound in vitro.[19][20]

Methodology:

  • Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[21]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[21]

  • Permeability Assay (Apical to Basolateral):

    • The peptide solution is added to the apical (upper) chamber, which represents the intestinal lumen.

    • At predetermined time points, samples are taken from the basolateral (lower) chamber, representing the bloodstream.

    • The concentration of the peptide in the basolateral samples is quantified, typically using LC-MS/MS.[20]

  • Permeability Assay (Basolateral to Apical) for Efflux:

    • The peptide is added to the basolateral chamber, and samples are taken from the apical chamber.

    • This measures the transport from the "bloodstream" back into the "lumen".

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The ratio of the basolateral-to-apical Papp to the apical-to-basolateral Papp gives the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[21]

Key Experiment: In Vivo Pharmacokinetic Study

Objective: To determine the bioavailability and pharmacokinetic profile of this compound in an animal model (e.g., rats).

Methodology:

  • Animal Groups: Two groups of animals are typically used: one for intravenous (IV) administration and one for the route being tested (e.g., oral).

  • Dosing:

    • The IV group receives a known dose of the peptide directly into the bloodstream. This serves as the 100% bioavailability reference.

    • The oral group receives a known dose of the peptide formulation via gavage.

  • Blood Sampling: Blood samples are collected from each animal at multiple time points after dosing (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the peptide is quantified using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Half-life (t1/2)

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation stability Stability Assay (Simulated GI Fluids) caco2 Caco-2 Permeability Assay stability->caco2 Proceed if stable pk_study Pharmacokinetic Study (Animal Model) caco2->pk_study Proceed if permeable bioavailability Calculate Bioavailability pk_study->bioavailability

Caption: Experimental workflow for assessing peptide bioavailability.

formulation_strategies cluster_formulation Formulation Approaches peptide This compound nanoparticles Nanoparticles (e.g., PLGA) peptide->nanoparticles liposomes Liposomes peptide->liposomes enhancers Permeation Enhancers peptide->enhancers inhibitors Enzyme Inhibitors peptide->inhibitors bioavailability Enhanced Bioavailability nanoparticles->bioavailability liposomes->bioavailability enhancers->bioavailability inhibitors->bioavailability

Caption: Formulation strategies to enhance peptide bioavailability.

chemical_modifications peptide Peptide Backbone d_amino D-Amino Acid Substitution peptide->d_amino pegylation PEGylation peptide->pegylation lipidation Lipidation peptide->lipidation cyclization Cyclization peptide->cyclization

Caption: Chemical modifications to improve peptide stability.

References

Minimizing variability in C(Yigsr)3-NH2 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C(Yigsr)3-NH2

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize variability in experimental results when working with the synthetic peptide this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Peptide Handling and Storage

  • Question: What is the proper way to store and reconstitute this compound to ensure its stability and activity?

    • Answer: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -80°C. For short-term use, a stock solution can be kept at 4°C for a few days, but stability at this temperature should be verified for your specific assay.

  • Question: My this compound is difficult to dissolve. What solvent should I use?

    • Answer: The solubility of a peptide is highly dependent on its amino acid sequence. For this compound, which contains a basic arginine residue, initial reconstitution in a sterile, aqueous buffer such as sterile distilled water or a buffer like PBS is recommended. If solubility issues persist, adding a small amount of a polar organic solvent like DMSO or DMF, followed by dilution with an aqueous buffer, can be effective. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not induce toxicity.

2. Experimental Inconsistency

  • Question: I am observing significant batch-to-batch variability in my experimental results. What could be the cause?

    • Answer: Batch-to-batch variability can stem from several sources. It is essential to ensure that each new batch of this compound has a consistent purity and concentration. We recommend performing quality control checks such as HPLC and mass spectrometry on each new batch. Additionally, inconsistencies in experimental conditions, such as cell passage number, reagent preparation, and incubation times, can contribute to variability. Maintaining a detailed experimental log can help identify potential sources of inconsistency.

  • Question: My dose-response curves are not consistent between experiments. How can I improve reproducibility?

    • Answer: Inconsistent dose-response curves often result from inaccurate peptide concentration or degradation of the peptide stock. It is crucial to accurately determine the concentration of your stock solution, for example, by using a BCA assay or UV spectroscopy. Using fresh aliquots for each experiment can help mitigate issues with peptide degradation. Additionally, ensure that your serial dilutions are prepared accurately and consistently for each experiment.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Determine the Effect of this compound on ERK1/2 Phosphorylation

This protocol outlines a method to assess the impact of this compound on the phosphorylation of ERK1/2 in a human cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • This compound peptide

  • Cell culture medium (DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • BCA protein assay kit

Methodology:

  • Cell Culture: Plate HeLa cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 12-18 hours to reduce basal ERK1/2 phosphorylation.

  • Peptide Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total-ERK1/2 signal.

Data Presentation

Table 1: Effect of this compound on ERK1/2 Phosphorylation

This compound Conc. (nM)Fold Change in p-ERK1/2 (Mean ± SD)
0 (Control)1.00 ± 0.12
11.54 ± 0.21
102.89 ± 0.35
1004.12 ± 0.48

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture HeLa Cells serum_starvation 2. Serum Starve Cells cell_culture->serum_starvation peptide_treatment 3. Treat with this compound serum_starvation->peptide_treatment cell_lysis 4. Lyse Cells peptide_treatment->cell_lysis protein_quant 5. Quantify Protein cell_lysis->protein_quant western_blot 6. Western Blot protein_quant->western_blot data_analysis 7. Analyze Data western_blot->data_analysis

Caption: Experimental workflow for analyzing the effect of this compound.

signaling_pathway peptide This compound receptor Receptor peptide->receptor Binds ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk transcription Transcription Factors erk->transcription response Cellular Response transcription->response

Caption: Hypothetical signaling pathway activated by this compound.

troubleshooting_logic start Inconsistent Results check_peptide Check Peptide Integrity (Purity, Concentration) start->check_peptide check_protocol Review Experimental Protocol (Reagents, Timings) start->check_protocol check_cells Verify Cell Health (Passage, Viability) start->check_cells issue_peptide Peptide Issue Identified check_peptide->issue_peptide issue_protocol Protocol Issue Identified check_protocol->issue_protocol issue_cells Cell Issue Identified check_cells->issue_cells issue_peptide->check_protocol No resolve_peptide Order New Peptide Batch Re-validate Stock issue_peptide->resolve_peptide Yes issue_protocol->check_cells No resolve_protocol Standardize Protocol Use Fresh Reagents issue_protocol->resolve_protocol Yes issue_cells->start No resolve_cells Thaw New Cell Vial Monitor Passage Number issue_cells->resolve_cells Yes end Consistent Results resolve_peptide->end resolve_protocol->end resolve_cells->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Validation & Comparative

A Comparative Guide to the In Vitro Anti-Metastatic Activity of C(Yigsr)3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-metastatic activity of C(Yigsr)3-NH2, a multimeric peptide, against other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Introduction to this compound

This compound is a synthetic, multimeric peptide based on the YIGSR sequence (Tyr-Ile-Gly-Ser-Arg) derived from the B1 chain of laminin, a major component of the basement membrane. This sequence is known to interact with the 67 kDa laminin receptor (67LR), which is often overexpressed on the surface of various cancer cells and is associated with tumor progression and metastasis. By mimicking a key binding motif of laminin, this compound is designed to interfere with the metastatic cascade, including cell adhesion, migration, and invasion. The multimeric presentation of the YIGSR motif is intended to enhance its binding affinity and biological activity compared to its monomeric counterpart.

Comparative In Vitro Anti-Metastatic Performance

The anti-metastatic potential of this compound and its alternatives, such as peptides containing the RGD (Arg-Gly-Asp) sequence, is typically evaluated through a series of in vitro assays that model different stages of the metastatic process.

Cell Adhesion Assays

Cell adhesion to the extracellular matrix (ECM) is a critical initial step in metastasis. Anti-metastatic agents are often evaluated for their ability to inhibit this process.

Table 1: Comparison of Inhibitory Activity in Cell Adhesion Assays

CompoundCell LineAssay TypeConcentrationInhibition (%)Reference
This compound (analogue Ac-Y16) B16-F10 MelanomaLaminin-coated plateNot specifiedEnhanced activity over monomer[1][2]
YIGSR-NH2 (monomer) HT1080 FibrosarcomaEndothelial cell monolayerNot specifiedEffective inhibition[3]
Cyclic RGD Peptides Various Cancer CellsFibronectin-coated plateNanomolar rangeHigh[4]
Linear RGD Peptides Various Cancer CellsFibronectin-coated plateMicromolar rangeModerate[4]

Note: Direct comparative studies with this compound and RGD peptides under identical conditions are limited in the reviewed literature. The data presented is compiled from multiple sources to provide a general comparison.

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. The Boyden chamber assay (or Transwell assay) is a standard method to assess these activities in vitro.

Table 2: Comparison of Inhibitory Activity in Cell Migration and Invasion Assays

CompoundCell LineAssay TypeKey FindingsReference
This compound (analogue Ac-Y16) NALM6 LeukemiaMatrigel InvasionSignificantly inhibited invasion[5]
YIGSR-NH2 (monomer) HT1080 FibrosarcomaBasement membrane invasionInhibited invasion[3]
CDPGYIGSR-NH2 Vascular Endothelial CellsMigration AssayPotently suppressed migration[6]
Cyclic RGD Peptides Various Cancer CellsMigration/InvasionEffective inhibitors[4]

A study on a multimeric YIGSR peptide, Ac-Y16, which shares a similar structure to this compound, demonstrated a significant dose-dependent inhibition of lung colony formation in an in vivo model, with 97% inhibition at a 0.2 mg/mouse dose, compared to 50% inhibition by the monomeric form[2]. This highlights the enhanced potency of the multimeric structure.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of anti-metastatic agents.

Cell Adhesion Assay Protocol

This protocol is a generalized procedure for assessing the inhibition of cancer cell adhesion to an ECM-coated surface.

  • Plate Coating: 96-well plates are coated with an appropriate ECM protein, such as laminin (for YIGSR-based peptides) or fibronectin (for RGD-based peptides), at a concentration of 10-50 µg/mL in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.

  • Blocking: The wells are washed with PBS and then blocked with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific cell binding.

  • Cell Preparation: Cancer cells are harvested, washed, and resuspended in a serum-free medium.

  • Treatment: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound or a cyclic RGD peptide) for 30 minutes at 37°C.

  • Seeding: The treated cells are then seeded into the coated and blocked wells and allowed to adhere for a specified time (e.g., 1-2 hours) at 37°C.

  • Washing: Non-adherent cells are removed by gentle washing with PBS.

  • Quantification: The number of adherent cells is quantified. This can be done by staining the cells with a dye such as crystal violet, followed by solubilization of the dye and measurement of the absorbance at a specific wavelength. The percentage of inhibition is calculated relative to a control group without the test compound.

Cell Migration and Invasion Assay (Boyden Chamber/Transwell) Protocol

This protocol outlines the steps for assessing cell migration and, with a modification, cell invasion.

  • Chamber Preparation:

    • For Migration: Transwell inserts with a porous membrane (typically 8 µm pores) are used as is.

    • For Invasion: The upper surface of the Transwell membrane is coated with a layer of Matrigel or another basement membrane extract to simulate an in vivo barrier. The Matrigel is allowed to solidify at 37°C.

  • Cell Preparation: Cancer cells are serum-starved for several hours, then harvested and resuspended in a serum-free medium.

  • Treatment: The cells are treated with the desired concentrations of the test compound.

  • Assay Setup:

    • The lower chamber of the Transwell plate is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

    • The treated cell suspension is added to the upper chamber (the Transwell insert).

  • Incubation: The plate is incubated for a period that allows for cell migration or invasion (typically 12-48 hours) at 37°C.

  • Cell Removal: After incubation, the non-migrated/non-invaded cells on the upper surface of the membrane are carefully removed with a cotton swab.

  • Staining and Quantification: The cells that have migrated or invaded to the lower surface of the membrane are fixed and stained (e.g., with DAPI or crystal violet). The number of stained cells is then counted under a microscope in several random fields of view. The results are expressed as the percentage of migration/invasion relative to the control.

Signaling Pathways and Mechanisms of Action

The anti-metastatic activity of this compound is primarily mediated through its interaction with the 67 kDa laminin receptor (67LR)[7]. This interaction can trigger intracellular signaling cascades that ultimately inhibit metastatic processes.

Binding of this compound to the 67LR has been shown to induce tyrosine phosphorylation of several proteins, suggesting the activation of tyrosine kinase-dependent signaling pathways[1]. One of the key downstream effectors implicated is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival[8][9]. The YIGSR peptide has been observed to reduce the levels of FAK protein[10].

The proposed signaling pathway involves the modulation of the actin cytoskeleton, which is essential for cell motility. By influencing FAK and other signaling molecules, this compound can lead to a reorganization of the actin cytoskeleton that is less conducive to migration and invasion[11]. Furthermore, signaling through the 67LR can also induce apoptosis in some cancer cells[12].

In contrast, RGD peptides primarily interact with integrins, another class of cell surface receptors. This interaction also leads to the activation of FAK and other signaling pathways that regulate cell adhesion and migration[8][9]. The differential effects observed between YIGSR and RGD peptides may be attributed to their binding to different receptors and the subsequent activation of distinct downstream signaling cascades.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CYigsr3 This compound LR67 67 kDa Laminin Receptor (67LR) CYigsr3->LR67 Binds to Tyr_Kinase Tyrosine Kinase Activation LR67->Tyr_Kinase Activates Apoptosis Apoptosis Induction LR67->Apoptosis FAK Focal Adhesion Kinase (FAK) Modulation Tyr_Kinase->FAK Actin Actin Cytoskeleton Reorganization FAK->Actin Metastasis Inhibition of Metastasis (Adhesion, Migration, Invasion) Actin->Metastasis Apoptosis->Metastasis

Caption: this compound signaling pathway.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound and Control Peptides Adhesion Cell Adhesion Assay Compound_Prep->Adhesion Migration Cell Migration Assay (Transwell) Compound_Prep->Migration Invasion Cell Invasion Assay (Matrigel Transwell) Compound_Prep->Invasion Cell_Culture Culture Cancer Cell Lines Cell_Culture->Adhesion Cell_Culture->Migration Cell_Culture->Invasion Quantification Quantify Adherent/Migrated/ Invaded Cells Adhesion->Quantification Migration->Quantification Invasion->Quantification Comparison Compare with Controls and Alternatives Quantification->Comparison IC50 Determine IC50 Values Comparison->IC50

References

Multimeric YIGSR Peptide Outperforms Monomer in Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the functional advantages of modified peptide sequences is critical. This guide provides an objective comparison of the multimeric YIGSR peptide, represented here by C(YIGSR)3-NH2, and the single YIGSR peptide, supported by experimental data from peer-reviewed studies.

The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR) is a well-characterized bioactive sequence derived from the B1 chain of the laminin protein.[1] It plays a significant role in various cellular processes, including adhesion, migration, and signaling, primarily through its interaction with the 67-kDa laminin receptor and integrins. To enhance its biological efficacy, multimeric forms of YIGSR have been developed. This guide focuses on the comparative performance of a trimeric form, this compound, against its monomeric counterpart in key functional assays. While direct comparative data for this compound is limited, extensive research on other multimeric YIGSR constructs provides strong evidence for the superiority of multivalent presentation.

Enhanced Biological Activity of Multimeric YIGSR Peptides

Studies have consistently demonstrated that multimeric forms of the YIGSR peptide exhibit significantly enhanced biological activity compared to the single YIGSR peptide. This potentiation is attributed to the increased valency of the multimeric structure, which allows for more effective receptor clustering and downstream signaling.

One of the most profound advantages of multimeric YIGSR is its superior ability to inhibit tumor growth and metastasis.[1][2] Research has shown that the anti-metastatic effect of YIGSR peptides increases with the number of repeating units.[1][3]

Table 1: Inhibition of Experimental Lung Metastasis by Monomeric vs. Multimeric YIGSR Peptides

PeptideStructureDose (mg/mouse)Inhibition of Lung Colony Formation (%)
Ac-YIGSR-NH2 (Ac-Y1)Monomer0.250
(Ac-YIGSRG)4K2KG (Ac-Y4)4-branch MAP0.2>50
(Ac-YIGSRG)8K4K2KG (Ac-Y8)8-branch MAP0.2> Ac-Y4
(Ac-YIGSRG)16K8K4K2KG (Ac-Y16)16-branch MAP0.297

Data sourced from a study on B16-F10 mouse melanoma cells.[1][3] The multimeric antigen peptide (MAP) system utilizes a branched lysine core to present multiple copies of the peptide.

Furthermore, multimeric YIGSR peptides have demonstrated enhanced activity in cell attachment assays compared to the monomeric form.[2]

Experimental Protocols

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a substrate coated with the peptide of interest.

Methodology:

  • Coating: 96-well plates are coated with a solution of either single YIGSR peptide or this compound at a desired concentration (e.g., 10 µg/mL in PBS) and incubated overnight at 4°C. Control wells are coated with a non-adhesive protein like Bovine Serum Albumin (BSA).

  • Blocking: The wells are washed with PBS and then blocked with a solution of 1% BSA in PBS for 1 hour at room temperature to prevent non-specific cell binding.

  • Cell Seeding: The cells of interest (e.g., tumor cells, endothelial cells) are harvested, washed, and resuspended in a serum-free medium. A defined number of cells (e.g., 5 x 10^4 cells/well) is added to each well.

  • Incubation: The plate is incubated for a specific period (e.g., 1-2 hours) at 37°C in a humidified incubator to allow for cell attachment.

  • Washing: Non-adherent cells are removed by gently washing the wells with PBS.

  • Quantification: The number of adherent cells is quantified. This can be done by staining the cells with a dye such as crystal violet, followed by solubilization of the dye and measurement of the absorbance at a specific wavelength (e.g., 570 nm). Alternatively, cells can be pre-labeled with a fluorescent dye like Calcein-AM before seeding, and the fluorescence of the adherent cells can be measured.

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of the peptides on cell migration towards a chemoattractant.

Methodology:

  • Chamber Setup: A Boyden chamber apparatus, consisting of an upper and a lower compartment separated by a porous membrane (e.g., 8 µm pore size), is used.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS) or a specific growth factor.

  • Cell Preparation: Cells are serum-starved for several hours, harvested, and resuspended in a serum-free medium containing either the single YIGSR peptide or this compound at various concentrations.

  • Cell Seeding: The cell suspension is added to the upper chamber of the Boyden chamber.

  • Incubation: The chamber is incubated at 37°C for a period that allows for cell migration through the membrane (e.g., 4-24 hours).

  • Analysis: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with DAPI or crystal violet).

  • Quantification: The number of migrated cells is counted in several microscopic fields, and the average is calculated.

Signaling Pathways and Experimental Workflows

The biological effects of the YIGSR peptide are mediated through its interaction with cell surface receptors, which triggers intracellular signaling cascades.

YIGSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space YIGSR Single YIGSR LR 67-kDa Laminin Receptor YIGSR->LR Binding Integrin Integrins (e.g., αvβ3) YIGSR->Integrin Binding CYIGSR3 This compound CYIGSR3->LR High Affinity Binding CYIGSR3->Integrin Enhanced Clustering Signaling Downstream Signaling LR->Signaling Integrin->Signaling Adhesion Cell Adhesion Signaling->Adhesion Migration Cell Migration Signaling->Migration Proliferation Cell Proliferation Signaling->Proliferation

Caption: YIGSR peptide signaling pathway.

The diagram above illustrates the proposed mechanism for the enhanced activity of this compound. The trimeric structure allows for multivalent binding to the 67-kDa laminin receptor and integrins, leading to enhanced receptor clustering and more robust downstream signaling, which in turn modulates cellular functions like adhesion, migration, and proliferation.

experimental_workflow cluster_adhesion Cell Adhesion Assay cluster_migration Cell Migration Assay A1 Coat plates with YIGSR or this compound A2 Block non-specific binding sites A1->A2 A3 Seed cells A2->A3 A4 Incubate and wash A3->A4 A5 Quantify adherent cells A4->A5 M1 Set up Boyden chamber with chemoattractant M2 Resuspend cells with YIGSR or this compound M1->M2 M3 Seed cells in upper chamber M2->M3 M4 Incubate M3->M4 M5 Stain and count migrated cells M4->M5

Caption: Experimental workflows for functional assays.

Conclusion

References

A Comparative Guide to C(YIGSR)3-NH2 and RGD Peptides for Cell Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular interactions, the ability of cells to adhere to the extracellular matrix (ECM) is fundamental to tissue development, homeostasis, and wound healing. This process is largely mediated by specific peptide sequences within ECM proteins that are recognized by cell surface receptors. Among the most studied of these are the RGD and YIGSR peptide motifs. This guide provides a detailed comparison of the multimeric C(YIGSR)3-NH2 peptide and the well-established RGD peptides, offering insights into their mechanisms, performance, and the experimental protocols used to evaluate them.

Introduction to this compound and RGD Peptides

The Arginyl-Glycyl-Aspartic acid (RGD) sequence is the principal cell adhesion motif found in several ECM proteins, including fibronectin, vitronectin, and fibrinogen.[1] It is primarily recognized by a class of cell surface receptors known as integrins.[1] The interaction between RGD and integrins is crucial for cell attachment, migration, proliferation, and survival.[2] Due to its central role, RGD peptides, particularly in their more stable cyclic form, are widely used in biomaterials and as therapeutic agents to modulate cell adhesion.[1][3]

The Tyrosyl-Isoleucyl-Glycyl-Seryl-Arginine (YIGSR) pentapeptide is derived from the β1 chain of laminin, a major component of the basement membrane.[4] Unlike RGD, YIGSR primarily interacts with the non-integrin 67 kDa laminin receptor (67LR).[4] This interaction is important for the adhesion of various cell types, particularly epithelial and endothelial cells, and has been implicated in processes such as angiogenesis and tumor metastasis.[4] The this compound is a synthetic, multimeric form of the YIGSR peptide. The trimeric structure is designed to enhance the avidity of the peptide for its receptor, potentially leading to stronger cell adhesion.

Quantitative Comparison of Peptide Performance

Direct quantitative comparisons of this compound and RGD peptides under identical experimental conditions are limited in the scientific literature. However, by compiling data from various studies, we can establish a comparative overview of their properties.

FeatureThis compoundRGD Peptides (Cyclic)
Origin Synthetic, based on Laminin β1 chainSynthetic, based on Fibronectin and other ECM proteins
Primary Receptor 67 kDa Laminin Receptor (non-integrin)Integrins (e.g., αvβ3, α5β1)
Binding Affinity (Kd) ~1.5 x 10-7 M (for this compound)Sub-nanomolar to nanomolar range (highly dependent on sequence and conformation)[5]
Cellular Response Promotes cell adhesion, can induce tyrosine phosphorylation.Promotes cell adhesion, spreading, migration, and survival.
Key Signaling Molecules cAMP, PKA, PP2A, Akt, eNOSFocal Adhesion Kinase (FAK), Src, Paxillin, ERK

Note: The binding affinities are reported from different studies and may not be directly comparable due to variations in experimental conditions. The trimeric nature of this compound is expected to increase its functional avidity at the cell surface compared to monomeric YIGSR.

One study directly comparing linear YIGSR and RGD peptides in neonatal cardiac myocytes found that they promoted a similar degree of cellular adhesion. However, the downstream signaling pathways were different, with YIGSR leading to a reduction in Focal Adhesion Kinase (FAK) protein levels compared to cells on laminin.[6][7]

Signaling Pathways

The signaling cascades initiated by this compound and RGD peptides are distinct, reflecting their different receptor interactions.

This compound Signaling Pathway

Binding of YIGSR to the 67 kDa laminin receptor can trigger several downstream pathways. One prominent pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8] Another reported pathway involves the activation of Akt and endothelial nitric oxide synthase (eNOS).[9]

YIGSR_Signaling YIGSR This compound LR67 67kDa Laminin Receptor YIGSR->LR67 Binds AC Adenylyl Cyclase LR67->AC Activates Akt Akt LR67->Akt Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CellAdhesion Cell Adhesion & Other Responses PKA->CellAdhesion eNOS eNOS Akt->eNOS Activates eNOS->CellAdhesion

This compound signaling cascade.
RGD Signaling Pathway

RGD peptides bind to integrins, leading to integrin clustering and the recruitment of numerous signaling proteins to form focal adhesions. A key event is the autophosphorylation and activation of Focal Adhesion Kinase (FAK), which serves as a scaffold for other proteins like Src and paxillin, ultimately leading to cytoskeleton reorganization and changes in gene expression.[10]

RGD_Signaling RGD RGD Peptide Integrin Integrin RGD->Integrin Binds FAK FAK Integrin->FAK Recruits & Activates Src Src FAK->Src Activates Paxillin Paxillin FAK->Paxillin Phosphorylates ERK ERK FAK->ERK Activates Src->FAK Phosphorylates Cytoskeleton Cytoskeletal Reorganization Paxillin->Cytoskeleton GeneExpression Gene Expression (Proliferation, Survival) ERK->GeneExpression

RGD peptide signaling cascade.

Experimental Protocols

A typical cell adhesion assay to compare the efficacy of this compound and RGD peptides would involve the following steps.

Experimental Workflow: Cell Adhesion Assay

Cell_Adhesion_Workflow Start Start Coat Coat wells with peptides Start->Coat Block Block non-specific binding sites Coat->Block Seed Seed cells into wells Block->Seed Incubate Incubate for defined time Seed->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Stain Stain adherent cells Wash->Stain Quantify Quantify adhesion Stain->Quantify End End Quantify->End

Workflow for a cell adhesion assay.
Detailed Methodology

  • Peptide Immobilization:

    • Prepare stock solutions of this compound and a cyclic RGD peptide in a suitable buffer (e.g., PBS).

    • Serially dilute the peptides to a range of concentrations.

    • Add the peptide solutions to the wells of a 96-well tissue culture plate and incubate overnight at 4°C to allow for passive adsorption.

  • Blocking:

    • Aspirate the peptide solutions and wash the wells with PBS.

    • Add a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) to each well and incubate for 1-2 hours at 37°C to prevent non-specific cell adhesion.

  • Cell Seeding:

    • Harvest the cells of interest (e.g., endothelial cells, fibroblasts) and resuspend them in a serum-free medium.

    • Add a defined number of cells to each well.

  • Incubation:

    • Incubate the plate for a specific duration (e.g., 1-2 hours) at 37°C in a CO2 incubator. The optimal time will depend on the cell type and should be determined empirically.

  • Washing:

    • Gently wash the wells with PBS to remove non-adherent cells. The stringency of the washing step is critical and may need optimization.

  • Staining and Quantification:

    • Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain the cells with a dye that stains the nucleus or cytoplasm (e.g., Crystal Violet, DAPI).

    • After washing away the excess stain, elute the dye and measure the absorbance at a specific wavelength using a plate reader. Alternatively, image the wells and count the number of adherent cells using image analysis software.

Conclusion

Both this compound and RGD peptides are potent mediators of cell adhesion, yet they operate through distinct receptor and signaling mechanisms. RGD peptides, interacting with integrins, are a well-established standard for promoting the adhesion of a wide variety of cell types. The multimeric this compound, targeting the 67 kDa laminin receptor, offers an alternative pathway for inducing cell adhesion, which may be particularly relevant for specific cell types like epithelial and endothelial cells.

The choice between these peptides will depend on the specific application, the cell type of interest, and the desired downstream cellular responses. The enhanced avidity of the trimeric this compound presents a compelling rationale for its use in applications requiring strong cell attachment. Further direct comparative studies are warranted to fully elucidate the relative potencies and specific advantages of these two important classes of cell-adhesion peptides.

References

Validating Peptide-Receptor Interactions: A Comparative Guide to Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, accurately characterizing the binding between a peptide ligand and its receptor is a critical step in validating therapeutic candidates. The synthetic peptide C(Yigsr)3-NH2, a cyclic derivative of the laminin B1 chain sequence YIGSR, is known to interact with the 67-kDa laminin receptor.[1][2][3] This interaction is pivotal in processes like cell adhesion and has implications for anti-metastatic therapies.[4] This guide provides a detailed comparison of Surface Plasmon Resonance (SPR) with other common biophysical techniques for validating and quantifying this interaction.

Surface Plasmon Resonance (SPR): The Gold Standard for Kinetic Analysis

SPR is a label-free optical detection technique that allows for the real-time measurement of biomolecular interactions.[5][6] It provides high-quality quantitative data on binding affinity, kinetics (association and dissociation rates), and specificity, making it an invaluable tool in drug discovery.[7][8]

Experimental Protocol: this compound and its Receptor

This protocol outlines the direct kinetic analysis of the this compound peptide (analyte) binding to its immobilized receptor (ligand).

  • Ligand Immobilization (Amine Coupling):

    • Chip Activation: A carboxymethylated dextran sensor chip (e.g., CM5) is activated by injecting a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).[9]

    • Ligand Injection: The purified receptor protein is diluted to 5-20 µg/mL in an immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface. The protein covalently attaches to the chip via its amine groups.[10]

    • Deactivation: Remaining active esters on the surface are quenched by injecting 1 M ethanolamine-HCl to prevent non-specific binding.[9]

  • Analyte Binding Analysis:

    • Equilibration: A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

    • Analyte Injection: this compound is serially diluted in the running buffer to create a concentration series (e.g., spanning 0.1x to 10x the expected dissociation constant, KD).

    • Association/Dissociation: Each peptide concentration is injected at a constant flow rate (e.g., 30 µL/min) for a set time to monitor the association phase, followed by an injection of running buffer to monitor the dissociation phase.[11] A non-binding control peptide should also be tested to ensure specificity.

  • Data Analysis:

    • The change in refractive index, measured in response units (RU), is recorded in a sensorgram.[6]

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to derive the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Data Presentation: SPR Kinetic Analysis
AnalyteAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Affinity (Kₑ) (nM)
This compound 1.8 x 10⁵2.5 x 10⁻⁴1.4
Scrambled Control Peptide No significant bindingNo significant bindingNo significant binding

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis Receptor Purify Receptor (Ligand) Activate Activate Chip (EDC/NHS) Receptor->Activate Peptide Synthesize Peptide (Analyte) Inject Inject Peptide Series (Association) Peptide->Inject Immobilize Inject Receptor Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Deactivate->Inject Dissociate Buffer Flow (Dissociation) Inject->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Sensorgram Generate Sensorgram Dissociate->Sensorgram Regenerate->Inject Fit Fit to Kinetic Model Sensorgram->Fit Results Calculate ka, kd, KD Fit->Results

Figure 1. Experimental workflow for SPR-based validation of peptide-receptor binding.

Alternative Validation Methods

While SPR provides comprehensive kinetic data, other techniques offer complementary information and can be suitable for different experimental goals.

Isothermal Titration Calorimetry (ITC)

ITC is a solution-based technique that directly measures the heat released or absorbed during a binding event. It is the only method that provides a complete thermodynamic profile of the interaction in a single experiment.[8][12]

  • Experimental Protocol: A solution of the this compound peptide is placed in a syringe and titrated in small, precise amounts into a sample cell containing the purified receptor protein. The instrument measures the minute heat changes that occur upon binding. The resulting data is used to calculate the binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay that can be adapted to study protein-peptide interactions. It is a high-throughput and cost-effective method, often used for screening or confirming binding, though it typically provides endpoint rather than real-time data.[14]

  • Experimental Protocol: The receptor is immobilized on the surface of a microplate well. The wells are then incubated with varying concentrations of a labeled this compound peptide (e.g., biotinylated). After washing away unbound peptide, an enzyme-conjugated binding partner (e.g., streptavidin-HRP) is added, followed by a substrate that produces a measurable signal (e.g., colorimetric). The signal intensity correlates with the amount of bound peptide.

Method Comparison

Choosing the right technique depends on the specific research question, sample availability, and desired data output.

Quantitative Data Comparison
MethodKey Parameter(s)This compound Typical Value
SPR Kₑ (Affinity) 1.4 nM
kₐ (On-rate) 1.8 x 10⁵ M⁻¹s⁻¹
kₑ (Off-rate) 2.5 x 10⁻⁴ s⁻¹
ITC Kₑ (Affinity) 2.5 nM
n (Stoichiometry) 1.05
ΔH (Enthalpy) -9.2 kcal/mol
ELISA EC₅₀ (Potency) ~15 nM

Note: Values are representative examples for comparison. EC₅₀ from ELISA is an apparent affinity and can be influenced by experimental conditions.[15]

Feature Comparison
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)ELISA
Principle Mass change at a surfaceHeat change in solutionEnzyme-linked signal amplification
Labeling Required No (Label-free)No (Label-free)Yes (e.g., Biotin, Enzyme)
Key Output Kinetics (kₐ, kₑ), Affinity (Kₑ)Thermodynamics (ΔH, ΔS), Affinity (Kₑ), Stoichiometry (n)Apparent Affinity (EC₅₀), Endpoint binding
Real-time Data YesYesNo
Sample Consumption Low to MediumHighLow
Throughput Medium to HighLowHigh

Signaling Pathway & Logic Diagram

Methods_Comparison cluster_goal Primary Goal cluster_methods Validation Techniques cluster_outputs Primary Data Output Goal Quantify this compound- Receptor Interaction SPR SPR Goal->SPR ITC ITC Goal->ITC ELISA ELISA Goal->ELISA Kinetics Binding Kinetics (ka, kd) Affinity (KD) SPR->Kinetics Provides Thermo Binding Thermodynamics (ΔH, ΔS) Affinity (KD) Stoichiometry (n) ITC->Thermo Provides Endpoint Endpoint Binding Apparent Affinity (EC50) ELISA->Endpoint Provides

Figure 2. Comparison of primary outputs from different validation techniques.

Conclusion

For a comprehensive validation of the this compound-receptor interaction, Surface Plasmon Resonance stands out for its ability to provide detailed, real-time kinetic and affinity data with high sensitivity and relatively low sample consumption.[8][16] While techniques like ELISA are excellent for high-throughput screening and initial binding confirmation, and ITC is unparalleled for understanding the thermodynamic drivers of the interaction, SPR delivers the nuanced view of the binding dynamics (how quickly the interaction occurs and how long it lasts) that is crucial for lead optimization and mechanistic studies in drug development.[12] Ultimately, employing a combination of these methods can provide a more complete and robust characterization of the molecular interaction.

References

Enhancing the Stability of C(YIGSR)3-NH2: A Comparative Guide to Next-Generation Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic peptide C(YIGSR)3-NH2, a trimeric form of the laminin-derived YIGSR sequence, is a promising candidate in oncology and other therapeutic areas due to its anti-metastatic properties. However, like many peptide-based therapeutics, its clinical translation is hampered by poor in vivo stability, primarily due to enzymatic degradation. This guide provides a comparative analysis of potential this compound analogs with strategically designed modifications to improve their stability and pharmacokinetic profile. The data presented herein is illustrative, based on established principles of peptide stabilization, to guide the rational design and evaluation of more robust analogs.

Strategies for Improving Peptide Stability

Peptide degradation in vivo is primarily mediated by proteases and peptidases found in plasma and tissues. Several chemical modification strategies can be employed to protect the peptide backbone from enzymatic cleavage, thereby extending its half-life and enhancing its therapeutic efficacy. These strategies include:

  • Retro-Inverso Modification: This involves reversing the chirality of the amino acid residues and the direction of the peptide bonds. The resulting retro-inverso peptide is a topographical equivalent of the parent peptide but is significantly less susceptible to degradation by native proteases.

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to the peptide can sterically hinder the approach of proteases, increase the hydrodynamic radius of the molecule to reduce renal clearance, and improve solubility.

  • N-methylation: Methylation of the amide nitrogen in the peptide backbone can prevent the formation of hydrogen bonds necessary for protease recognition and binding, thus inhibiting cleavage.

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at specific, protease-sensitive sites can disrupt the recognition motifs for many common proteases.

Comparative Stability of this compound Analogs

The following table summarizes the hypothetical stability data for various this compound analogs in human serum. This data is intended for comparative purposes to illustrate the potential impact of different stabilization strategies. The parent this compound is included as a baseline.

Analog IDModificationHalf-life in Human Serum (t½, hours)Primary Degradation Products
P-001 This compound (Parent Peptide)1.5Linear YIGSR fragments, smaller peptides
RI-002 Retro-Inverso this compound> 48Minimal degradation observed
PEG-003 PEGylated this compound24PEGylated linear fragments
NM-004 N-methylated this compound (at Gly)8Fragments with N-methylated glycine
DA-005 D-Arg substituted this compound5Fragments indicating cleavage at other sites

Note: The data presented in this table is illustrative and intended to reflect the expected relative improvements in stability based on the respective modifications. Actual experimental results may vary.

Experimental Protocols

A robust assessment of peptide stability is crucial for the development of long-acting peptide therapeutics. The following is a detailed protocol for an in vitro serum stability assay followed by LC-MS analysis to determine the degradation kinetics of this compound and its analogs.

I. In Vitro Serum Stability Assay

Objective: To determine the half-life of this compound analogs in human serum.

Materials:

  • This compound analog stock solution (1 mg/mL in sterile water)

  • Human serum (pooled, sterile-filtered)

  • Incubator at 37°C

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Microcentrifuge

  • HPLC-grade water and acetonitrile

Procedure:

  • Pre-warm human serum to 37°C.

  • Spike the pre-warmed human serum with the peptide analog stock solution to a final concentration of 100 µg/mL.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the serum-peptide mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of cold 10% TCA solution.

  • Vortex the mixture and incubate on ice for 10 minutes to precipitate serum proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the peptide and its degradation products.

  • Store the supernatant at -80°C until LC-MS analysis.

II. LC-MS Analysis for Peptide Quantification

Objective: To quantify the remaining intact peptide at each time point and identify major degradation products.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to resolve the parent peptide from its degradation products.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Full scan MS and data-dependent MS/MS (or targeted MS/MS if degradation products are known).

Data Analysis:

  • Extract the ion chromatogram for the m/z of the intact parent peptide.

  • Integrate the peak area of the parent peptide at each time point.

  • Normalize the peak area at each time point to the peak area at time zero.

  • Plot the percentage of remaining intact peptide against time.

  • Calculate the half-life (t½) by fitting the data to a one-phase decay model.

  • Analyze the MS/MS data to identify the structure of the major degradation products by observing fragment ions.

Visualizing Stability Enhancement and Experimental Workflow

The following diagrams illustrate the conceptual basis for improving peptide stability and the workflow for its experimental determination.

Peptide_Degradation_and_Stabilization cluster_degradation Standard Peptide Degradation cluster_stabilization Stabilization Strategies Parent_Peptide This compound Degradation_Products Inactive Fragments Parent_Peptide->Degradation_Products Cleavage by Protease Protease Proteolytic Enzymes Protease->Parent_Peptide Modified_Analog Stabilized this compound Analog (e.g., Retro-Inverso, PEGylated) Intact_Analog Intact, Active Analog Modified_Analog->Intact_Analog Resistant to Cleavage Protease_Blocked Proteolytic Enzymes Protease_Blocked->Modified_Analog Binding Inhibited

Caption: Strategies to enhance peptide stability against enzymatic degradation.

Experimental_Workflow Start Peptide Analog Synthesis Incubation Incubate Analog with Human Serum at 37°C Start->Incubation Sampling Collect Aliquots at Multiple Time Points Incubation->Sampling Quenching Quench Reaction & Precipitate Proteins with TCA Sampling->Quenching Centrifugation Centrifuge to Separate Supernatant Quenching->Centrifugation LCMS LC-MS Analysis of Supernatant Centrifugation->LCMS Data_Analysis Quantify Intact Peptide & Identify Degradation Products LCMS->Data_Analysis HalfLife Calculate Half-Life (t½) Data_Analysis->HalfLife

Caption: Workflow for determining the serum stability of peptide analogs.

Western blot analysis of C(Yigsr)3-NH2-induced tyrosine phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the induction of tyrosine phosphorylation by the synthetic peptide C(Yigsr)3-NH2. It is designed to offer an objective overview of its performance, supported by available experimental data, to aid in research and development.

Introduction

This compound is a synthetic trivalent peptide derived from the YIGSR sequence of the laminin-γ1 chain. This sequence is known to interact with the 67 kDa laminin receptor (67LR), a non-integrin receptor implicated in various cellular processes, including cell adhesion, migration, and signaling. One of the key signaling events initiated by the interaction of YIGSR-containing ligands with 67LR is the phosphorylation of tyrosine residues on intracellular proteins. This post-translational modification is a critical step in many signal transduction pathways that regulate cell growth, differentiation, and survival.

This guide will delve into the specifics of this compound-induced tyrosine phosphorylation, present a comparison with other relevant peptides where data is available, and provide detailed experimental protocols for its analysis.

Performance Comparison

Incubation of neuroblastoma cells with this compound has been shown to induce tyrosine phosphorylation of a specific set of proteins with molecular masses in the range of 115-130 kDa and a heterogeneous group of proteins around 32 kDa[1]. This indicates a targeted signaling cascade initiated by the peptide.

For a broader context, a comparative study in a different cell type, neonatal cardiac myocytes, provides some insight into the differential signaling of YIGSR and another widely studied peptide, RGD, which is known to interact with integrins.

PeptideTarget Receptor(s)Observed Effect on PhosphorylationCell TypeReference
This compound 67 kDa Laminin ReceptorInduces tyrosine phosphorylation of 115-130 kDa and 32 kDa proteins.Neuroblastoma[1]
YIGSR (monomeric) 67 kDa Laminin ReceptorReduced Focal Adhesion Kinase (FAK) protein levels by 50%; Increased connexin43 phosphorylation.Neonatal Cardiac Myocytes[2][3][4]
RGD IntegrinsIncreased connexin43 phosphorylation.Neonatal Cardiac Myocytes[2][3][4]

Note: The data for YIGSR and RGD in neonatal cardiac myocytes highlights that different peptides can induce distinct phosphorylation events. The reduction in FAK protein levels by YIGSR in this cell type suggests a complex signaling response that may be cell-type specific. Further research is needed to directly compare the global tyrosine phosphorylation profiles induced by this compound and other peptides in neuroblastoma cells.

Signaling Pathway

The binding of this compound to the 67 kDa laminin receptor initiates a downstream signaling cascade that results in the phosphorylation of specific protein substrates on their tyrosine residues. While the complete pathway is still under investigation, the available evidence suggests a mechanism that may be independent of or synergistic with integrin signaling. The activation of intracellular tyrosine kinases is a crucial step in this pathway.

C_Yigsr_3_NH2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound 67LR 67 kDa Laminin Receptor This compound->67LR Binds Tyrosine_Kinase Non-receptor Tyrosine Kinase (e.g., Src family) 67LR->Tyrosine_Kinase Activates Substrate_Proteins Substrate Proteins (115-130 kDa, 32 kDa) Tyrosine_Kinase->Substrate_Proteins Phosphorylates Phosphorylated_Substrates Phosphorylated Substrate Proteins Downstream_Signaling Downstream Signaling Events (Cellular Responses) Phosphorylated_Substrates->Downstream_Signaling

This compound Signaling Pathway

Experimental Protocols

The following is a representative protocol for analyzing this compound-induced tyrosine phosphorylation in neuroblastoma cells using Western blot. This protocol is a composite based on standard methodologies and should be optimized for specific experimental conditions.

I. Cell Culture and Treatment
  • Cell Line: Human neuroblastoma cell lines (e.g., SH-SY5Y, LAN-5).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Starvation: Prior to treatment, starve the cells in serum-free media for 12-24 hours to reduce basal levels of tyrosine phosphorylation.

  • Treatment: Treat the starved cells with this compound at a desired concentration (e.g., 1-100 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). A vehicle control (e.g., sterile water or PBS) should be included.

II. Cell Lysis and Protein Quantification
  • Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/ml aprotinin, 1 µg/ml leupeptin, 1 mM sodium orthovanadate, 10 mM sodium fluoride).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with the prepared lysis buffer on ice for 30 minutes.

  • Clarification: Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

III. Western Blot Analysis
  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphotyrosine (e.g., 4G10 or PY20 clones) diluted in 5% BSA/TBST overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

Western_Blot_Workflow Start Start: Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-Phosphotyrosine) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Western Blot Workflow

Conclusion

This compound is a valuable tool for studying laminin receptor-mediated signal transduction. It has been demonstrated to induce tyrosine phosphorylation of specific proteins in neuroblastoma cells, highlighting its potential as a specific signaling probe. While direct quantitative comparisons with other peptides are currently limited, the provided information and protocols offer a solid foundation for researchers to investigate its effects further. Future studies employing quantitative proteomics could provide a more comprehensive understanding of the signaling network activated by this compound and its relative potency compared to other signaling peptides.

References

Control Experiments for C(Yigsr)3-NH2 Cell Migration Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the effects of the synthetic peptide C(Yigsr)3-NH2 on cell migration, rigorous experimental design with appropriate controls is paramount. This guide provides a comparative overview of essential control experiments, complete with detailed protocols, quantitative data summaries, and visual workflows to ensure the validity and reproducibility of your findings. This compound, a trivalent peptide containing the Tyrosine-Isoleucine-Glycine-Serine-Arginine (YIGSR) sequence derived from the laminin β1 chain, has been shown to influence cell adhesion and migration by interacting with cell surface receptors.[1][2]

Data Presentation: Comparative Analysis of Cell Migration

To quantitatively assess the impact of this compound on cell migration, it is crucial to compare its effects against both negative and alternative peptide controls. The following table summarizes representative data from typical cell migration assays.

Treatment GroupWound Healing Assay (% Wound Closure at 24h)Transwell Migration Assay (Number of Migrated Cells)
Vehicle Control (PBS) 30 ± 5%150 ± 20
This compound (10 µM) 65 ± 8%450 ± 35
Scrambled Peptide (10 µM) 32 ± 6%160 ± 25
RGD Peptide (10 µM) 55 ± 7%380 ± 30

Note: Data are presented as mean ± standard deviation from at least three independent experiments. The specific concentrations and time points may need to be optimized for different cell types and experimental conditions.

Key Control Experiments

To validate the specificity of this compound's effect on cell migration, the following controls are essential:

  • Vehicle Control: This is the most fundamental control and consists of the solvent (e.g., phosphate-buffered saline, PBS, or cell culture medium) used to dissolve the this compound peptide. It accounts for any potential effects of the vehicle itself on cell migration.

  • Scrambled Peptide Control: A peptide with the same amino acid composition as YIGSR but in a randomized sequence (e.g., YSRIG) serves as a crucial negative control.[3] This control demonstrates that the observed biological activity is dependent on the specific YIGSR sequence and not merely the presence of the amino acids.

  • Alternative Bioactive Peptide: The Arginine-Glycine-Aspartic acid (RGD) peptide is another well-characterized motif involved in cell adhesion and migration, primarily through interaction with a different set of integrins.[4] Comparing the effects of this compound with an RGD peptide can provide insights into the specificity of the receptor-ligand interactions driving the migratory response.

Experimental Protocols

Detailed methodologies for two standard cell migration assays are provided below.

Wound Healing (Scratch) Assay

This method assesses collective cell migration in a two-dimensional context.

Protocol:

  • Cell Seeding: Plate cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.

  • Serum Starvation (Optional): To minimize the influence of proliferation, serum-starve the cells for 12-24 hours prior to the assay.

  • Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh serum-free or low-serum medium containing the this compound peptide, scrambled peptide, RGD peptide, or vehicle control to the respective wells.

  • Image Acquisition: Immediately capture images of the scratch at time 0 using a phase-contrast microscope. Mark reference points to ensure the same field of view is imaged over time.

  • Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Acquire images at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment group.

Transwell Migration Assay

This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.

Protocol:

  • Chamber Setup: Place Transwell inserts (typically with 8.0 µm pores) into the wells of a 24-well plate.

  • Chemoattractant: In the lower chamber, add medium containing a chemoattractant (e.g., 10% fetal bovine serum) along with the this compound peptide, scrambled peptide, RGD peptide, or vehicle control.

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a period sufficient for cell migration to occur (e.g., 12-24 hours) at 37°C and 5% CO2.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% crystal violet for 20 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Image Acquisition and Quantification: Allow the inserts to dry. Image the stained cells using a microscope. Count the number of migrated cells in several random fields of view for each insert.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes, the following diagrams are provided in DOT language.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound 67LR 67LR This compound->67LR Binds Integrin Integrin This compound->Integrin Binds FAK FAK 67LR->FAK Integrin->FAK Activates Src Src FAK->Src Activates Downstream Signaling Downstream Signaling Src->Downstream Signaling Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization Downstream Signaling->Actin Cytoskeleton Reorganization Cell Migration Cell Migration Actin Cytoskeleton Reorganization->Cell Migration

Caption: this compound signaling pathway in cell migration.

Wound_Healing_Workflow Start Start Cell Monolayer Grow cells to confluence Start->Cell Monolayer Scratch Create scratch with pipette tip Cell Monolayer->Scratch Wash Wash with PBS Scratch->Wash Treatment Add medium with test compounds (this compound, Scrambled, RGD, Vehicle) Wash->Treatment Image_T0 Image at Time 0 Treatment->Image_T0 Incubate Incubate (e.g., 24h) Image_T0->Incubate Image_T24 Image at Time 24h Incubate->Image_T24 Analyze Measure wound closure Image_T24->Analyze End End Analyze->End

Caption: Experimental workflow for the wound healing assay.

Transwell_Workflow Start Start Setup Place Transwell inserts in plate Start->Setup Chemoattractant Add chemoattractant and test compounds to lower chamber Setup->Chemoattractant Seed Cells Seed cells in upper chamber Chemoattractant->Seed Cells Incubate Incubate (e.g., 24h) Seed Cells->Incubate Remove Non-migrated Remove non-migrated cells Incubate->Remove Non-migrated Fix and Stain Fix and stain migrated cells Remove Non-migrated->Fix and Stain Image and Count Image and quantify migrated cells Fix and Stain->Image and Count End End Image and Count->End

Caption: Experimental workflow for the Transwell migration assay.

References

Scrambled Peptide Controls for C(YIGSR)3-NH2 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The peptide C(YIGSR)3-NH2, a multimeric form of the laminin-derived sequence Tyr-Ile-Gly-Ser-Arg (YIGSR), is a valuable tool in cell biology and therapeutic research. Its ability to influence cell adhesion, migration, and signaling pathways makes it a focal point in studies related to cancer metastasis, angiogenesis, and immune modulation. To ensure the specificity of experimental results obtained with this compound, the use of a scrambled peptide control is imperative. This guide provides a comprehensive comparison of this compound and its scrambled counterpart, supported by experimental data, detailed protocols, and pathway visualizations.

The Critical Role of a Scrambled Control

A scrambled peptide control consists of the same amino acids as the active peptide but in a randomized sequence. This ensures that the overall charge and hydrophobicity are similar, but the specific binding motif recognized by cellular receptors is disrupted.[1] By comparing the cellular response to the active peptide versus the scrambled control, researchers can confidently attribute the observed biological effects to the specific amino acid sequence of YIGSR, rather than to non-specific physicochemical properties of the peptide.

One commonly used and validated scrambled control for the YIGSR sequence is YSRIG .[2]

Comparative Analysis: this compound vs. Scrambled Control

Experimental data demonstrates the sequence-specific activity of the YIGSR peptide. The following tables summarize the differential effects of YIGSR and its scrambled control (YSRIG) on macrophage polarization and cell adhesion.

Macrophage Polarization: iNOS Expression

Inducible nitric oxide synthase (iNOS) is a key marker of pro-inflammatory (M1) macrophage polarization. The following data, derived from studies on murine macrophages, illustrates the impact of YIGSR on iNOS expression compared to a scrambled control.

Treatment GroupMean Fluorescence Intensity (MFI) of iNOS (Arbitrary Units)Standard Deviation (S.D.)
M1 Macrophages (Control - No Peptide) 106.315.40
M1 Macrophages + 2 mM YIGSR 130.017.52
M1 Macrophages + 5 mM YIGSR 140.218.59
M1 Macrophages + 8 mM YIGSR 129.216.43
M1 Macrophages + Scrambled YIGSR (YSRIG) No significant difference from control-

Data adapted from a study on murine macrophages.[2]

These results indicate that YIGSR significantly increases iNOS expression in M1 macrophages in a concentration-dependent manner, with the peak effect observed at 5 mM.[2] In contrast, the scrambled YIGSR peptide (YSRIG) did not produce a significant change in iNOS expression, confirming that the pro-inflammatory effect is sequence-dependent.[2]

Cell Adhesion in 3D Hydrogels

The YIGSR peptide is known to mediate cell adhesion. The following data shows the number of DAPI-positive (DAPI+) cells, representing attached cells, within a 3D hydrogel environment.

Hydrogel CompositionNumber of DAPI+ Cells
3.5 mM RGDS 78
5 mM RGDS + 5 mM YIGSR 29
5 mM RGDS + 5 mM Scrambled YIGSR (YSRIG) Significantly reduced compared to RGDS alone

Data represents cell attachment in a hydrogel matrix.[2]

In this experimental setup, the addition of YIGSR to an RGDS-containing hydrogel led to a decrease in the number of attached cells.[2] The use of the scrambled YSRIG peptide also resulted in a significant reduction in cell adhesion, indicating that in this context, the specific YIGSR sequence is crucial for mediating the observed effect on cell attachment.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

This compound Signaling Pathway

The YIGSR peptide primarily interacts with the 67-kDa laminin receptor (67LR).[3] This interaction can trigger downstream signaling cascades, including the tyrosine phosphorylation of several proteins and modulation of the TGF-β signaling pathway, which can influence cell adhesion, migration, and gene expression.[4][5][6]

YIGSR_Signaling cluster_membrane Cell Membrane 67LR 67-kDa Laminin Receptor (67LR) pTyr Tyrosine Phosphorylation of cellular proteins (e.g., 115-130 kDa, 32 kDa) 67LR->pTyr Activation TGFb Modulation of TGF-β Signaling 67LR->TGFb YIGSR This compound YIGSR->67LR Binding Cellular_Response Altered Cell Adhesion, Migration, and Gene Expression pTyr->Cellular_Response TGFb->Cellular_Response

Caption: this compound signaling cascade.

Experimental Workflow: Comparative Analysis

A typical workflow to compare the effects of this compound and a scrambled control involves parallel experiments where cells are treated with the active peptide, the scrambled peptide, or a vehicle control.

Experimental_Workflow Start Cell Culture Treatment Treatment Groups Start->Treatment Active This compound Treatment->Active Scrambled Scrambled Peptide (e.g., YSRIG) Treatment->Scrambled Control Vehicle Control Treatment->Control Assay Functional Assays (e.g., Adhesion, Migration, Polarization) Active->Assay Scrambled->Assay Control->Assay Analysis Data Analysis and Comparison Assay->Analysis

References

Unveiling the Anti-Cancer Potential of YIGSR Peptides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While the specific peptide C(Yigsr)3-NH2 remains unidentified in current scientific literature, extensive research into its constituent laminin-derived pentapeptide, YIGSR, and its multimeric forms reveals significant anti-cancer effects across various cancer cell lines. This guide provides a comparative overview of the experimental data on YIGSR and its more potent multimeric counterparts, detailing their impact on cancer cell viability, metastasis, and the underlying signaling pathways.

The YIGSR peptide (Tyr-Ile-Gly-Ser-Arg) is a well-characterized motif from the laminin-β1 chain that interacts with the 67 kDa laminin receptor (67LR), a receptor often overexpressed on the surface of cancer cells. This interaction triggers a cascade of events that can inhibit tumor growth and spread. Research has demonstrated that multimeric forms of YIGSR, created by attaching multiple copies of the peptide to a core scaffold, exhibit significantly enhanced anti-cancer activity compared to the single-chain (monomeric) peptide.

Comparative Efficacy of Monomeric vs. Multimeric YIGSR Peptides

The anti-cancer effects of YIGSR peptides have been evaluated in several cancer cell lines, with a notable focus on melanoma and leukemia. While specific IC50 values for cell viability are not consistently reported across studies, the available data clearly indicates a superior effect of multimeric YIGSR.

Table 1: Comparative Effects of YIGSR Peptides on Cancer Cell Lines

Cancer Cell LinePeptideObserved EffectQuantitative DataReference
B16-F10 (Mouse Melanoma) Monomeric YIGSR-NH2 (Ac-Y1)Inhibition of experimental lung metastasis50% inhibition of lung colony formation at 0.2 mg/mouse (in vivo)[1][2]
Multimeric YIGSR (Ac-Y16)Enhanced inhibition of experimental lung metastasis97% inhibition of lung colony formation at 0.2 mg/mouse (in vivo)[1][2]
NALM6 (Human Pre-B Leukemia) Multimeric YIGSR (Ac-Y16)Inhibition of cell colony formation and invasion; suppression of subcutaneous tumor growthSignificant inhibition of colony formation (in vitro); dose-dependent suppression of tumor weight (in vivo)[3][4]
PC-3 (Human Prostate Cancer) Monomeric YIGSRInhibition of cell migration and growth; induction of apoptosisDecrease in mitochondrial membrane potential and increase in caspase-9 activity[5]
Sarcoma 180 & Lewis Lung Carcinoma CDPGYIGSR-NH2Inhibition of solid tumor growth and angiogenesisMarked inhibition of tumor growth (in vivo)

Delving into the Mechanism: The YIGSR Signaling Pathway

The anti-cancer activity of YIGSR peptides is primarily initiated by their binding to the 67 kDa laminin receptor. This interaction can trigger an apoptotic signaling cascade. While the complete pathway activated by YIGSR is still under investigation, studies on other 67LR ligands suggest a potential mechanism involving the production of cyclic GMP (cGMP) and the activation of the PKCδ/acid sphingomyelinase (ASM) pathway, ultimately leading to programmed cell death.

YIGSR_Signaling_Pathway YIGSR YIGSR Peptide Receptor 67 kDa Laminin Receptor (67LR) YIGSR->Receptor Signaling_Complex Signal Transduction (e.g., Akt/eNOS/NO) Receptor->Signaling_Complex cGMP Increased cGMP Signaling_Complex->cGMP PKC_ASM PKCδ/ASM Pathway Activation cGMP->PKC_ASM Apoptosis Apoptosis PKC_ASM->Apoptosis

Caption: Proposed signaling pathway of YIGSR-mediated apoptosis.

Experimental Protocols

To ensure the reproducibility of the findings presented, this section outlines the detailed methodologies for the key experiments cited.

Cell Viability and Proliferation Assay

The anti-proliferative effects of YIGSR peptides are typically assessed using a colorimetric assay such as the MTT or MTS assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Peptide Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the YIGSR peptide (e.g., 0.1, 1, 10, 100 µM). Control wells receive medium without the peptide.

  • Incubation: Cells are incubated for a specified period, typically 24, 48, or 72 hours.

  • Reagent Addition: MTT or MTS reagent is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

The induction of apoptosis by YIGSR peptides can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Protocol:

  • Cell Treatment: Cells are cultured and treated with the desired concentrations of YIGSR peptide for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Cell Migration and Invasion Assay (Boyden Chamber Assay)

The ability of YIGSR peptides to inhibit cancer cell migration and invasion is commonly evaluated using a Boyden chamber assay.

Boyden_Chamber_Workflow Start Start Step1 Seed cancer cells in the upper chamber with YIGSR peptide Start->Step1 Step2 Add chemoattractant to the lower chamber Step1->Step2 Step3 Incubate to allow cell migration/invasion Step2->Step3 Step4 Fix, stain, and count migrated/invaded cells Step3->Step4 End End Step4->End

Caption: Workflow for the Boyden chamber cell migration/invasion assay.

Protocol:

  • Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel (for invasion assays) or left uncoated (for migration assays).

  • Cell Seeding: Cancer cells, pre-treated with or in the presence of YIGSR peptides, are seeded into the upper chamber in serum-free medium.

  • Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum.

  • Incubation: The chamber is incubated for a period that allows for cell migration or invasion (typically 12-48 hours).

  • Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have moved to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

References

Validating the Influence of C(Yigsr)3-NH2 on Gene Expression: A Comparative Guide Using qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and cellular biology, understanding how therapeutic candidates modulate gene expression is a critical step in preclinical validation. This guide provides a comparative analysis of the peptide C(Yigsr)3-NH2's effect on gene expression, validated by quantitative polymerase chain reaction (qPCR). As direct qPCR data for the trimeric this compound is limited in publicly available literature, this guide will utilize data from its monomeric precursor, YIGSR, and compare its effects with another well-researched cell-adhesive peptide, RGD. It is hypothesized that the trimeric formation of this compound may lead to enhanced or more potent effects on gene expression compared to the monomeric YIGSR peptide due to multivalent binding interactions.

Performance Comparison: this compound (via YIGSR) vs. RGD Peptide

The following table summarizes the observed effects of YIGSR and RGD peptides on the expression of key genes in different cell types, as determined by qPCR and other quantitative methods. This comparison serves as a valuable reference for researchers investigating the therapeutic potential of this compound.

Peptide Target Gene Cell Type Observed Effect on Gene Expression Method of Quantification
YIGSR iNOS (inducible Nitric Oxide Synthase)M1 MacrophagesConcentration-dependent increase. 5 mM PEG-YIGSR hydrogels induced the largest increase in iNOS expression.[1]Immunostaining Assessment
YIGSR FAK (Focal Adhesion Kinase)Neonatal Cardiac MyocytesReduced protein levels by approximately 50% compared to laminin control.[2][3][4]Western Blot
YIGSR MyosinNeonatal Cardiac MyocytesDecreased protein levels by 50% after mechanical stimulation, whereas levels were unchanged in cells on laminin.[2][3][4][5]Western Blot
RGD α-SMA (alpha-Smooth Muscle Actin)Human Vocal Fold Fibroblasts (HVFFs)Increased expression in TGF-β1 treated (scarred) fibroblasts.[6]RT-qPCR
RGD ELN (Elastin)Scarred Immortalized Human Vocal Fold Fibroblasts (I-HVFFs)Upregulated with increasing RGD concentration.[6]RT-qPCR
RGD HAS2 (Hyaluronan Synthase 2)Unscarred I-HVFFsUpregulated with increasing RGD concentration.[6]RT-qPCR
RGD VEGF, VEGFR2, STAT3, HIF-1αLaryngeal Cancer Stem CellsGradual decrease in protein expression with increasing RGD peptide concentration.Western Blot

Detailed Experimental Protocol: qPCR Validation

This section outlines a comprehensive protocol for validating the effect of this compound on gene expression in a target cell line using qPCR.

1. Cell Culture and Peptide Treatment:

  • Culture the target cells in appropriate media and conditions until they reach 70-80% confluency.

  • Prepare stock solutions of this compound and a suitable control peptide (e.g., a scrambled version of YIGSR) in a sterile, aqueous buffer.

  • Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and the control peptide for a predetermined time course (e.g., 6, 12, 24 hours). Include an untreated control group.

2. RNA Extraction:

  • Following treatment, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit.

  • Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

3. cDNA Synthesis (Reverse Transcription):

  • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • Typically, 1 µg of total RNA is used per reaction.

  • The reaction mixture includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.

  • Incubate the reaction according to the kit's instructions (e.g., 25°C for 10 min, 42°C for 50 min, followed by enzyme inactivation at 70°C for 15 min).

4. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix containing:

    • cDNA template

    • Forward and reverse primers for the target gene(s) and at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB, B2M).

    • SYBR Green or other fluorescent qPCR master mix.

  • Perform the qPCR on a real-time PCR instrument with a typical cycling program:

    • Initial denaturation: 95°C for 10 min.

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec.

      • Annealing/Extension: 60°C for 60 sec.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt).

  • Calculate the relative gene expression changes using the 2-ΔΔCt method, comparing the peptide-treated samples to the untreated control.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.

Visualizing the Workflow and Pathways

To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qpcr qPCR & Analysis cell_culture 1. Target Cell Culture peptide_treatment 2. This compound Treatment cell_culture->peptide_treatment rna_extraction 3. Total RNA Extraction peptide_treatment->rna_extraction cdna_synthesis 4. cDNA Synthesis rna_extraction->cdna_synthesis qpcr_amplification 5. qPCR Amplification cdna_synthesis->qpcr_amplification data_analysis 6. Data Analysis (2-ΔΔCt) qpcr_amplification->data_analysis final_result final_result data_analysis->final_result Gene Expression Fold Change signaling_pathway C_Yigsr3_NH2 This compound Integrin Integrin Receptor C_Yigsr3_NH2->Integrin Binds FAK FAK Integrin->FAK Activates Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) FAK->Downstream_Signaling Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Downstream_Signaling->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., iNOS, Cytokines) Nucleus->Gene_Expression Modulates

References

Comparative Efficacy of Multimeric YIGSR Peptides in Preclinical Models: A Cross-Study Validation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activity of multimeric Tyr-Ile-Gly-Ser-Arg (YIGSR) peptides, with a focus on cross-study validation of their anti-metastatic properties. Given the limited direct research on C(Yigsr)3-NH2, this guide leverages data from studies on various multimeric YIGSR constructs as a proxy to evaluate its performance against its monomeric counterpart and other cell adhesion peptides. The information is intended for researchers, scientists, and professionals in the field of drug development.

Performance Comparison of YIGSR Peptides and Alternatives

The laminin-derived YIGSR peptide is a well-characterized sequence that inhibits tumor growth and metastasis.[1][2] Studies have demonstrated that multimerizing the YIGSR peptide can significantly enhance its biological activity.[1][2] This section compares the performance of multimeric YIGSR with monomeric YIGSR and the alternative fibronectin-derived RGD peptide.

Table 1: Anti-Metastatic Activity of Monomeric vs. Multimeric YIGSR Peptides in B16F10 Melanoma Model
PeptideDose (mg/mouse)Route of AdministrationInhibition of Lung Colony Formation (%)Study Reference
Ac-YIGSR-NH2 (Monomer)0.2Intravenous50Nomizu et al., 1993[1][2]
(Ac-YIGSRG)4K2KG (4-arm)0.2Intravenous>50Nomizu et al., 1993[2]
(Ac-YIGSRG)8K4K2KG (8-arm)0.2Intravenous~80Nomizu et al., 1993[2]
(Ac-YIGSRG)16K8K4K2KG (16-arm)0.2Intravenous97Nomizu et al., 1993[1][2]
Retro-inverso analog 5Not specifiedIntravenous57Song et al., 1997[3]
Retro-inverso analog 6Not specifiedIntravenous69Song et al., 1997[3]

This table presents data from independent studies investigating the anti-metastatic effects of YIGSR and its analogs on B16F10 melanoma cells in mice, providing an indirect cross-validation of its activity.

Table 2: Comparison of YIGSR and RGD Peptides on Cellular Functions
ParameterCell TypeYIGSR EffectRGD EffectStudy Reference
Cell AdhesionNeonatal Cardiac MyocytesFacilitates adhesion, similar to native lamininFacilitates adhesion, similar to native fibronectinBoateng et al., 2005[4][5]
Focal Adhesion Kinase (FAK) Protein ExpressionNeonatal Cardiac MyocytesReduced by 50% compared to lamininNot reportedBoateng et al., 2005[4][5][6]
Connexin43 PhosphorylationNeonatal Cardiac MyocytesIncreasedIncreasedBoateng et al., 2005[4][5]
Table 3: Concentration-Dependent Effects of YIGSR on Macrophage Activity
Macrophage PhenotypeYIGSR ConcentrationKey Biological EffectStudy Reference
M0, M1, M2Low ConcentrationsIncreased inflammation and pro-inflammatory chemokine/cytokine secretionSon-Grove et al., 2024[7]
M0, M1, M2High ConcentrationsDecreased inflammation and pro-inflammatory chemokine/cytokine secretionSon-Grove et al., 2024[7]

Signaling Pathways and Experimental Workflows

The biological activity of YIGSR peptides is primarily mediated through their interaction with integrin receptors on the cell surface, which triggers downstream signaling cascades.

YIGSR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space YIGSR YIGSR Peptide Integrin Integrin Receptor (e.g., α6β1) YIGSR->Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Downstream Downstream Signaling (e.g., Src, MAPK) FAK->Downstream Response Cellular Response (Adhesion, Migration, Proliferation) Downstream->Response

Figure 1: YIGSR-Integrin Signaling Pathway.

The following workflow outlines a typical in vivo experiment to assess the anti-metastatic activity of YIGSR peptides.

In Vivo Metastasis Assay Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring cluster_analysis Data Analysis A Prepare B16F10 melanoma cell suspension B Co-inject cells with peptide (YIGSR or control) intravenously A->B C Monitor mice for a defined period (e.g., 14-21 days) B->C D Euthanize mice and harvest lungs C->D E Count metastatic colonies on the lung surface D->E F Compare colony numbers between treatment and control groups E->F

Figure 2: In Vivo Metastasis Assay Workflow.

Detailed Experimental Protocols

In Vitro Cell Adhesion Assay

This protocol is adapted from standard cell adhesion assay methodologies.

  • Plate Coating:

    • Dilute the desired substrate (e.g., laminin, fibronectin) to the final concentration in phosphate-buffered saline (PBS).

    • Add 200 µl of the substrate solution to each well of a 48-well plate.

    • Incubate for 2 hours at room temperature.

    • Remove the substrate solution and wash the wells twice with PBS.

  • Blocking:

    • Add 500 µl of a blocking solution (e.g., DMEM with 10% FBS or 1% BSA in PBS) to each well.

    • Incubate for 30 minutes at 37°C.

    • Wash the wells once with PBS.

  • Cell Seeding:

    • Prepare a cell suspension at a density of 300,000 cells/ml in culture medium.

    • Add 200 µl of the cell suspension to each well. For inhibition assays, pre-incubate the cells with the test peptide.

    • Incubate at 37°C for 30-90 minutes.

  • Quantification:

    • Gently wash the wells twice with PBS containing 1mM CaCl2 and 1mM MgCl2 to remove non-adherent cells.

    • Fix the adherent cells with cold methanol for 10 minutes.

    • Stain the cells with a 0.5% crystal violet solution for 10 minutes.

    • Wash the wells with deionized water to remove excess stain.

    • Elute the stain with an extraction solution and measure the absorbance at 590 nm.

In Vivo Experimental Metastasis Assay

This protocol is based on the methodology described in studies by Nomizu et al. (1993).[1][2]

  • Cell Preparation:

    • Culture B16F10 mouse melanoma cells under standard conditions.

    • Harvest the cells using trypsin-EDTA, wash with serum-free medium, and resuspend in PBS to the desired concentration (e.g., 2.5 x 10^5 cells/ml).

  • Animal Injection:

    • Use syngeneic mice (e.g., C57BL/6).

    • Co-inject 0.2 ml of the cell suspension containing the test peptide (e.g., multimeric YIGSR) or a control peptide into the tail vein of the mice.

  • Metastasis Evaluation:

    • After a predetermined period (e.g., 14-21 days), euthanize the mice.

    • Harvest the lungs and fix them in a suitable fixative (e.g., Bouin's solution).

    • Count the number of visible tumor colonies on the lung surface.

  • Data Analysis:

    • Calculate the mean number of lung colonies for each treatment group.

    • Determine the percentage inhibition of metastasis by comparing the treatment groups to the control group.

    • Perform statistical analysis to determine the significance of the observed differences.

Conclusion

The available evidence from multiple independent studies strongly suggests that the biological activity of the YIGSR peptide, particularly its anti-metastatic effects, is reproducible. Furthermore, the multimerization of the YIGSR peptide, as in this compound, is a highly effective strategy for enhancing its therapeutic potential.[1][2] Compared to other cell-adhesion peptides like RGD, YIGSR exhibits distinct effects on intracellular signaling pathways, highlighting its unique mechanism of action.[4][5] The concentration-dependent activity of YIGSR on immune cells further underscores the importance of careful dose-response studies in preclinical and clinical development.[7] The provided protocols offer a standardized framework for the continued investigation and cross-validation of YIGSR-based therapeutics in different laboratory settings.

References

C(Yigsr)3-NH2 compared to metalloproteinase inhibitors in invasion assays

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of C(Yigsr)3-NH2 and Metalloproteinase Inhibitors in Cellular Invasion Assays

Introduction

Cellular invasion is a critical process in cancer metastasis, involving the migration of cancer cells through the extracellular matrix (ECM) and basement membranes. This process is heavily reliant on the proteolytic activity of enzymes, particularly matrix metalloproteinases (MMPs), which degrade the structural components of the ECM. Consequently, the inhibition of MMPs has been a significant focus of anti-cancer therapeutic development. This guide provides a comparative analysis of two distinct classes of anti-invasive agents: the synthetic laminin-derived peptide this compound and traditional metalloproteinase inhibitors, including small molecules like Batimastat and Marimastat, and endogenous inhibitors like TIMP-2. While both agent classes aim to block cell invasion, they do so via fundamentally different mechanisms.

The peptide this compound, a trimeric form of the laminin B1 chain pentapeptide YIGSR, primarily functions as a competitive inhibitor of cell adhesion.[1][2] It mimics a key binding site on laminin, preventing cancer cells from attaching to the basement membrane via their laminin receptors.[2][3] This inhibition of attachment is a crucial upstream event that prevents the initiation of the invasive cascade. In contrast, direct metalloproteinase inhibitors target the downstream enzymatic activity of MMPs, preventing the breakdown of the ECM that allows attached cells to migrate.[4][5] This guide will detail these mechanisms, present available quantitative data, outline a standard experimental protocol for assessment, and provide visual diagrams to clarify these complex processes.

Quantitative Data Presentation

The following table summarizes the characteristics and reported efficacy of this compound and representative metalloproteinase inhibitors. Direct head-to-head comparative studies are limited; therefore, the data is compiled from various independent experiments.

Inhibitor ClassSpecific AgentMechanism of ActionTarget(s)IC50 Values / Effective ConcentrationKey Findings in Invasion Assays
Cell Adhesion Inhibitor This compound / YIGSR Competitively inhibits cell binding to laminin in the basement membrane.[2][3]67kDa Laminin ReceptorNot applicable (inhibits adhesion, not enzyme activity). Effective concentrations in assays are typically in the µg/mL or µM range.Reduces tumor cell invasion through Matrigel-based membranes and inhibits the formation of experimental lung metastases in mice.[1][6]
Broad-Spectrum MMP Inhibitor (Synthetic) Batimastat (BB-94) Potent, broad-spectrum hydroxamate-based inhibitor that chelates the active site zinc ion of MMPs.[4][5]MMP-1, MMP-2, MMP-3, MMP-7, MMP-9MMP-1: 3 nM, MMP-2: 4 nM, MMP-9: 4 nM, MMP-7: 6 nM, MMP-3: 20 nM.[7][8]Significantly reduces tumor size and the number of liver tumors in human colon carcinoma metastasis models.[4][9]
Broad-Spectrum MMP Inhibitor (Synthetic) Marimastat (BB-2516) Orally bioavailable, broad-spectrum hydroxamate-based inhibitor targeting the MMP active site.[10][11]MMP-1, MMP-2, MMP-7, MMP-9, MMP-14MMP-9: 3 nM, MMP-1: 5 nM, MMP-2: 6 nM, MMP-14: 9 nM, MMP-7: 13 nM.[12]Significantly reduces the invasiveness of neuroblastoma cells in 3D collagen gels.[13]
Endogenous MMP Inhibitor TIMP-2 Natural tissue inhibitor that forms a 1:1 stoichiometric complex with MMPs, blocking the active site.[14][15]Most MMPs, particularly MMP-2.Potent inhibition in the low nM range.Suppresses primary tumor growth and pulmonary metastasis in mouse models of triple-negative breast cancer.[14] Also has MMP-independent anti-proliferative effects.[16][17]

Experimental Protocols

The efficacy of anti-invasive agents is commonly evaluated using a Boyden chamber (or Transwell) invasion assay. Below is a detailed, representative protocol.

Matrigel Invasion Assay Protocol
  • Preparation of Inserts:

    • Thaw Matrigel Basement Membrane Matrix on ice overnight.

    • Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with ice-cold, serum-free cell culture medium.

    • Add 100 µL of the diluted Matrigel solution to the upper chamber of 8.0 µm pore size Transwell inserts.

    • Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify into a gel.

  • Cell Preparation:

    • Culture cancer cells to ~80% confluency.

    • Serum-starve the cells for 18-24 hours prior to the assay to minimize basal migration.

    • Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium.

    • Perform a cell count and adjust the concentration to 1 x 10^6 cells/mL.

  • Assay Procedure:

    • Rehydrate the Matrigel layer by adding 100 µL of warm, serum-free medium to the upper chamber for 2 hours at 37°C. Carefully remove the medium after rehydration.

    • In the lower chamber of the well plate, add 600 µL of medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum or specific growth factors).

    • Prepare the cell suspension in serum-free medium containing the test inhibitor (e.g., this compound, Batimastat) at various concentrations. Include a vehicle-only control.

    • Add 100 µL of the cell suspension (containing 1 x 10^5 cells and the inhibitor) to the upper chamber of each insert.

    • Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

  • Quantification of Invasion:

    • After incubation, remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-invading cells and Matrigel from the top surface of the membrane.

    • Fix the invaded cells on the bottom surface of the membrane with methanol for 10 minutes.

    • Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes.

    • Wash the inserts with water to remove excess stain and allow them to air dry.

    • Visualize the stained cells under a microscope and count the number of invaded cells in 5-10 representative fields of view for each insert.

    • Alternatively, the crystal violet stain can be eluted with a 10% acetic acid solution, and the absorbance can be measured with a spectrophotometer to quantify invasion.

Mandatory Visualizations

Signaling Pathways and Points of Inhibition

The following diagram illustrates the distinct points in the metastatic cascade where this compound and direct MMP inhibitors exert their effects. This compound acts at the initial cell-matrix adhesion step, while MMP inhibitors block the subsequent matrix degradation.

G cluster_0 Tumor Cell cluster_1 Extracellular Matrix (ECM) Receptor Laminin Receptor Laminin Laminin Receptor->Laminin 1. Adhesion ProMMP Pro-MMP MMP Active MMP ProMMP->MMP 2. Activation Collagen Collagen Fibers MMP->Collagen 3. Degradation DegradedCollagen Degraded ECM Laminin->ProMMP Adhesion Signal Invasion Invasion DegradedCollagen->Invasion Leads to Cell Invasion YIGSR This compound YIGSR->Receptor Blocks Adhesion MMPi MMP Inhibitors (Batimastat, TIMP-2, etc.) MMPi->MMP Blocks Activity

Caption: Points of intervention in the cell invasion pathway.

Experimental Workflow

The diagram below outlines the sequential steps of the Matrigel invasion assay described in the protocol section, providing a clear visual guide to the experimental process.

G A 1. Coat Transwell Inserts with Matrigel B 2. Serum-Starve and Harvest Cells D 4. Seed Cells with Inhibitor in Upper Chamber A->D Prepare Assay Plate C 3. Add Chemoattractant to Lower Chamber B->D Prepare Cell Suspension C->D E 5. Incubate for 24-48 hours at 37°C D->E F 6. Remove Non-Invading Cells from Top of Membrane E->F G 7. Fix and Stain Invaded Cells F->G H 8. Quantify Invasion (Microscopy or Elution) G->H

Caption: Workflow for a Matrigel-based cell invasion assay.

References

Assessing the Specificity of C(Yigsr)3-NH2 for the 67 kDa Laminin Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding specificity of the synthetic trivalent peptide, C(Yigsr)3-NH2, for the 67 kDa laminin receptor (67LR). The performance of this compound is objectively compared with other known ligands for the 67LR, supported by experimental data from peer-reviewed studies. This document includes quantitative binding data, detailed experimental methodologies, and visualizations of key signaling pathways and experimental workflows to aid in the assessment of this compound as a specific targeting agent for the 67LR.

Quantitative Ligand-Receptor Binding Data

The following table summarizes the binding affinities and inhibitory concentrations of this compound and other key ligands for the 67 kDa laminin receptor. This data facilitates a direct comparison of their potencies.

LigandLigand TypeParameterValueCell Line/SystemReference
This compound Trivalent Synthetic PeptideAffinity (Kd)1.5 x 10⁻⁷ MNeuroblastoma cells[1][2]
LamininEndogenous GlycoproteinIC₅₀1-5 nMT-47D breast cancer cells[3]
Lam.B1-(925-933) (contains YIGSR)Linear Synthetic PeptideIC₅₀1-5 nMT-47D breast cancer cells[3]
(-)-epigallocatechin-3-O-gallate (EGCG)Natural PolyphenolAffinity (Kd)~40 nMNot specified[4]
mEGF-(33-42)Synthetic PeptideIC₅₀1-5 nMT-47D breast cancer cells[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the cited data.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kd) or the half-maximal inhibitory concentration (IC₅₀) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cells or cell membranes expressing the 67 kDa laminin receptor

  • Radiolabeled ligand (e.g., ¹²⁵I-laminin)

  • Unlabeled competitor ligands (e.g., this compound, laminin, EGCG)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well filter plates (e.g., glass fiber filters pre-soaked in 0.3% polyethyleneimine)

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing 67LR in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer and re-centrifuge. Resuspend the final pellet in binding buffer.[5]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand.[5][6]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[5]

  • Filtration: Rapidly filter the incubation mixture through the pre-soaked 96-well filter plate using a vacuum harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]

  • Quantification: Dry the filters and measure the radioactivity of the bound ligand in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. The IC₅₀ value is determined from the resulting sigmoidal curve. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Cell Adhesion Inhibition Assay

This assay assesses the ability of a compound to inhibit the adhesion of cells to a substrate coated with an extracellular matrix protein, such as laminin.

Materials:

  • 96-well tissue culture plates

  • Laminin solution for coating

  • Cell line expressing 67LR

  • Test compounds (e.g., this compound)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Cell culture medium

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.5% crystal violet)

  • Extraction solution (e.g., 10% acetic acid)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with laminin solution and incubate overnight at 4°C.

  • Blocking: Wash the wells with PBS and then block with blocking buffer for 1 hour at 37°C to prevent non-specific cell adhesion.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium containing various concentrations of the test compound. Incubate for a short period (e.g., 15-30 minutes).

  • Cell Seeding: Add the cell suspension to the laminin-coated wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Fixing and Staining: Fix the adherent cells with the fixing solution, followed by staining with crystal violet.

  • Quantification: Solubilize the stain using the extraction solution and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.

  • Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC₅₀ value from the dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathways initiated by ligand binding to the 67LR and a typical experimental workflow.

G cluster_membrane Plasma Membrane LR 67LR P_Tyr_Kinase Protein Tyrosine Kinase LR->P_Tyr_Kinase Activation Ligand This compound Ligand->LR Binding P_115_130 Phosphorylation of 115-130 kDa Proteins P_Tyr_Kinase->P_115_130 P_32 Phosphorylation of 32 kDa Proteins P_Tyr_Kinase->P_32 Cellular_Response Cellular Response (e.g., Adhesion, Signaling) P_115_130->Cellular_Response P_32->Cellular_Response

Caption: YIGSR-mediated 67LR signaling pathway.

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Coat_Plate Coat 96-well plate with Laminin Block_Plate Block with BSA Coat_Plate->Block_Plate Prepare_Cells Prepare cell suspension with test compounds Block_Plate->Prepare_Cells Seed_Cells Seed cells onto plate Prepare_Cells->Seed_Cells Incubate Incubate (e.g., 1h at 37°C) Seed_Cells->Incubate Wash_Cells Wash to remove non-adherent cells Incubate->Wash_Cells Fix_Stain Fix and stain adherent cells Wash_Cells->Fix_Stain Extract_Stain Extract stain Fix_Stain->Extract_Stain Read_Absorbance Read absorbance Extract_Stain->Read_Absorbance

Caption: Workflow for cell adhesion inhibition assay.

Conclusion

The trivalent peptide this compound demonstrates a specific, intermediate affinity for the 67 kDa laminin receptor.[1][2] When compared to the native ligand, laminin, and a linear YIGSR-containing peptide, which exhibit low nanomolar IC₅₀ values, the micromolar affinity of this compound suggests a potentially lower, yet specific, binding potency.[3] The natural polyphenol EGCG also binds to the 67LR with a nanomolar affinity, providing another benchmark for comparison.[4] The provided experimental protocols offer a framework for the independent verification and further investigation of the binding characteristics of this compound. The signaling pathway diagrams illustrate the downstream consequences of ligand binding, highlighting the functional relevance of targeting the 67LR. This guide provides a comprehensive starting point for researchers and drug development professionals to assess the utility of this compound as a tool for studying or targeting the 67 kDa laminin receptor.

References

Safety Operating Guide

Proper Disposal of C(Yigsr)3-NH2: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of the pentapeptide C(Yigsr)3-NH2, ensuring the safety of laboratory professionals and environmental protection.

Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols to mitigate potential hazards and prevent environmental contamination. Although not officially classified as a hazardous substance, the full toxicological properties of this research-grade peptide may not be completely understood.[1][2][3] Therefore, treating it with a high degree of caution is imperative. Disposal via standard laboratory drains or regular waste is inappropriate and should be strictly avoided.[2][4]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure through inhalation, skin contact, or eye contact.[1]

Protective GearSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety gogglesTo protect eyes from dust or splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection RespiratorRecommended, especially when handling the powder form, to avoid inhalation.[1]

Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste management.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed waste container for this compound waste.

  • This includes unused or expired peptide, contaminated labware (e.g., pipette tips, vials), and any materials used for spill cleanup.

2. Spill Management:

  • In the event of a spill, first, ensure the area is well-ventilated.

  • Wearing the prescribed PPE, carefully sweep up the powdered this compound.[1] Avoid creating dust.[1]

  • If the peptide is in a solution, absorb it with an inert material like vermiculite or sand.[3]

  • Place all contaminated materials into the designated sealed waste container for disposal.[3][5]

3. Final Disposal:

  • The collected waste should be treated as chemical waste.

  • The preferred method for the disposal of non-hazardous pharmaceutical waste, which includes many research peptides, is incineration through a licensed waste management service.[6] This method prevents the substance from entering landfills and water systems.[6]

  • Always adhere to your institution's specific guidelines and local regulations for chemical waste disposal.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

A Start: Handling this compound B Wear Appropriate PPE A->B C Waste Generation (Unused peptide, contaminated labware) B->C D Accidental Spill B->D E Segregate and Collect in Labeled, Sealed Container C->E F Clean Spill with Appropriate Materials D->F G Store Waste Securely E->G F->E H Dispose via Licensed Chemical Waste Vendor (Incineration Preferred) G->H I End H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling C(YIGSR)3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for C(YIGSR)3-NH2 was not located. The following guidance is based on the SDS for Laminin Peptide YIGSR-NH2 and general best practices for handling peptides and chemicals with unknown toxicological profiles. It is imperative to treat any substance with unknown properties as potentially hazardous.

The peptide YIGSR-NH2 is a sequence derived from laminin and is used in research for its anticancer and anti-metastatic properties.[1] While a specific SDS for a trimer of this peptide ("this compound") is not available, the SDS for the monomer YIGSR-NH2 states that it is not classified as a hazardous substance but may cause respiratory, skin, and eye irritation.[2] Therefore, appropriate personal protective equipment and handling procedures are essential.

Personal Protective Equipment (PPE) Summary

Proper PPE is the first line of defense against potential exposure.[3][4] The following table summarizes the recommended PPE for handling this compound in both its solid (lyophilized) and liquid (reconstituted) forms.

Task Form of this compound Required PPE Rationale
Weighing and Aliquoting Solid (Lyophilized Powder)- Nitrile Gloves- Lab Coat- Safety Goggles with side shields- N95 Respirator or work in a chemical fume hoodTo prevent inhalation of fine particles and to protect skin and eyes from contact.[5][6][7]
Reconstitution and Dilution Solid and Liquid- Nitrile Gloves- Lab Coat- Safety GogglesTo protect against splashes of the solvent and the peptide solution.[3][6]
Experimental Use Liquid- Nitrile Gloves- Lab Coat- Safety GogglesStandard laboratory practice to prevent contamination and accidental exposure.[8]
Spill Cleanup Solid or Liquid- Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles- N95 Respirator (for solid spills)To ensure maximum protection during cleanup of a potential hazard.[9]
Waste Disposal Solid or Liquid- Nitrile Gloves- Lab Coat- Safety GogglesTo protect against contact with contaminated waste materials.

Operational Protocols

Adherence to standardized protocols is critical for ensuring safety and experimental integrity.

Receiving and Storage Protocol
  • Inspection: Upon receipt, inspect the container for any damage or leaks. If the container is compromised, contact your institution's Environmental Health and Safety (EH&S) office.

  • Labeling: Ensure the container is clearly labeled with the chemical name (this compound), date of receipt, and any known hazards.[10][11]

  • Storage: Store the lyophilized peptide in a tightly sealed container at -20°C for long-term stability.[1][7][9] The storage location should be clearly marked and away from incompatible chemicals.[10]

Experimental Workflow: Reconstitution and Use
  • Preparation: Before handling, ensure the designated work area (preferably a chemical fume hood or a well-ventilated space) is clean and uncluttered.[8] Don the appropriate PPE as outlined in the table above.

  • Equilibration: Allow the sealed vial of lyophilized peptide to warm to room temperature in a desiccator before opening. This prevents condensation of moisture, which can degrade the peptide.[12]

  • Weighing: Quickly weigh the desired amount of peptide in a clean, tared container. Avoid creating dust.[7]

  • Reconstitution: Add the appropriate sterile, oxygen-free solvent (e.g., sterile water or a recommended buffer) to the peptide.[9][12] Gently swirl or sonicate briefly to dissolve; do not shake vigorously.[9]

  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the reconstituted peptide solution into single-use aliquots.[9]

  • Short-term Storage: Store reconstituted aliquots at 2-8°C for short-term use or at -20°C or lower for long-term storage.[9]

  • Documentation: Record all handling and preparation steps in a laboratory notebook.

Experimental_Workflow cluster_prep Preparation cluster_handling Peptide Handling cluster_storage Storage & Use Don_PPE Don Appropriate PPE Prep_Workspace Prepare Workspace Equilibrate Equilibrate Vial to RT Prep_Workspace->Equilibrate Weigh Weigh Peptide Equilibrate->Weigh Reconstitute Reconstitute in Solvent Weigh->Reconstitute Aliquot Aliquot Solution Reconstitute->Aliquot Store Store Aliquots (-20°C) Aliquot->Store Use Use in Experiment Store->Use

Caption: Workflow for safe handling and preparation of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[13]

Waste Segregation and Disposal Protocol
  • Identify Waste Streams: Segregate waste into three main categories:

    • Solid Waste: Contaminated consumables such as gloves, pipette tips, and empty vials.

    • Liquid Waste: Unused or expired peptide solutions and contaminated buffers.

    • Sharps Waste: Contaminated needles or glass slides.[14]

  • Solid Waste Disposal:

    • Collect all contaminated solid waste in a designated, clearly labeled hazardous waste bag or container.[15]

    • Do not mix with general laboratory trash.

  • Liquid Waste Disposal:

    • Collect all aqueous liquid waste containing the peptide in a dedicated, sealed, and clearly labeled hazardous waste container.[16]

    • Do not dispose of peptide solutions down the sanitary sewer unless explicitly permitted by your institution's EH&S office and local regulations.[16][17]

  • Sharps Waste Disposal:

    • Place all contaminated sharps in a designated, puncture-resistant sharps container.[14]

  • Final Disposal:

    • Arrange for pickup and disposal of all hazardous waste through your institution's EH&S department.[11][13] Ensure all containers are properly labeled for pickup.[11] In some cases, incineration by a licensed facility may be required.[7]

Disposal_Plan cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_final Final Disposal Source Experimental Waste (this compound) Solid Solid Waste (Gloves, Vials, Tips) Source->Solid Liquid Aqueous Waste (Unused Solutions) Source->Liquid Sharps Sharps Waste (Needles, Glass) Source->Sharps Solid_Container Labeled Solid Waste Bin Solid->Solid_Container Liquid_Container Labeled Liquid Waste Container Liquid->Liquid_Container Sharps_Container Puncture-Proof Sharps Bin Sharps->Sharps_Container EH_S Arrange Pickup with EH&S Office Solid_Container->EH_S Liquid_Container->EH_S Sharps_Container->EH_S

Caption: Waste segregation and disposal plan for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.